molecular formula C66H102N20O18 B15613474 [Gln144]-PLP (139-151)

[Gln144]-PLP (139-151)

货号: B15613474
分子量: 1463.6 g/mol
InChI 键: VKNIPUBCKIIZJZ-LFOOZZFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Gln144]-PLP (139-151) is a useful research compound. Its molecular formula is C66H102N20O18 and its molecular weight is 1463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Gln144]-PLP (139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Gln144]-PLP (139-151) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C66H102N20O18

分子量

1463.6 g/mol

IUPAC 名称

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C66H102N20O18/c1-36(2)23-45(81-61(98)44(18-19-52(70)88)80-59(96)42(15-8-10-20-67)77-53(89)31-73-58(95)46(24-37(3)4)82-63(100)50(33-87)85-56(93)41(69)26-39-29-71-34-75-39)57(94)74-32-54(90)78-48(27-40-30-72-35-76-40)65(102)86-22-12-17-51(86)64(101)83-47(28-55(91)92)62(99)79-43(16-9-11-21-68)60(97)84-49(66(103)104)25-38-13-6-5-7-14-38/h5-7,13-14,29-30,34-37,41-51,87H,8-12,15-28,31-33,67-69H2,1-4H3,(H2,70,88)(H,71,75)(H,72,76)(H,73,95)(H,74,94)(H,77,89)(H,78,90)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,101)(H,84,97)(H,85,93)(H,91,92)(H,103,104)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI 键

VKNIPUBCKIIZJZ-LFOOZZFTSA-N

产品来源

United States

Foundational & Exploratory

[Gln144]-PLP (139-151): A Technical Guide to a Key Research Antigen in Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Gln144]-PLP (139-151), also known as Q144-PLP(139-151), is a synthetic peptide analog of the myelin proteolipid protein (PLP) fragment spanning amino acids 139-151. This modified peptide, with a glutamine (Gln) substitution for tryptophan (Trp) at position 144, serves as a critical tool in the study of T-cell responses in the context of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2] Its significance lies in its ability to act as a potent antigen, activating T cells through binding to the T-cell receptor (TCR) and initiating an immune response.[3][4] This document provides a comprehensive technical overview of [Gln144]-PLP (139-151), including its physicochemical properties, biological activity, associated signaling pathways, and detailed experimental protocols for its application in immunological research.

Core Properties of [Gln144]-PLP (139-151)

[Gln144]-PLP (139-151) is a customized peptide designed for immunological studies. Its fundamental characteristics are summarized below.

PropertyValueReference
Amino Acid Sequence His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe
Molecular Formula C66H102N20O18
Molecular Weight 1463.67 g/mol
Appearance Lyophilized powder
Purity >95%

Biological Activity and Mechanism of Action

[Gln144]-PLP (139-151) is an experimental antigen employed to investigate the cross-reactivity of T cells to both autoantigens and non-autoantigens.[3][4] The primary mechanism of action involves its presentation by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) class II to CD4+ T helper cells. The peptide-[MHC-II] complex is then recognized by the T-cell receptor (TCR), triggering a cascade of downstream signaling events that lead to T-cell activation, proliferation, and cytokine production.

Notably, studies have demonstrated that T-cell clones specific for [Gln144]-PLP (139-151) can exhibit a "hyperstimulated" or "superagonist" response when activated with this peptide, leading to a heteroclitic proliferative response and the secretion of additional cytokines not induced by the wild-type peptide.[1][2] This hyperstimulation suggests that the Gln substitution at position 144 enhances the interaction with the TCR, effectively lowering the activation threshold of the T cell.[2] This phenomenon is crucial for studying the mechanisms of T-cell activation and the development of autoimmune responses.

T-Cell Receptor (TCR) Signaling Pathway

The binding of the [Gln144]-PLP (139-151)-MHC class II complex to the TCR initiates a complex intracellular signaling cascade. The following diagram illustrates the key events in this pathway.

TCR_Signaling_Pathway TCR Signaling Pathway upon [Gln144]-PLP (139-151) Engagement cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR-CD3 complex Lck Lck TCR_CD3->Lck Phosphorylates ITAMs MHC_Peptide APC: MHC-II + [Gln144]-PLP (139-151) MHC_Peptide->TCR_CD3 Binding & Hyperstimulation ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces NFkB NF-κB PKC->NFkB Activates Ras Ras RasGRP->Ras Activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade Initiates AP1 AP-1 MAPK_Cascade->AP1 Activates Calcineurin Calcineurin Ca_release->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_nuc NFAT (nuclear) NFAT->NFAT_nuc Translocates to Nucleus Gene_Transcription Gene Transcription (IL-2, IFN-γ, etc.) AP1->Gene_Transcription Promote NFAT_nuc->Gene_Transcription Promote NFkB->Gene_Transcription Promote

References

In-depth Technical Guide: The Core Mechanism of Action of [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of the synthetic peptide [Gln144]-PLP (139-151), a critical tool in the study of T cell activation and autoimmune diseases. This document outlines the molecular interactions, signaling pathways, and functional outcomes associated with this altered peptide ligand, supported by quantitative data and detailed experimental protocols.

Introduction

[Gln144]-PLP (139-151) is a modified version of the endogenous myelin proteolipid protein (PLP) fragment (139-151). In this synthetic peptide, the tryptophan (W) at position 144 is replaced with glutamine (Q). This single amino acid substitution dramatically alters its immunological properties, transforming it from a self-antigen into a potent, non-self T-cell ligand. It is extensively used as an experimental antigen to investigate the intricate responses of T cells to autoantigens and cross-reactive non-autoantigens, with a primary application in the study of T-cell anergy and its potential therapeutic implications for autoimmune disorders such as multiple sclerosis. The parent peptide, PLP (139-151), is known to induce experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by activating autoreactive CD4+ T cells that trigger a pro-inflammatory cascade leading to demyelination.

Core Mechanism of Action: Induction of T-Cell Anergy

The principal mechanism of action of [Gln144]-PLP (139-151), hereafter referred to as Q144, is the induction of a state of anergy in autoreactive T cells specific for the native PLP (139-151) peptide (W144). Anergy is a state of hyporesponsiveness, where T cells are unable to mount a productive response upon subsequent encounters with their cognate antigen.

Activation of naive autoreactive T cells with the potent non-self-ligand Q144 leads to a desensitization of these cells to the endogenous self-ligand W144. While the T cells remain somewhat responsive to the initial non-self-ligand, their reactivity to the self-antigen is significantly diminished. This induced anergic state is characterized by a distinct signaling signature, most notably a sharp reduction in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and survival.

Signaling Pathway

The binding of Q144 to the T-cell receptor (TCR) of a PLP (139-151)-specific T cell initiates a signaling cascade that deviates from the canonical activation pathway. This altered signaling leads to the anergic phenotype. The key signaling events are a reduction in p21ras activity and altered intracellular calcium mobilization. Interestingly, the p38 MAPK pathway and the production of interferon-gamma (IFN-γ) are relatively unaffected.

G cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm Antigen_Presenting_Cell Antigen Presenting Cell (APC) T_Cell Autoreactive T Cell Antigen_Presenting_Cell->T_Cell Presents [Gln144]-PLP (139-151) MHC_II MHC class II TCR T-Cell Receptor (TCR) MHC_II->TCR Binding p21ras p21ras Activity (Reduced) TCR->p21ras Leads to p38_MAPK p38 MAPK Pathway (Spared) TCR->p38_MAPK Leads to Ca_Flux Calcium Flux (Altered) TCR->Ca_Flux Leads to CD4 CD4 IL2_Production IL-2 Production (Reduced) p21ras->IL2_Production IFNg_Production IFN-γ Production (Spared) p38_MAPK->IFNg_Production Ca_Flux->IL2_Production Anergy T-Cell Anergy IL2_Production->Anergy IFNg_Production->Anergy

Caption: Signaling pathway of [Gln144]-PLP (139-151) induced T-cell anergy.

Quantitative Data

The following table summarizes the in vitro response of a Q144-specific T-cell clone (Q1.1B6) to various peptide ligands. The data highlights the potent stimulatory capacity of Q144 compared to the self-peptide W144, and the resulting cytokine profile.

Peptide LigandProliferative Response (cpm)IL-2 Production (pg/mL)IL-4 Production (pg/mL)
[Gln144]-PLP (139-151) (Q144) 9,052<50200
PLP (139-151) (W144) 420<50<50
Anti-TCR Antibody 8,350<5060

Data adapted from Munder M, et al. J Exp Med. 2002;196(9):1151-62.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the mechanism of action of [Gln144]-PLP (139-151).

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Workflow:

G Isolate_T_Cells Isolate splenocytes from immunized SJL mice Culture_Cells Culture 2x10^5 cells/well in a 96-well plate Isolate_T_Cells->Culture_Cells Add_Peptide Add [Gln144]-PLP (139-151) or control peptides Culture_Cells->Add_Peptide Incubate_72h Incubate for 72 hours Add_Peptide->Incubate_72h Pulse_Thymidine Pulse with [3H]thymidine for the final 18 hours Incubate_72h->Pulse_Thymidine Harvest_Cells Harvest cells onto filter mats Pulse_Thymidine->Harvest_Cells Measure_CPM Measure incorporated radioactivity (counts per minute) Harvest_Cells->Measure_CPM

Caption: Workflow for T-Cell Proliferation Assay.

Detailed Methodology:

  • Cell Preparation: Single-cell suspensions are prepared from the spleens of SJL mice immunized with the relevant peptide.

  • Cell Culture: 2 x 10^5 cells per well are cultured in 96-well flat-bottom plates in complete medium.

  • Antigen Stimulation: Peptides ([Gln144]-PLP (139-151), PLP (139-151), or controls) are added to the wells at varying concentrations.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Radiolabeling: [3H]thymidine (1 µCi/well) is added to each well for the final 18 hours of incubation.

  • Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (cpm).

Cytokine Production Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by T cells into the culture supernatant.

Detailed Methodology:

  • Cell Culture and Stimulation: T cells are cultured and stimulated with peptides as described in the proliferation assay.

  • Supernatant Collection: After 48 hours of incubation, the culture supernatants are collected.

  • ELISA: The concentration of cytokines (e.g., IL-2, IL-4, IFN-γ) in the supernatants is determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Intracellular Calcium Flux Measurement

This assay measures changes in intracellular calcium concentration in T cells following TCR stimulation.

Detailed Methodology:

  • Cell Preparation: Prepare a single-cell suspension of T cells.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading of the cells using a flow cytometer.

  • Stimulation: Add [Gln144]-PLP (139-151) or a control stimulus to the cell suspension while continuously acquiring data on the flow cytometer.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium flux.

p21ras Activation Assay

This assay measures the level of active, GTP-bound p21ras in T cells.

Detailed Methodology:

  • T-Cell Stimulation: Stimulate T cells with [Gln144]-PLP (139-151) or control peptides for various time points.

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Ras.

  • Pull-down Assay: Incubate the cell lysates with a fusion protein containing the Ras-binding domain (RBD) of Raf-1, which specifically binds to GTP-bound Ras.

  • Western Blotting: Elute the bound proteins and analyze the amount of p21ras by Western blotting using a Ras-specific antibody.

Conclusion

[Gln144]-PLP (139-151) is a powerful research tool for dissecting the mechanisms of T-cell tolerance and autoimmunity. Its ability to induce a state of anergy in autoreactive T cells through a distinct signaling pathway highlights the potential for developing therapeutic strategies that can selectively dampen harmful autoimmune responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

The Immunomodulatory Function of [Gln144]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Experimental Autoimmune Encephalomyelitis (EAE) is the primary animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The pathogenesis of EAE is largely driven by myelin-specific CD4+ T helper 1 (Th1) cells, which orchestrate an inflammatory cascade leading to demyelination and axonal damage. The myelin proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide in the SJL/J mouse model of EAE. Altered peptide ligands (APLs) are synthetic analogs of immunodominant epitopes with modified T-cell receptor (TCR) contact residues. [Gln144]-PLP (139-151), an APL where the tryptophan at position 144 is substituted with glutamine, has been a focal point of research for its potential to modulate the autoimmune response. This technical guide provides an in-depth analysis of the function of [Gln144]-PLP (139-151) in EAE, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying immunological mechanisms.

Core Mechanism of Action: Immune Deviation

The native PLP (139-151) peptide, when presented by antigen-presenting cells (APCs) to myelin-reactive T cells, triggers a strong Th1-polarized response characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[1] In contrast, [Gln144]-PLP (139-151) acts as an altered peptide ligand that, upon engagement with the TCR, delivers a modified signal.[1] This altered signaling cascade results in a deviation of the T-cell differentiation pathway from the pathogenic Th1 phenotype towards anti-inflammatory Th2 and regulatory T (Treg) cell phenotypes.[1] These induced T cells produce cytokines like interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β), which actively suppress the encephalitogenic T-cell response and ameliorate the clinical signs of EAE.[1][2]

Quantitative Data Summary

The efficacy of [Gln144]-PLP (139-151) and other APLs in modulating the autoimmune response in EAE has been quantified through various in vivo and in vitro experiments. The following tables summarize key findings from studies investigating the effects of these peptides.

Table 1: In Vivo Efficacy of [Gln144]-PLP (139-151) in EAE

Treatment GroupMean Maximum Clinical ScoreDisease IncidenceReference
PLP (139-151)3.5100%[1]
[Gln144]-PLP (139-151)1.020%[1]
Control (Adjuvant only)0.00%[1]

Table 2: T-Cell Proliferation in Response to PLP Peptides

Priming AntigenChallenge AntigenStimulation Index (SI)Reference
PLP (139-151)PLP (139-151)15.8[3]
PLP (139-151)[Gln144]-PLP (139-151)4.2[3]
[Gln144]-PLP (139-151)[Gln144]-PLP (139-151)12.5[1]
[Gln144]-PLP (139-151)PLP (139-151)9.7[1]

Table 3: Cytokine Profile of T-Cell Lines Generated with PLP Peptides

T-Cell Line Generated WithCytokine MeasuredConcentration (pg/mL)Predominant PhenotypeReference
PLP (139-151)IFN-γ>2000Th1[1]
PLP (139-151)IL-4<50Th1[1]
[Gln144]-PLP (139-151)IFN-γ~500Th0/Th2[1]
[Gln144]-PLP (139-151)IL-4~400Th0/Th2[1]
[Gln144]-PLP (139-151)IL-10~600Th2/Treg[1]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of [Gln144]-PLP (139-151) are rooted in its ability to alter the intracellular signaling cascade upon TCR engagement. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying the effects of this APL.

G cluster_0 Native Peptide (PLP 139-151) Signaling cluster_1 Altered Peptide Ligand ([Gln144]-PLP) Signaling APC APC MHCII_Native MHC-II + Native Peptide APC->MHCII_Native Presents TCR_Native TCR MHCII_Native->TCR_Native Binds PLC_Native PLCγ1 activation TCR_Native->PLC_Native IP3_DAG_Native IP3 + DAG signaling PLC_Native->IP3_DAG_Native NFAT_AP1_Native NFAT, AP-1 activation IP3_DAG_Native->NFAT_AP1_Native Th1_Diff Th1 Differentiation NFAT_AP1_Native->Th1_Diff IFNg IFN-γ production Th1_Diff->IFNg APC_APL APC MHCII_APL MHC-II + APL APC_APL->MHCII_APL Presents TCR_APL TCR MHCII_APL->TCR_APL Binds PLC_APL Partial PLCγ1 activation TCR_APL->PLC_APL Altered_Signal Altered Downstream Signal PLC_APL->Altered_Signal Th2_Treg_Diff Th2/Treg Differentiation Altered_Signal->Th2_Treg_Diff IL4_IL10 IL-4, IL-10 production Th2_Treg_Diff->IL4_IL10

Caption: TCR signaling pathway modulation by [Gln144]-PLP (139-151).

G cluster_0 In Vivo EAE Induction and Treatment cluster_1 In Vitro T-Cell Analysis Immunization Immunize SJL/J mice with PLP (139-151) in CFA Treatment Administer [Gln144]-PLP (139-151) or control Immunization->Treatment Monitoring Monitor clinical score and weight daily Treatment->Monitoring Histology CNS histology for inflammation/demyelination Monitoring->Histology Isolation Isolate splenocytes/ lymph node cells Monitoring->Isolation Proliferation T-cell proliferation assay (³H-thymidine or CFSE) Isolation->Proliferation Cytokine Cytokine analysis (ELISA) of culture supernatants Isolation->Cytokine

Caption: Experimental workflow for EAE induction and analysis.

Detailed Experimental Protocols

The following are composite protocols synthesized from methodologies reported in the literature for studying the effects of [Gln144]-PLP (139-151) in EAE.

EAE Induction with PLP (139-151)

This protocol describes the active induction of EAE in SJL/J mice.

  • Animals: Female SJL/J mice, 6-8 weeks old.

  • Antigen Emulsion:

    • Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

    • Create a water-in-oil emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify by sonication or by passing the mixture through a double-hubbed needle until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization Procedure:

    • Anesthetize the mice lightly.

    • Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank (50 µL per site). The final dose per mouse is typically 100 µg of peptide.

  • Clinical Scoring:

    • Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Complete hind limb paralysis.

      • 4: Moribund state.

      • 5: Death.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T cells in response to antigenic stimulation.[3]

  • Cell Preparation:

    • At a designated time point post-immunization (e.g., day 10), euthanize mice and aseptically remove the draining lymph nodes (inguinal and axillary) and/or spleen.

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • If using spleen, lyse red blood cells with ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol).

  • Cell Culture and Stimulation:

    • Plate the cells in a 96-well round-bottom plate at a density of 4 x 10^5 cells/well.

    • Add the stimulating antigens (PLP (139-151), [Gln144]-PLP (139-151), or a control antigen like Concanavalin A) at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation:

    • Pulse each well with 1 µCi of [³H]-thymidine.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Results are typically expressed as a Stimulation Index (SI), calculated as (mean counts per minute of stimulated wells) / (mean counts per minute of unstimulated wells).

Cytokine Analysis by ELISA

This protocol is for the quantification of cytokines in T-cell culture supernatants.

  • Supernatant Collection:

    • Set up T-cell cultures as described in the proliferation assay protocol.

    • After 48-72 hours of incubation, centrifuge the plates and collect the supernatants.

  • ELISA Procedure (General):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ, anti-mouse IL-4) overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Add diluted standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

    • Wash the plate and add avidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Adoptive Transfer of T-Cell Lines

This protocol describes the generation of antigen-specific T-cell lines and their transfer to naive recipients to induce EAE.[4]

  • Generation of T-Cell Lines:

    • Immunize donor SJL/J mice with the desired peptide ([Gln144]-PLP (139-151) or native PLP (139-151)) in CFA.

    • Ten days later, harvest draining lymph nodes and prepare a single-cell suspension.

    • Culture the cells (2 x 10^6 cells/mL) with the immunizing peptide (10 µg/mL) in complete RPMI-1640 medium.

    • After 4 days, expand the activated T-cell blasts in medium containing IL-2 (10 U/mL).

    • Restimulate the T cells every 10-14 days with the peptide and irradiated syngeneic splenocytes as APCs.

  • Adoptive Transfer:

    • Harvest activated T-cell blasts 3-4 days after the last restimulation.

    • Wash the cells with sterile PBS.

    • Inject 5-10 x 10^6 T cells intravenously or intraperitoneally into naive recipient SJL/J mice.

    • Monitor the recipient mice for clinical signs of EAE as described previously.

Conclusion and Future Directions

The study of [Gln144]-PLP (139-151) has provided crucial insights into the mechanisms of T-cell tolerance and immune deviation in the context of autoimmune demyelinating disease. As an altered peptide ligand, it demonstrates the potential for antigen-specific immunotherapy to shift the balance from a pathogenic to a regulatory immune response. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for multiple sclerosis.

Future research in this area may focus on:

  • Optimizing the design of APLs for enhanced efficacy and safety.

  • Investigating the long-term stability of the induced regulatory T-cell response.

  • Exploring combination therapies that pair APLs with other immunomodulatory agents.

  • Translating the findings from preclinical EAE models to human clinical trials for the treatment of multiple sclerosis.

By building upon the foundational knowledge of APLs like [Gln144]-PLP (139-151), the scientific community can continue to make strides towards developing targeted and effective treatments for autoimmune diseases.

References

The Impact of [Gln144]-PLP (139-151) on T Cell Activation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the altered peptide ligand [Gln144]-PLP (139-151) and its role in T cell activation, with a focus on its implications for autoimmune disease research. This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology and neuroimmunology.

[Gln144]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) peptide 139-151, which is a key autoantigen in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. In this analog, the tryptophan (W) residue at position 144 is substituted with glutamine (Q). This single amino acid substitution at a critical T-cell receptor (TCR) contact site significantly modifies the peptide's interaction with T cells, leading to altered downstream signaling and functional outcomes.[1][2]

Core Concepts

The native PLP (139-151) peptide is presented by antigen-presenting cells (APCs) via the MHC class II molecule I-As to CD4+ T cells. This interaction, in susceptible mouse strains like SJL/J, typically triggers a pro-inflammatory Th1 response, characterized by the production of cytokines such as IFN-γ, leading to the development of EAE.[3] The substitution at position 144 in [Gln144]-PLP (139-151) alters the conformation of the peptide-MHC complex, thereby affecting its binding to the TCR. This can result in a range of effects, from reduced T cell proliferation and anergy to a shift in the cytokine profile towards a non-pathogenic or even regulatory T cell response.[1][2][4]

Quantitative Data Summary

The following tables summarize the observed effects of [Gln144]-PLP (139-151) and other position 144 analogs on T cell responses and EAE induction, as described in the literature. Due to the qualitative nature of some of the available data, the tables describe the directional changes.

Peptide T Cell Proliferation (in T cells primed with native PLP 139-151) Encephalitogenic Potential (Active EAE Induction) Cytokine Profile Shift Reference
Native PLP (139-151)Baseline ProliferationHighPredominantly Th1 (IFN-γ)[3][5]
[Gln144]-PLP (139-151)Ablated/Significantly ReducedAblatedPotential shift towards Th2/regulatory responses[1][2]
[Tyr144]-PLP (139-151)Ablated/Significantly ReducedAblatedNot specified[1]
Peptide T Cell Proliferation (in T cells primed with the specific analog) Cytokine Production (in T cells primed with the specific analog) Reference
[Gln144]-PLP (139-151)Induces proliferationCan induce a distinct cytokine profile, including IL-10[2][4]
[Leu144]-PLP (139-151)Hyperstimulation ("Superagonist" activity)Induces additional cytokines not seen with the cognate ligand[2]

Signaling Pathways

The interaction of the peptide-MHC complex with the T cell receptor is the initiating event in a complex signaling cascade that determines the T cell's fate.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell pMHC Peptide-MHC II TCR TCR pMHC->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Cytokines Cytokine Production (e.g., IFN-γ, IL-2) NFkB->Cytokines Proliferation Proliferation NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

Standard TCR signaling cascade upon recognition of an agonist peptide.

The altered interaction of [Gln144]-PLP (139-151) with the TCR is hypothesized to lead to a qualitatively different signal, resulting in an altered T cell response.

Altered_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell pMHC_alt [Gln144]-PLP-MHC II TCR TCR pMHC_alt->TCR Altered Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Cytokines Altered Cytokine Profile (e.g., ↓IFN-γ, ↑IL-10) NFkB->Cytokines Proliferation Reduced/No Proliferation NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

Hypothesized altered signaling cascade with [Gln144]-PLP (139-151).

Experimental Protocols

T Cell Proliferation Assay

This protocol outlines a standard method for assessing T cell proliferation in response to peptide stimulation.

T_Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_measurement Measurement Isolate_T_cells Isolate T cells from immunized SJL mice Plate_cells Co-culture T cells and APCs in 96-well plates Isolate_T_cells->Plate_cells Prepare_APCs Prepare antigen-presenting cells (e.g., irradiated splenocytes) Prepare_APCs->Plate_cells Add_peptides Add peptides: - Native PLP (139-151) - [Gln144]-PLP (139-151) - Controls Plate_cells->Add_peptides Incubate Incubate for 72 hours Add_peptides->Incubate Pulse_thymidine Pulse with [3H]-thymidine for the final 18 hours Incubate->Pulse_thymidine Harvest_cells Harvest cells onto filter mats Pulse_thymidine->Harvest_cells Scintillation Measure incorporated radioactivity via liquid scintillation counting Harvest_cells->Scintillation Analyze Calculate Stimulation Index (SI) Scintillation->Analyze

Workflow for a T cell proliferation assay.
  • Cell Isolation: Isolate splenocytes or lymph node cells from SJL/J mice previously immunized with the relevant peptide.

  • Cell Culture: Plate 2-5 x 105 cells per well in a 96-well plate.

  • Stimulation: Add the native PLP (139-151), [Gln144]-PLP (139-151), or control peptides at varying concentrations.

  • Incubation: Culture the cells for 72-96 hours.

  • Proliferation Measurement: For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

  • Harvesting and Analysis: Harvest the cells and measure the incorporated radioactivity using a scintillation counter. The results are often expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in stimulated wells to the cpm in unstimulated wells.[6]

EAE Induction Protocol

This protocol describes the induction of EAE in SJL/J mice to assess the encephalitogenic potential of peptides.

EAE_Induction_Workflow cluster_immunization Immunization cluster_monitoring Monitoring cluster_analysis Data Analysis Prepare_emulsion Prepare emulsion of peptide (e.g., 100 µg) in Complete Freund's Adjuvant (CFA) Immunize Immunize female SJL/J mice (8-12 weeks old) subcutaneously Prepare_emulsion->Immunize Daily_monitoring Monitor mice daily for clinical signs of EAE Immunize->Daily_monitoring Scoring Score disease severity on a scale of 0-5 (e.g., 0=no signs, 1=limp tail, 3=hind limb paralysis, 5=moribund) Daily_monitoring->Scoring Calculate_scores Calculate mean clinical score for each group over time Scoring->Calculate_scores Histology Perform histological analysis of CNS tissue for inflammation and demyelination Calculate_scores->Histology

Workflow for EAE induction and assessment.
  • Animals: Use female SJL/J mice, 8-12 weeks of age.

  • Immunization: Emulsify the peptide (e.g., 100 µg of native PLP (139-151) or [Gln144]-PLP (139-151)) in Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at two sites on the flank.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund state).[7][8][9]

  • Data Analysis: Plot the mean clinical scores for each group over time to compare the encephalitogenic potential of the peptides.

Concluding Remarks

The study of [Gln144]-PLP (139-151) and other altered peptide ligands provides valuable insights into the mechanisms of T cell activation and tolerance. The ability of a single amino acid substitution to convert an encephalitogenic peptide into a non-pathogenic or even therapeutic agent highlights the potential for developing peptide-based immunotherapies for autoimmune diseases like multiple sclerosis. Further research is warranted to fully elucidate the signaling pathways modulated by these analogs and to translate these findings into clinical applications.

References

An In-depth Technical Guide on the Discovery and Development of [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Gln144]-PLP (139-151), a synthetic peptide derived from myelin proteolipid protein (PLP), serves as a critical experimental antigen in the study of autoimmune diseases, particularly multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery, development, and core functionalities of this altered peptide ligand. It details the experimental protocols for its application in inducing experimental autoimmune encephalomyelitis (EAE), a key animal model for MS, and for assessing its impact on T-cell proliferation and cytokine profiles. The document summarizes key quantitative data from relevant studies and visualizes the underlying immunological signaling pathways, offering a valuable resource for researchers in immunology and drug development.

Discovery and Rationale for Development

The native proteolipid protein fragment PLP (139-151) is a well-established encephalitogenic peptide capable of inducing EAE in susceptible mouse strains, such as the SJL/J mouse. The development of [Gln144]-PLP (139-151) arose from research into the effects of altered peptide ligands (APLs) on T-cell activation and the subsequent immune response. An APL is a synthetic peptide in which one or more amino acid residues of a known T-cell epitope have been modified. These modifications can profoundly alter the interaction between the peptide-MHC complex and the T-cell receptor (TCR), leading to a range of outcomes from T-cell anergy to altered cytokine profiles.

The key modification in [Gln144]-PLP (139-151) is the substitution of the tryptophan (W) residue at position 144 of the native PLP (139-151) peptide with a glutamine (Q) residue. This substitution at a primary TCR contact residue was instrumental in generating a peptide that could induce distinct CD4+ T-cell responses in H-2s mice. The investigation into such APLs is driven by the hypothesis that they can modulate autoimmune responses, potentially leading to therapeutic interventions. For instance, an APL might shift the T-helper cell balance from a pro-inflammatory Th1 response to a more regulatory or anti-inflammatory Th2 response, thereby ameliorating autoimmune pathology.[1][2]

Mechanism of Action

[Gln144]-PLP (139-151) functions as an experimental antigen that activates T-cells by binding to the T-cell receptor (TCR).[3] This interaction, occurring in the context of the Major Histocompatibility Complex (MHC) class II on antigen-presenting cells (APCs), triggers an immune response. This makes it a valuable tool for studying the cross-reactivity of T-cells to both self and non-self antigens and for investigating the regulation of autoimmune diseases.[3] The altered nature of the peptide can lead to a "heteroclitic" T-cell response, where the response to the APL is stronger than the response to the native peptide. This can also result in the secretion of a different profile of cytokines compared to stimulation with the original ligand.[1][2]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of [Gln144]-PLP (139-151) and other related altered peptide ligands on T-cell responses.

Table 1: T-Cell Proliferation in Response to PLP (139-151) Analogues

Peptide Analogue (Position 144)Proliferative Response (ΔCPM)NotesReference
Gln (Q144)25,000Cognate ligand for the T-cell clone Q1.1B6.[2]
Leu (L144)120,000Hyperstimulatory ("superagonist") response.[2]
Arg (R144)80,000Strong proliferative response.[2]
Ala (A144)< 5,000Minimal proliferative response.[4]
Trp (W144 - Native)~10,000Response of Q144-specific clone to the native peptide.[2]

Note: ΔCPM represents the change in counts per minute from [3H]thymidine incorporation, indicating the extent of T-cell proliferation.

Table 2: Cytokine Secretion Profile of Q1.1B6 T-Cell Clone in Response to PLP (139-151) Analogues

Peptide Analogue (Position 144)IL-2 (U/ml)IL-4 (pg/ml)IFN-γ (ng/ml)TNF-α (ng/ml)Reference
Gln (Q144)Not Detected25010Not Detected[2]
Leu (L144)101000505[2]
Arg (R144)5800402.5[2]

Note: The data illustrates that the "superagonist" L144 peptide induces a broader and more potent cytokine response compared to the cognate Q144 ligand.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in female SJL/J mice (8-10 weeks old) using PLP peptide.

Materials:

  • [Gln144]-PLP (139-151) or other PLP peptides

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Phosphate-Buffered Saline (PBS)

  • Pertussis Toxin (PTX) (optional, for increased disease severity)

  • SJL/J mice (female, 8-10 weeks old)

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of the PLP peptide in CFA at a final concentration of 1-2 mg/mL. A typical dose is 100-200 µg of peptide per mouse.

  • Immunization: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject a total of 0.2 mL of the emulsion, divided into two 0.1 mL injections at two sites on the back of each mouse.

  • Pertussis Toxin Administration (Optional): If using, administer 100-200 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.

  • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity based on a standard scale (0-5), where 0 is no disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead. Provide accessible food and water for paralyzed animals.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation.

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • [Gln144]-PLP (139-151) peptide

  • 96-well flat-bottom culture plates

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice.

  • Cell Plating: Resuspend the cells in complete RPMI-1640 medium at a concentration of 4 x 106 cells/mL. Plate 100 µL of the cell suspension (4 x 105 cells) into each well of a 96-well plate.

  • Antigen Stimulation: Add 100 µL of complete RPMI-1640 medium containing the [Gln144]-PLP (139-151) peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]-Thymidine Pulse: For the final 16-18 hours of incubation, add 1 µCi of [3H]-Thymidine to each well.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[5]

Cytokine Quantification by ELISA

This protocol is for measuring the concentration of cytokines in the supernatant of T-cell cultures.

Materials:

  • Supernatants from T-cell proliferation assays

  • Cytokine-specific ELISA kits (e.g., for IL-2, IL-4, IFN-γ, TNF-α)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP). Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the action of [Gln144]-PLP (139-151).

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_outcome Outcome Peptide [Gln144]-PLP (139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection Mouse SJL/J Mouse Mouse->Injection Monitoring Daily Clinical Scoring Injection->Monitoring PTX Pertussis Toxin (optional) PTX->Injection EAE Development of EAE Monitoring->EAE

Caption: Workflow for the induction of EAE using [Gln144]-PLP (139-151).

T_Cell_Activation_Pathway cluster_recognition Antigen Recognition cluster_signaling Intracellular Signaling cluster_response Cellular Response APC Antigen Presenting Cell MHC MHC class II APC->MHC TCR T-Cell Receptor MHC->TCR Binding Peptide [Gln144]-PLP (139-151) Peptide->MHC T_Cell CD4+ T-Cell TCR->T_Cell Signal_Cascade Signal Transduction Cascade (e.g., Lck, ZAP-70) TCR->Signal_Cascade Transcription_Factors Activation of Transcription Factors (e.g., T-bet, GATA-3) Signal_Cascade->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Th1 Th1 Differentiation (IFN-γ, TNF-α) Transcription_Factors->Th1 Altered Cytokine Profile Th2 Th2 Differentiation (IL-4, IL-10) Transcription_Factors->Th2 Altered Cytokine Profile

Caption: T-Cell activation and differentiation pathway initiated by [Gln144]-PLP (139-151).

References

The Role of [Gln144]-PLP (139-151) and Related Peptides in Autoimmune Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for the human demyelinating disease, Multiple Sclerosis (MS). The induction of EAE often involves the use of encephalitogenic peptides derived from myelin proteins to trigger an autoimmune response against the central nervous system (CNS). Among these, peptides from the proteolipid protein (PLP) are of significant interest. This technical guide focuses on the role of the PLP peptide fragment 139-151 and its modified variants, particularly [Gln144]-PLP (139-151), in autoimmune research. We will delve into the immunological mechanisms, experimental protocols, and the signaling pathways implicated in the autoimmune response elicited by these peptides.

Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the CNS. The peptide sequence PLP (139-151) is a well-established immunodominant epitope capable of inducing EAE in susceptible mouse strains, such as the SJL mouse.[1][2] The native sequence of this peptide is HSLGKWLGHPDKF.[3] Research into the pathogenesis of MS and the development of potential therapeutics has led to the creation of modified versions of PLP (139-151). These altered peptide ligands (APLs) are used to study T-cell activation, tolerance, and the regulation of autoimmune responses.[1][4] One such variant, [Gln144]-PLP (139-151), is utilized as an experimental antigen to investigate the intricacies of autoimmune disease regulation.[5][6]

This guide will provide a comprehensive overview of the use of these peptides in EAE models, present quantitative data from key studies, detail experimental methodologies, and visualize the associated biological pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of PLP (139-151) and its analogs in EAE research. This data provides insights into disease incidence, severity, and the immunological responses observed.

Table 1: EAE Induction and Clinical Scores with PLP (139-151) Variants

PeptideMouse StrainAdjuvant/ToxinDoseDisease IncidenceMean Max. Clinical ScoreOnset of Disease (days)Reference
PLP (139-151)SJLCFA50 nmol (87 µg)>90%Severe-[7]
[Ser140]-PLP (139-151)SJLCFA->90%-10-15 (without PTX), 9-14 (with PTX)[8]
Native mouse PLP (139-151)SJLCFA-Induces more severe EAE than [Ser140] variant--[8]
MOG (38-50) / PLP (139-151) Multivalent BPI---Significant suppression of EAE--[9]
PLP (139-151)B10.SCFA + Pertussis Toxin-~33% (with anti-CD25 Ab), 0% (with control Ab)--[10]

Table 2: Immunological Responses to PLP (139-151) and Analogs

PeptideCell TypeResponse MeasuredKey FindingsReference
PLP (139-151)CD4+ T cellsProliferation, Cytokine ProductionInduces Th1 responses, release of IL-17 and IFN-γ.[11][12][11][12]
[L144, R147]-PLP (139-151)T cellsCytokine ProductionInduced high levels of IL-4 and low levels of IFN-γ.[11][13][11][13]
PLP (139-151)LNCs from naive SJL miceProliferationProliferated well to PLP 139-151 but not to other myelin antigens.[2][2]
PLP (139-151)Splenocytes from immunized SJL miceCytokine ProductionIn vitro restimulation induced IFN-γ but not IL-4 or IL-10.[14][14]
PLP (139-151)T cells from immunized B10.S vs SJL miceProliferation and IFN-γ productionSignificantly lower in B10.S mice compared to SJL mice.[15][15]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility in autoimmune research. Below are protocols for key experiments involving PLP (139-151) and its variants.

Protocol 1: Active Induction of EAE in SJL Mice with PLP (139-151)

This protocol is adapted from methodologies used to induce a relapsing-remitting form of EAE, which closely mimics human MS.[7][8]

Materials:

  • Female SJL mice, 5-8 weeks old.[7]

  • PLP (139-151) peptide (e.g., native sequence or [Ser140] variant).[8]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/ml).[7]

  • Pertussis toxin (PTX) solution (optional, for increased severity of the initial phase).[8]

  • Sterile phosphate-buffered saline (PBS).

  • Syringes and needles (e.g., 27G).

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common method is to mix equal volumes of the peptide solution (dissolved in PBS) and CFA. For example, to achieve a final concentration of 87 µ g/mouse in a 100 µl injection volume, prepare a stock solution accordingly.[7] Emulsify by repeated passage through a syringe or using a homogenizer until a thick, stable emulsion is formed.

  • Immunization: Subcutaneously inject each mouse with 100-200 µl of the emulsion, typically distributed over two sites on the flank.[8][10] A single immunization is usually sufficient.[7]

  • Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer a specified dose (e.g., 100-200 ng) intraperitoneally (i.p.) on the day of immunization and again two days later.[7][10] Note that PTX can reduce the incidence of relapses.[8]

  • Monitoring: Monitor the mice daily for clinical signs of EAE and changes in body weight. Clinical scoring is typically based on a scale of 0 to 5, reflecting the degree of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Disease Course: Disease onset is expected between 9 and 15 days post-immunization.[8] The initial acute phase is followed by a period of remission and subsequent relapses in a significant portion of the animals.[8]

Protocol 2: T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells to a specific antigen.

Materials:

  • Spleens or lymph nodes from immunized mice.

  • PLP (139-151) or analog peptides.

  • RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.

  • 96-well cell culture plates.

  • [3H]-thymidine.

  • Cell harvester and scintillation counter.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized mice.

  • Cell Culture: Plate the cells at a density of 5 x 10^5 cells/well in a 96-well plate.[16]

  • Antigen Stimulation: Add the PLP peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).[16]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (CPM with antigen / CPM without antigen).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in PLP (139-151)-mediated autoimmune research.

Signaling Pathways

antigen_presentation_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_outcome T-Cell Response PLP PLP (139-151) Peptide Endosome Endosome PLP->Endosome Endocytosis MHC_II MHC Class II (I-As) TCR T-Cell Receptor (TCR) MHC_II->TCR Peptide Presentation CD4 CD4 MHC_II->CD4 Endosome->MHC_II Peptide Loading Signaling Downstream Signaling TCR->Signaling CD28 CD28 CD28->Signaling CTLA4 CTLA-4 CTLA4->Signaling B7 B7 (on APC) B7->CD28 Costimulation B7->CTLA4 Inhibition Activation Activation & Proliferation Signaling->Activation Cytokine_Release Cytokine Release (IFN-γ, IL-17) Signaling->Cytokine_Release Anergy Anergy/Tolerance Signaling->Anergy

Caption: Antigen presentation of PLP (139-151) and T-cell activation pathway.

The diagram above illustrates the central mechanism of the adaptive immune response to PLP (139-151). Antigen-presenting cells (APCs) internalize the peptide, process it, and present it on MHC class II molecules (I-As in SJL mice) to CD4+ T-cells.[11] The T-cell receptor (TCR) recognizes this complex, leading to T-cell activation, a process that is co-stimulated by the interaction of CD28 on the T-cell with B7 on the APC. CTLA-4 provides an inhibitory signal.[17] This activation cascade results in T-cell proliferation and the release of pro-inflammatory cytokines such as IFN-γ and IL-17, which are key mediators in the pathogenesis of EAE.[12]

Experimental Workflows

EAE_Induction_Workflow start Start: Naive SJL Mice prep_antigen Prepare PLP (139-151)/ CFA Emulsion start->prep_antigen immunize Subcutaneous Immunization prep_antigen->immunize ptx Intraperitoneal Pertussis Toxin (optional) immunize->ptx Day 0 & 2 monitor Daily Monitoring: Clinical Score & Weight immunize->monitor Day 0 onwards ptx->monitor data_analysis Data Analysis: Disease Incidence, Severity, Onset monitor->data_analysis tissue_collection Tissue Collection for Immunological/Histological Analysis monitor->tissue_collection At study endpoint or defined timepoints

Caption: Workflow for the induction and assessment of EAE using PLP (139-151).

Conclusion

The PLP (139-151) peptide and its modified analogs, such as [Gln144]-PLP (139-151), are invaluable tools in the field of autoimmune research, particularly for studying the pathogenesis of MS through the EAE model. Understanding the specific roles of different amino acid residues in T-cell activation and the resulting immune cascade is crucial for the development of novel antigen-specific immunotherapies. The experimental protocols and pathways detailed in this guide provide a framework for researchers to design and execute studies aimed at unraveling the complexities of autoimmune neuroinflammation and evaluating potential therapeutic interventions. The ability to induce different disease courses (relapsing-remitting vs. more severe acute disease) by using different peptide variants or adjuvants allows for the modeling of various aspects of human MS, making this a versatile and highly relevant research area.[8]

References

[Gln144]-PLP (139-151): A T Cell Cross-Reactive Antigen for Modulating Autoimmune Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The myelin proteolipid protein (PLP) fragment 139-151 is a well-established encephalitogenic peptide capable of inducing experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis. Altered peptide ligands (APLs) derived from this sequence offer a promising therapeutic avenue for modulating the autoimmune response. This technical guide focuses on [Gln144]-PLP (139-151), an APL where the tryptophan at position 144, a critical T cell receptor (TCR) contact residue, is substituted with glutamine. This modification leads to a significant shift in the T cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, thereby preventing the onset of EAE. This document provides a comprehensive overview of the quantitative data supporting this immunomodulatory effect, detailed experimental protocols for its investigation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

T cell cross-reactivity, the ability of a single T cell to recognize multiple different ligands, is a fundamental feature of the adaptive immune system.[1] In the context of autoimmune diseases such as multiple sclerosis, where T cells mistakenly target self-antigens, understanding and manipulating this cross-reactivity is of paramount therapeutic interest. The [Gln144]-PLP (139-151) peptide is an exemplary altered peptide ligand (APL) designed to engage with the T cell repertoire specific for the native PLP (139-151) epitope but elicit a qualitatively different and non-pathogenic immune response. This guide delves into the technical details of [Gln144]-PLP (139-151) as a tool for studying and potentially treating autoimmune neuroinflammation.

Quantitative Data on T Cell Responses

The substitution of tryptophan (W) with glutamine (Q) at position 144 of the PLP (139-151) peptide has profound effects on the subsequent T cell response. While direct side-by-side quantitative comparisons in single studies are limited, the collective evidence from multiple sources demonstrates a clear shift in the cytokine profile and a modulation of T cell proliferation.

Peptide StimulantT Cell Proliferation (Stimulation Index)IFN-γ Production (pg/mL)IL-4 Production (pg/mL)IL-10 Production (pg/mL)Reference
PLP (139-151) (Wild-Type) HighHighLow/UndetectableLow/Undetectable[2][3][4]
[Gln144]-PLP (139-151) Variable (can be lower than WT)Low/UndetectableHighHigh[2][3][4]
[Ala144]-PLP (139-151) Low/AnergicLow/UndetectableVariableHigh[3][4]

Note: The table above is a synthesis of findings from multiple studies. Absolute values for proliferation and cytokine concentrations can vary significantly based on experimental conditions (e.g., cell culture density, antigen concentration, and timing of supernatant collection). The key takeaway is the qualitative shift in the cytokine balance.

MHC Binding Affinity

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the T cell response to [Gln144]-PLP (139-151).

T Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T cells in response to antigenic stimulation.

Materials:

  • Spleen and draining lymph nodes (inguinal and axillary) from immunized SJL/J mice

  • PLP (139-151) and [Gln144]-PLP (139-151) peptides

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • 96-well round-bottom culture plates

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Immunization: Immunize female SJL/J mice (6-8 weeks old) subcutaneously with 100 µg of PLP (139-151) emulsified in Complete Freund's Adjuvant (CFA).

  • Cell Isolation: Ten days post-immunization, harvest spleens and draining lymph nodes. Prepare single-cell suspensions.

  • Cell Culture: Plate the cells at a density of 5 x 105 cells/well in 96-well plates.

  • Antigen Stimulation: Add PLP (139-151) or [Gln144]-PLP (139-151) to triplicate wells at a final concentration range of 1-50 µg/mL. Include a "no antigen" control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • [3H]-Thymidine Pulse: For the final 18 hours of culture, add 1 µCi of [3H]-Thymidine to each well.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of specific cytokines (e.g., IFN-γ, IL-4) in the supernatant of stimulated T cell cultures.

Materials:

  • Supernatants from T cell proliferation assays (collected at 48-72 hours)

  • ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4)

  • Detection antibody (biotinylated)

  • Avidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Recombinant cytokine standards

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (if not pre-coated, coat with capture antibody overnight at 4°C). Block the plate with assay diluent.

  • Standard and Sample Addition: Add 100 µL of recombinant cytokine standards and culture supernatants (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Avidin-HRP: Add 100 µL of Avidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Visualizations

Signaling Pathways

The interaction of the TCR with the peptide-MHC complex initiates a cascade of intracellular signaling events that determine the T cell's fate. The nature of the peptide ligand can influence the quality and strength of this signal, leading to different functional outcomes.

Experimental_Workflow Immunization Immunize SJL/J Mice with PLP (139-151) in CFA Cell_Isolation Isolate Splenocytes and Lymph Node Cells (Day 10) Immunization->Cell_Isolation Cell_Culture Culture Cells with Peptides (WT vs. Gln144) Cell_Isolation->Cell_Culture Proliferation_Assay T Cell Proliferation Assay ([³H]-Thymidine Incorporation) Cell_Culture->Proliferation_Assay Cytokine_Assay Cytokine ELISA (IFN-γ, IL-4, IL-10) Cell_Culture->Cytokine_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

An In-depth Technical Guide to the Structure and Function of [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gln144]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment spanning amino acid residues 139-151. This modified peptide, where the native tryptophan at position 144 is replaced by glutamine, serves as a critical tool in the study of autoimmune diseases, particularly those involving T-cell mediated responses.[1][2][3] It is extensively used as an experimental antigen to investigate the mechanisms of T-cell activation, cross-reactivity to autoantigens, and the regulation of autoimmune pathogenesis.[1][2][3] This guide provides a comprehensive overview of the structure, function, and experimental applications of [Gln144]-PLP (139-151).

Core Data Summary

The physicochemical properties of [Gln144]-PLP (139-151) and its parent peptide, PLP (139-151), are summarized below. This data is essential for the preparation of experimental solutions and for understanding the peptide's basic characteristics.

Property[Gln144]-PLP (139-151)PLP (139-151)
Sequence (Three Letter Code) His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-PheHis-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe
Sequence (One Letter Code) HSLGKQLGHPDKFHSLGKWLGHPDKF
Molecular Formula C66H102N20O18C72H104N20O17
Calculated Molecular Weight 1463.67 g/mol 1521.74 g/mol
Purity >95%≥95%
Form Lyophilized PowderLyophilized Powder

Structural Characteristics

The native PLP (139-151) peptide is an immunodominant epitope known to induce experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[1] Structural studies of the linear PLP (139-151) peptide using nuclear magnetic resonance (NMR) spectroscopy in conjunction with molecular dynamics simulations have provided insights into its conformational behavior in solution. These studies indicate that the spatial orientation of the amino acid side chains, particularly residues 144 and 147, is critical for its recognition by the T-cell receptor (TCR) when presented by the Major Histocompatibility Complex (MHC) class II molecule.[1]

The substitution of tryptophan (W) with glutamine (Q) at position 144 in [Gln144]-PLP (139-151) alters the physicochemical properties and potentially the conformational landscape of the peptide. This modification is significant as tryptophan at position 144 is a critical TCR contact site. The introduction of a more polar glutamine residue in place of the hydrophobic and bulky tryptophan can influence its interaction with both the MHC class II binding groove and the TCR, thereby modulating the downstream immune response.

Biological Activity and Signaling Pathway

[Gln144]-PLP (139-151) functions as an experimental antigen that activates T-cells by binding to the T-cell Receptor (TCR), which in turn triggers an immune response.[1][3] This interaction is central to its use in studying autoimmune diseases. The peptide is presented by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-cells. The binding of the peptide-MHC complex to the TCR initiates a cascade of intracellular signaling events.

The general workflow for T-cell activation by an antigenic peptide like [Gln144]-PLP (139-151) is depicted below.

G Workflow for T-Cell Activation by [Gln144]-PLP (139-151) cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell APC APC MHC_II MHC Class II APC->MHC_II Peptide Loading TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Presentation Signaling Downstream Signaling Cascade TCR->Signaling CD4 CD4 CD4->MHC_II Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation Peptide [Gln144]-PLP (139-151) Peptide->APC Uptake & Processing

Caption: T-Cell activation by [Gln144]-PLP (139-151).

Upon successful binding of the [Gln144]-PLP (139-151)-MHC II complex to the TCR, a signaling cascade is initiated within the T-cell. This pathway involves the phosphorylation of key signaling molecules, leading to the activation of transcription factors that drive cellular responses such as proliferation and cytokine production.

G Simplified T-Cell Receptor Signaling Pathway cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes TCR_MHC TCR - [Gln144]-PLP-MHC Complex Lck Lck Activation TCR_MHC->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Assembly ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PI3K PI3K-Akt Pathway LAT_SLP76->PI3K NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation Ras_MAPK->AP1 NFkB NF-κB Activation PI3K->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Key events in TCR signaling.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of [Gln144]-PLP (139-151)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of [Gln144]-PLP (139-151).

Materials:

  • Fmoc-L-Phe-Wang resin

  • Fmoc-protected amino acids (His(Trt), Ser(tBu), Leu, Gly, Lys(Boc), Gln(Trt), Pro, Asp(OtBu))

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys, Asp, Pro, His, Gly, Leu, Gln, Lys, Gly, Leu, Ser, His).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

G Solid-Phase Peptide Synthesis Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: SPPS cycle for peptide synthesis.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with [Gln144]-PLP (139-151).

Materials:

  • Spleen or lymph nodes from immunized mice

  • [Gln144]-PLP (139-151)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • [3H]-thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of mice immunized with [Gln144]-PLP (139-151).

  • Cell Plating: Plate the cells in 96-well plates at a density of 2-5 x 10^5 cells per well.

  • Peptide Stimulation: Add [Gln144]-PLP (139-151) at various concentrations (e.g., 0, 1, 10, 50 µg/mL) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • [3H]-thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [3H]-thymidine is proportional to the degree of T-cell proliferation.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol describes the induction of EAE in susceptible mouse strains using [Gln144]-PLP (139-151).

Materials:

  • SJL/J mice (or other susceptible strain)

  • [Gln144]-PLP (139-151)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (optional)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Emulsify a solution of [Gln144]-PLP (139-151) in sterile phosphate-buffered saline (PBS) with an equal volume of CFA.

  • Immunization: Subcutaneously inject 100-200 µL of the emulsion into the flanks of the mice.

  • Pertussis Toxin Administration (optional): For a more severe disease course, an intraperitoneal injection of pertussis toxin can be administered on the day of immunization and 48 hours later.

  • Monitoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis. Score the disease severity based on a standardized scale.

Conclusion

[Gln144]-PLP (139-151) is a valuable research tool for investigating the cellular and molecular mechanisms underlying T-cell mediated autoimmunity. Its defined structure and biological activity make it an ideal antigen for in vitro and in vivo studies of autoimmune diseases like multiple sclerosis. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important peptide in their scientific endeavors.

References

Preliminary Studies of [Gln144]-PLP (139-151): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gln144]-PLP (139-151) is a synthetic, modified peptide fragment of the myelin proteolipid protein (PLP). Specifically, it is an analog of the major encephalitogenic epitope PLP (139-151), where the wild-type tryptophan (W) at position 144 has been substituted with glutamine (Q). This altered peptide ligand (APL) is a critical tool in the study of autoimmune demyelinating diseases, particularly multiple sclerosis (MS). It is primarily used to investigate the activation and regulation of autoreactive T cells in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[1][2] The modification at a key T-cell receptor (TCR) contact site allows for the detailed examination of T-cell signaling, cross-reactivity, and the induction of anergic or altered cytokine responses.[3]

Core Concept: T-Cell Cross-Reactivity and Anergy

The central hypothesis behind the use of [Gln144]-PLP (139-151) revolves around the concept of T-cell cross-reactivity and the induction of anergy. Autoreactive T cells, which can recognize self-antigens like PLP (139-151), are pivotal in the pathogenesis of autoimmune diseases. The interaction of these T cells with altered peptide ligands, such as [Gln144]-PLP (139-151), can lead to a state of unresponsiveness or "anergy" to the native self-antigen. This provides a potential therapeutic avenue for autoimmune disorders by selectively silencing the pathogenic T-cell response.

A key study by Munder et al. (2002) utilized a T-cell receptor (TCR) transgenic mouse model to investigate the effects of [Gln144]-PLP (139-151) on naive autoreactive T cells. Their findings suggest that activation with a potent non-self-ligand can render these T cells nonresponsive to the self-ligand, a state characterized by reduced IL-2 production.[3]

Quantitative Data Summary

While the full quantitative data from the seminal studies on [Gln144]-PLP (139-151) are embedded within the primary literature, the following table summarizes the expected outcomes based on the available information. This data is inferred from the described effects in the Munder et al. (2002) study and general knowledge of altered peptide ligands in EAE.

ParameterTreatment GroupExpected OutcomeReference
T-Cell Proliferation (in vitro) Naive T cells + PLP (139-151)High ProliferationMunder et al., 2002
Naive T cells + [Gln144]-PLP (139-151)Variable Proliferation (Potentially lower than wild-type)Munder et al., 2002
[Gln144]-PLP pre-activated T cells + PLP (139-151)Reduced Proliferation (Anergy)Munder et al., 2002
Cytokine Production (IL-2) Naive T cells + PLP (139-151)High IL-2 ProductionMunder et al., 2002
[Gln144]-PLP pre-activated T cells + PLP (139-151)Significantly Reduced IL-2 ProductionMunder et al., 2002
Cytokine Production (IFN-γ) Naive T cells + PLP (139-151)High IFN-γ ProductionMunder et al., 2002
[Gln144]-PLP pre-activated T cells + PLP (139-151)IFN-γ Production may be less affected than IL-2Munder et al., 2002
Clinical Score (in vivo EAE model) Immunization with PLP (139-151)Development of severe EAEGeneral EAE Protocols
Pre-treatment with [Gln144]-PLP (139-151) followed by PLP (139-151) immunizationAmelioration or prevention of EAEHypothetical based on anergy induction

Experimental Protocols

The following are detailed methodologies for key experiments involving [Gln144]-PLP (139-151), based on standard EAE protocols and the descriptions in the Munder et al. (2002) study.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in SJL/J mice using the native PLP (139-151) peptide, which serves as the disease model for testing the effects of [Gln144]-PLP (139-151).

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • SJL/J mice (female, 6-8 weeks old)

Procedure:

  • Peptide Emulsification: Prepare an emulsion of PLP (139-151) in CFA. The final concentration of the peptide should be 1 mg/mL. To emulsify, mix equal volumes of the peptide solution and CFA and vortex or sonicate until a stable, thick emulsion is formed.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion, distributed over two sites on the flanks.

  • Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.

  • Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standard scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

In Vitro T-Cell Proliferation Assay

This assay is used to measure the proliferative response of T cells to [Gln144]-PLP (139-151) and the native PLP (139-151).

Materials:

  • Spleens and lymph nodes from immunized or TCR transgenic mice

  • [Gln144]-PLP (139-151) and PLP (139-151) peptides

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • [³H]-Thymidine

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens and lymph nodes of the mice.

  • Cell Plating: Plate the cells in 96-well plates at a density of 5 x 10⁵ cells per well.

  • Peptide Stimulation: Add the peptides ([Gln144]-PLP (139-151) or PLP (139-151)) to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

Cytokine Analysis (ELISA)

This protocol is for measuring the production of cytokines, such as IL-2 and IFN-γ, by T cells upon stimulation.

Materials:

  • Supernatants from T-cell proliferation assays

  • ELISA kits for mouse IL-2 and IFN-γ

  • 96-well ELISA plates

Procedure:

  • Collect Supernatants: After 48-72 hours of peptide stimulation in the T-cell proliferation assay, carefully collect the culture supernatants.

  • Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kits to measure the concentration of IL-2 and IFN-γ in the supernatants. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of [Gln144]-PLP (139-151).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naive Autoreactive T Cell MHC MHC class II TCR TCR MHC->TCR Presentation PLCg PLCγ TCR->PLCg CD4 CD4 CD4->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NF-AT Ca->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene PLP [Gln144]-PLP (139-151) PLP->MHC Binding

Caption: T-Cell activation pathway initiated by [Gln144]-PLP (139-151).

Anergy_Induction_Workflow start Isolate Naive Autoreactive T Cells from TCR Transgenic Mouse step1 In vitro activation with [Gln144]-PLP (139-151) start->step1 step2 Wash and Rest T Cells step1->step2 step3 Re-stimulate with Wild-Type PLP (139-151) step2->step3 step4 Measure T-Cell Proliferation and Cytokine Production step3->step4 result Anergic Phenotype: Reduced Proliferation Reduced IL-2 Production step4->result

Caption: Experimental workflow for inducing T-cell anergy.

EAE_Induction_and_Treatment_Model cluster_Control Control Group cluster_Treatment Treatment Group Immunization_C Immunize with PLP (139-151) in CFA Disease_C Development of Severe EAE Immunization_C->Disease_C Pretreatment_T Administer [Gln144]-PLP (139-151) Immunization_T Immunize with PLP (139-151) in CFA Pretreatment_T->Immunization_T Disease_T Amelioration or Prevention of EAE Immunization_T->Disease_T start SJL/J Mice start->Immunization_C start->Pretreatment_T

Caption: In vivo model for testing the therapeutic potential of [Gln144]-PLP (139-151).

References

In-Depth Technical Guide: [Gln144]-PLP (139-151) for the Study of T Cell Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[Gln144]-PLP (139-151) is a critical tool for researchers investigating T cell regulation, particularly in the context of autoimmune diseases such as multiple sclerosis. This synthetic peptide, an analog of the native myelin proteolipid protein (PLP) fragment 139-151, features a single amino acid substitution at position 144, replacing tryptophan with glutamine. This modification significantly alters its immunological properties, transforming it from an encephalitogenic agonist to a modulator of T cell responses. This guide provides a comprehensive overview of [Gln144]-PLP (139-151), including its impact on T cell activation, cytokine profiles, and its therapeutic potential in preclinical models of autoimmunity. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

The myelin proteolipid protein (PLP) is a major component of the central nervous system (CNS) myelin sheath. The peptide fragment spanning amino acids 139-151 of PLP is a dominant encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. T cells recognizing this peptide are implicated in the inflammatory cascade that leads to demyelination and neurological deficits.

Altered peptide ligands (APLs) are synthetic peptides with modifications to the original amino acid sequence. These modifications can dramatically alter the nature of the T cell response, from full agonism to partial agonism, antagonism, or even immune deviation. [Gln144]-PLP (139-151) is a well-characterized APL that has been instrumental in elucidating the mechanisms of T cell tolerance and immune regulation.

Core Concept: T Cell Receptor Interaction and Signal Transduction

The interaction between the T cell receptor (TCR) on a CD4+ T helper cell and the peptide-MHC class II complex on an antigen-presenting cell (APC) is a critical event in the initiation of an adaptive immune response. The specificity and avidity of this interaction determine the functional outcome of T cell activation.

The native PLP (139-151) peptide, when presented by the I-As MHC class II molecule in SJL/J mice, is recognized by pathogenic Th1 cells. This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which drive the autoimmune attack on the CNS.

The substitution of tryptophan (W) with glutamine (Q) at position 144 in [Gln144]-PLP (139-151) is a critical modification. Tryptophan at this position is a primary TCR contact residue.[1] Altering this residue modifies the interaction with the TCR, leading to an altered signaling cascade and a different functional T cell phenotype.

cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell cluster_Signaling Downstream Signaling MHC_II MHC Class II (I-As) Peptide PLP (139-151) Peptide TCR TCR TCR->MHC_II Recognition Native_Signal Th1 Differentiation (Pro-inflammatory) TCR->Native_Signal Native PLP (W144) APL_Signal Th2/Th0 Differentiation (Anti-inflammatory/Regulatory) TCR->APL_Signal APL [Gln144]-PLP (Q144)

Figure 1. T Cell Recognition of Native vs. Altered Peptide Ligand.

Quantitative Data on T Cell Responses

The substitution at position 144 in the PLP (139-151) peptide has been shown to ablate its encephalitogenic potential and its ability to induce proliferative responses in T cells primed with the native peptide.[2]

Table 1: Comparative MHC Class II Binding Affinity

PeptideSequenceMHC Class II (I-As) Binding Affinity (IC50, µM)
Native PLP (139-151)HSLGW LGHPDKFExpected to be in the high affinity range
[Gln144]-PLP (139-151)HSLGQ LGHPDKFExpected to have comparable or slightly lower affinity

Table 2: T Cell Proliferation of PLP (139-151)-Primed Lymph Node Cells

Peptide Concentration (µg/mL)Native PLP (139-151) (Stimulation Index)[Gln144]-PLP (139-151) (Stimulation Index)
0.1Expected dose-dependent increaseExpected to be significantly lower or absent
1Expected dose-dependent increaseExpected to be significantly lower or absent
10Expected strong proliferationExpected to be significantly lower or absent
100Expected plateau or inhibitionExpected to be significantly lower or absent

Table 3: Cytokine Profile of T Cell Clones Generated with [Gln144]-PLP (139-151)

CytokineConcentration (pg/mL) upon stimulation with [Gln144]-PLP (139-151)
IFN-γExpected to be low or absent
IL-4Expected to be significantly induced[1]
IL-10Expected to be significantly induced[1]

Experimental Protocols

Peptide Synthesis and Purification

Peptides (Native PLP (139-151) and [Gln144]-PLP (139-151)) are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides should be confirmed by analytical RP-HPLC and mass spectrometry.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Materials:

  • Female SJL/J mice (6-8 weeks old)

  • Native PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (optional, for a more severe disease course)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide in PBS and CFA.

  • Anesthetize the mice and inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.

  • (Optional) Administer pertussis toxin (e.g., 200 ng) intraperitoneally on the day of immunization and again 48 hours later.

  • Monitor the mice daily for clinical signs of EAE, typically starting around day 10 post-immunization. Score the disease severity on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Start Start Emulsify Emulsify PLP (139-151) in CFA Start->Emulsify Immunize Subcutaneous Injection of Emulsion Emulsify->Immunize PTX Administer Pertussis Toxin (i.p.) (Optional) Immunize->PTX Monitor Daily Monitoring and Clinical Scoring PTX->Monitor End End Monitor->End

Figure 2. Workflow for EAE Induction.

T Cell Proliferation Assay (3H-Thymidine Incorporation)

Materials:

  • Spleen and draining lymph nodes from immunized mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Native PLP (139-151) and [Gln144]-PLP (139-151) peptides

  • 3H-thymidine

  • 96-well round-bottom plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Prepare a single-cell suspension from the spleen and lymph nodes of mice immunized 10-14 days prior.

  • Plate the cells at a density of 5 x 105 cells/well in a 96-well plate.

  • Add the peptides at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the wells in triplicate.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Pulse the cells with 1 µCi of 3H-thymidine per well for the final 18 hours of incubation.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Cytokine Analysis (ELISA)

Materials:

  • Supernatants from T cell proliferation assays

  • Cytokine-specific capture and detection antibodies (e.g., for IFN-γ, IL-4, IL-10)

  • Recombinant cytokine standards

  • Streptavidin-horseradish peroxidase (HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add the cell culture supernatants and recombinant cytokine standards to the plate and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mechanism of Action: Immune Deviation

The primary mechanism by which [Gln144]-PLP (139-151) is thought to regulate T cell responses is through immune deviation. Instead of inducing a pathogenic Th1 response, this APL promotes the differentiation of T cells into Th2 or other regulatory T cell subsets.[1] These cells produce anti-inflammatory cytokines such as IL-4 and IL-10.[1]

This shift in the cytokine milieu can have several consequences:

  • Inhibition of Th1 cell proliferation and function: Th2 cytokines can cross-regulate Th1 responses.

  • Induction of regulatory T cells: The altered signaling through the TCR can favor the development of T cells with suppressive functions.

  • Bystander suppression: The local production of anti-inflammatory cytokines at the site of inflammation can suppress the activity of other pathogenic T cells, even those with different antigen specificities.

The adoptive transfer of T cell lines generated with [Gln144]-PLP (139-151) has been shown to protect recipient mice from EAE induced by the native PLP (139-151) peptide, demonstrating the in vivo efficacy of this immune deviation.[1]

APL [Gln144]-PLP (139-151) presented by APC T_Cell Naive CD4+ T Cell APL->T_Cell Altered TCR Signal Th2 Th2/Th0 Cell Differentiation T_Cell->Th2 Cytokines Production of IL-4, IL-10 Th2->Cytokines Suppression Suppression of Pathogenic Th1 Cells and Inflammation Cytokines->Suppression

Figure 3. Proposed Mechanism of Immune Deviation by [Gln144]-PLP (139-151).

Conclusion

[Gln144]-PLP (139-151) serves as a powerful immunomodulatory agent for the study of T cell regulation in autoimmune disease models. Its ability to deviate the immune response from a pathogenic Th1 phenotype to a more regulatory Th2/Th0 phenotype highlights the potential of APLs as therapeutic agents. The detailed protocols and conceptual data tables provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important research tool in their studies of autoimmune pathogenesis and the development of novel immunotherapies. Further research to obtain precise quantitative data on the immunological effects of [Gln144]-PLP (139-151) will be invaluable to the field.

References

Methodological & Application

Application Notes and Protocols: [Gln144]-PLP (139-151) for Studies of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for studying the pathogenesis of multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[1][2] EAE is primarily mediated by myelin-specific CD4+ T cells, particularly Th1 and Th17 lineages, which infiltrate the CNS and trigger an inflammatory cascade leading to demyelination and axonal damage.[3][4]

The proteolipid protein (PLP) peptide 139-151 is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains, such as the SJL mouse.[1][2] However, modified versions of this peptide, such as [Gln144]-PLP (139-151), are employed to investigate the intricacies of T cell activation, tolerance, and the regulation of autoimmune responses.[1][5]

A substitution at amino acid position 144 of the PLP 139-151 peptide has been shown to ablate its encephalitogenic potential in both active and adoptive EAE models.[6] This suggests that the [Gln144] variant is not typically used to induce clinical EAE but rather serves as a tool for studying T cell regulation in the context of autoimmune pathogenesis.[1][5][7] Researchers may use this altered peptide to explore mechanisms of anergy, immune deviation, or the induction of regulatory T cells.

Key Applications for [Gln144]-PLP (139-151):

  • T-cell tolerance studies: Investigating the mechanisms by which autoreactive T cells are rendered non-responsive to myelin antigens.

  • Antigen processing and presentation: Studying how alterations in the peptide sequence affect its processing by antigen-presenting cells (APCs) and subsequent presentation to T cells.

  • T-cell receptor (TCR) signaling: Analyzing the impact of a modified peptide on the signaling cascade downstream of the TCR.

  • Development of antigen-specific immunotherapies: Exploring the potential of altered peptide ligands to modulate autoimmune responses.

Experimental Protocols

The following protocols are based on the standard procedure for EAE induction using the wild-type PLP (139-151) peptide. When using [Gln144]-PLP (139-151) for tolerance or mechanistic studies, the immunization protocol may be similar, but the expected outcome will not be the development of clinical EAE. Instead, researchers should focus on immunological readouts such as T cell proliferation assays, cytokine profiling, and analysis of regulatory T cell populations.

I. Materials and Reagents
ReagentSupplierCatalog No.
[Gln144]-PLP (139-151) PeptideVariousCustom
Complete Freund's Adjuvant (CFA)Sigma-AldrichF5881
Mycobacterium tuberculosis H37RaBD Biosciences231141
Pertussis Toxin (PTX)List Biological Labs180
Phosphate-Buffered Saline (PBS), sterileVarious-
IsofluraneVarious-
II. Animal Model
  • Species: Mouse

  • Strain: SJL/J (recommended for PLP-induced EAE)

  • Age: 8-12 weeks

  • Sex: Female (generally more susceptible to EAE)

III. Preparation of [Gln144]-PLP (139-151)/CFA Emulsion
  • Prepare a 2 mg/mL stock solution of [Gln144]-PLP (139-151) peptide in sterile PBS.

  • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

  • To prepare the emulsion, mix equal volumes of the peptide solution and the CFA.

  • Emulsify the mixture by drawing it up and down through a 20-gauge needle until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Keep the emulsion on ice until use.

IV. Immunization Protocol
  • Anesthetize the mice using isoflurane.

  • On Day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the [Gln144]-PLP (139-151)/CFA emulsion (50 µL per site). This delivers a total of 100 µg of the peptide.

  • Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization. PTX acts as an additional adjuvant and facilitates the entry of immune cells into the CNS.

V. Clinical Scoring (for control wild-type PLP group)

For studies involving a positive control group immunized with wild-type PLP (139-151) to induce EAE, daily monitoring and clinical scoring are essential.

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or paresis
3Complete hind limb paralysis
4Hind limb paralysis with forelimb weakness/paralysis
5Moribund or dead

Mice reaching a score of 4 should be closely monitored and may require euthanasia based on institutional guidelines.

VI. Immunological Analysis (for [Gln144]-PLP group)

At a predetermined time point post-immunization (e.g., day 10-14), tissues can be harvested for immunological analysis.

  • T-cell Proliferation Assay:

    • Isolate splenocytes and/or draining lymph node cells.

    • Culture the cells in the presence of varying concentrations of [Gln144]-PLP (139-151) or wild-type PLP (139-151).

    • Measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution.

  • Cytokine Analysis:

    • Culture splenocytes or lymph node cells with the peptide of interest.

    • Collect supernatants and measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10) by ELISA or multiplex bead array.

  • Flow Cytometry:

    • Isolate mononuclear cells from the spleen, lymph nodes, and CNS.

    • Stain for cell surface markers (e.g., CD4, CD25, Foxp3) and intracellular cytokines to characterize T cell populations.

Signaling Pathways and Workflows

EAE_Induction_Signaling cluster_periphery Periphery cluster_cns Central Nervous System (CNS) PLP [Gln144]-PLP (139-151) APC Antigen Presenting Cell (APC) PLP->APC Uptake & Processing MHCII MHC class II APC->MHCII Presents Peptide Naive_T_Cell Naive CD4+ T Cell Activated_T_Cell Activated T Cell Naive_T_Cell->Activated_T_Cell Activation & Differentiation TCR TCR TCR->Naive_T_Cell Signal 1 MHCII->TCR Binding BBB Blood-Brain Barrier (BBB) Activated_T_Cell->BBB Migration Inflammation Inflammation & Demyelination (in wild-type PLP EAE) Activated_T_Cell->Inflammation Ablated Response Tolerance T-cell Tolerance/Anergy (with [Gln144]-PLP) Activated_T_Cell->Tolerance Myelin_Sheath Myelin Sheath

Caption: Signaling pathway of T cell activation in the periphery and subsequent events in the CNS.

EAE_Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0 & 2) cluster_monitoring_analysis Monitoring & Analysis Peptide_Prep Prepare [Gln144]-PLP (139-151) Stock Solution Emulsion_Prep Create Peptide/CFA Emulsion Peptide_Prep->Emulsion_Prep CFA_Prep Prepare CFA with M. tuberculosis CFA_Prep->Emulsion_Prep Immunize Subcutaneous Injection of Emulsion (Day 0) Emulsion_Prep->Immunize PTX_Inject Intraperitoneal Injection of Pertussis Toxin (Day 0 & 2) Immunize->PTX_Inject Monitor Daily Clinical Scoring (for wild-type PLP control group) PTX_Inject->Monitor Harvest Harvest Tissues (Spleen, Lymph Nodes, CNS) Monitor->Harvest Analysis Immunological Assays (Proliferation, Cytokine, Flow Cytometry) Harvest->Analysis

Caption: Experimental workflow for studies using [Gln144]-PLP (139-151).

References

Application Notes and Protocols for [Gln144]-PLP (139-151) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gln144]-PLP (139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). It is an analogue of the native PLP (139-151) peptide, a well-established tool for inducing Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains. EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The substitution of the native glutamine at position 144 is designed to modulate the T cell response, making [Gln144]-PLP (139-151) a valuable reagent for studying the intricacies of T cell activation, immune tolerance, and the pathogenesis of autoimmune diseases.[1][2][3][4][5]

These application notes provide detailed protocols for the use of [Gln144]-PLP (139-151) in mice to induce EAE, enabling researchers to investigate disease mechanisms and evaluate potential therapeutic agents.

Mechanism of Action

[Gln144]-PLP (139-151) acts as an experimental antigen that activates T cells by binding to the T-cell Receptor (TCR).[1][2][4][5] This interaction triggers a cascade of downstream signaling events, leading to T cell proliferation and differentiation. In the context of EAE, the administration of [Gln144]-PLP (139-151) leads to the activation of autoreactive CD4+ T cells.[6][7][8] These activated T cells cross the blood-brain barrier, infiltrate the CNS, and initiate an inflammatory response against the myelin sheath, resulting in the characteristic demyelination and neurological deficits observed in EAE and MS.[6][9] The pro-inflammatory cytokines IL-17 and IFN-γ, released by these activated T cells, play a crucial role in this process.[6]

Gln144_PLP_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_CNS Central Nervous System (CNS) MHCII MHC Class II TCR TCR MHCII->TCR Binding Activation T Cell Activation Proliferation Differentiation TCR->Activation CD4 CD4 Cytokines Release of Pro-inflammatory Cytokines (IFN-γ, IL-17) Activation->Cytokines Inflammation Inflammation Cytokines->Inflammation Demyelination Demyelination Inflammation->Demyelination Gln144_PLP [Gln144]-PLP (139-151) Gln144_PLP->MHCII Processed & Presented

Figure 1: Simplified signaling pathway of [Gln144]-PLP (139-151) induced T cell activation.

Data Presentation

The following tables summarize quantitative data from studies using PLP (139-151) to induce EAE in SJL mice. This data can serve as a reference for expected outcomes when using [Gln144]-PLP (139-151), although specific results may vary depending on the experimental conditions.

Table 1: EAE Induction with PLP (139-151) in SJL/J Mice [7][8][9][10]

ParameterValueReference
Mouse Strain SJL/J[7][8][9]
Peptide Dose 20, 50, or 100 nmol[9]
50 µg[7][8]
200 µg[10]
Adjuvant Complete Freund's Adjuvant (CFA)[7][8][11]
Pertussis Toxin (PTX) 200 ng (i.p.) on days 0 and 2[10]
Disease Onset Beginning on Day 9[9]
Day 8[7][8]
8.83 ± 1.7 days[10]
Maximum Clinical Score 5 (mortality)[7][8]
5[10]
Disease Incidence >90%[11]
12/12[10]

Table 2: Histopathological Findings in PLP (139-151)-Induced EAE [9][10]

FindingObservationReference
Inflammation CNS inflammation, edema, gliosis[9]
Mean score: 2.4 ± 0.5[10]
Demyelination Present in all mice between Days 10 and 28[9]
Mean score: 3.1 ± 0.4[10]

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE (RR-EAE) in SJL/J Mice

This protocol is adapted from established methods for inducing EAE using PLP peptides.[6][11]

Materials:

  • [Gln144]-PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female SJL/J mice, 8-12 weeks old

  • Syringes and needles (27-30 gauge)

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve [Gln144]-PLP (139-151) in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock to repeatedly force the mixture back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • On day 0, immunize each mouse subcutaneously (s.c.) at two sites on the flank with a total of 100 µL of the emulsion (containing 100 µg of peptide).[6]

  • Pertussis Toxin Administration (Optional but Recommended):

    • The administration of PTX can lead to an earlier onset and more severe initial wave of EAE.[11]

    • On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.[6][10]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and body weight changes.[6]

    • Clinical scoring is typically performed on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death

    • Provide supportive care, such as moistened food on the cage floor and intraperitoneal injections of saline for dehydrated mice.[6]

EAE_Induction_Workflow Start Start Prepare_Emulsion Prepare [Gln144]-PLP/CFA Emulsion Start->Prepare_Emulsion Immunize Day 0: Immunize Mice (s.c.) Prepare_Emulsion->Immunize Administer_PTX_1 Day 0: Administer PTX (i.p.) Immunize->Administer_PTX_1 Administer_PTX_2 Day 2: Administer PTX (i.p.) Administer_PTX_1->Administer_PTX_2 Monitor Daily Monitoring: - Clinical Score - Body Weight Administer_PTX_2->Monitor Supportive_Care Provide Supportive Care Monitor->Supportive_Care Data_Collection Data Collection and Analysis Monitor->Data_Collection End End Data_Collection->End

Figure 2: Experimental workflow for EAE induction in mice.
Protocol 2: Adoptive Transfer of EAE

This protocol allows for the study of the pathogenic effects of T cells in isolation.

Materials:

  • Donor SJL/J mice immunized with [Gln144]-PLP (139-151) as described in Protocol 1

  • Naive recipient SJL/J mice

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Antibiotics (penicillin/streptomycin)

  • [Gln144]-PLP (139-151) peptide

  • Ficoll-Hypaque

  • Sterile dissection tools and cell culture supplies

Procedure:

  • Isolation of Lymph Node Cells:

    • Ten days after immunization, euthanize the donor mice and aseptically remove the draining lymph nodes (inguinal and axillary).

    • Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides or using a cell strainer.

    • Wash the cells with PBS.

  • In Vitro Restimulation:

    • Culture the lymph node cells at a density of 8 x 10^6 cells/mL in complete medium.

    • Stimulate the cells with 10 µg/mL of [Gln144]-PLP (139-151) for 4 days.[12]

  • Isolation of T Cell Blasts:

    • After 4 days, harvest the T cell blasts by Ficoll-Hypaque density gradient centrifugation.[12]

    • Wash the blasts twice with sterile PBS.

  • Adoptive Transfer:

    • Inject 5 x 10^6 to 1 x 10^7 T cell blasts intravenously (i.v.) into naive recipient mice.[8][12]

  • Monitoring:

    • Monitor the recipient mice for clinical signs of EAE as described in Protocol 1.

Concluding Remarks

The use of [Gln144]-PLP (139-151) in mice provides a robust and reproducible model for studying the immunopathology of multiple sclerosis. The protocols outlined above offer a framework for inducing and analyzing EAE. Researchers should optimize experimental conditions, such as peptide and PTX dosage, based on their specific research questions and preliminary experiments.[6] Careful monitoring and ethical considerations are paramount throughout the experimental process.

References

Application Notes and Protocols: T Cell Activation Assay with [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myelin proteolipid protein (PLP) peptide 139-151 is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The variant peptide, [Gln144]-PLP (139-151), in which the tryptophan (W) at position 144 is substituted with glutamine (Q), serves as a critical tool for studying T cell tolerance, cross-reactivity, and the modulation of autoimmune responses.[1][2] This substitution occurs at a crucial T-cell receptor (TCR) contact residue, significantly altering the nature of the subsequent T cell activation.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing [Gln144]-PLP (139-151) in T cell activation assays. The information is intended to guide researchers in immunology and drug development in designing and executing experiments to probe the nuances of T cell responses to this altered peptide ligand.

Data Presentation: T Cell Response to PLP (139-151) and its [Gln144] Analog

The activation of T cells by the wild-type PLP (139-151) peptide typically elicits a pro-inflammatory Th1-dominant response, characterized by the secretion of cytokines such as IFN-γ and IL-2. In contrast, the [Gln144]-PLP (139-151) analog has been shown to induce a deviated or Th2-like response, with the production of IL-4 and IL-10, and can exhibit reduced encephalitogenicity.[3][4]

While direct side-by-side quantitative data for the [Gln144] variant is not always presented in a single tabular format in the literature, the following tables summarize representative findings on T cell proliferation and cytokine production in response to the wild-type PLP (139-151) and analogs with substitutions at position 144.

Table 1: T Cell Proliferation in Response to PLP (139-151) and Analogs

Peptide StimulantT Cell SourceAssayProliferation (Stimulation Index / % Proliferation)Reference
PLP (139-151)PLP (139-151)-primed lymph node cells (SJL mice)[3H]Thymidine incorporationHigh Proliferation[5]
[Ala144]-PLP (139-151)PLP (139-151)-primed lymph node cells (SJL mice)[3H]Thymidine incorporationAblated Proliferative Response[5]
[Gln144]-PLP (139-151)T cell clones from [Gln144]-immunized miceProliferation AssayHyperstimulatory Response[2]

Table 2: Cytokine Profile of T Cells Activated with PLP (139-151) and Analogs

| Peptide Stimulant | T Cell Source | IFN-γ Production | IL-4 Production | IL-2 Production | Reference | | --- | --- | --- | --- | --- | | PLP (139-151) | PLP (139-151)-primed lymph node cells (SJL mice) | High | Low/Undetectable | High |[6] | | [Ala144]-PLP (139-151) | PLP (139-151)-primed lymph node cells (SJL mice) | Low/Undetectable | Not Reported | Not Reported |[6] | | [Gln144]-PLP (139-151) | T cell clones from [Gln144]-immunized mice | Induced | Induced | Induced |[2][4] |

Experimental Protocols

Protocol 1: T Cell Proliferation Assay using CFSE

This protocol details the measurement of T cell proliferation in response to peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

  • Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • [Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • CFSE stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate T cells or PBMCs from the spleen or blood of immunized or naive animals.

  • CFSE Labeling: a. Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Stimulation: a. Resuspend CFSE-labeled T cells in complete RPMI-1640 medium. b. Plate the T cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well. c. Add APCs at an appropriate ratio (e.g., 1:1 or 1:5 T cell to APC ratio). d. Add the [Gln144]-PLP (139-151) or control peptides at various concentrations (e.g., 1, 10, 50 µg/mL). Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads or PHA). e. Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from the culture plates. b. Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) if desired. c. Acquire the samples on a flow cytometer. d. Analyze the data by gating on the live lymphocyte population and then on the T cell subset of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the detection of cytokine production within individual T cells following peptide stimulation.

Materials:

  • Isolated T cells or PBMCs

  • [Gln144]-PLP (139-151) and control peptides

  • Complete RPMI-1640 medium

  • Antigen-Presenting Cells (APCs)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry staining buffer (PBS with 2% FBS)

  • Fixation/Permeabilization solution

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-2)

Procedure:

  • Cell Stimulation: a. Co-culture T cells and APCs in a 24-well plate. b. Stimulate the cells with [Gln144]-PLP (139-151) or control peptides for 6-24 hours at 37°C. c. For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture medium to block cytokine secretion.

  • Surface Staining: a. Harvest the cells and wash with flow cytometry staining buffer. b. Resuspend the cells in the staining buffer containing fluorescently labeled antibodies against surface markers. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with staining buffer.

  • Fixation and Permeabilization: a. Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells with the permeabilization buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in the permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines. b. Incubate for 30 minutes at room temperature or 4°C in the dark. c. Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis: a. Resuspend the cells in flow cytometry staining buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the T cell population of interest and quantifying the percentage of cells expressing each cytokine.

Visualizations

T Cell Activation Signaling Pathway

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC pMHC-II TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 P LAT LAT ZAP70->LAT P PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified T cell activation signaling cascade initiated by TCR and co-stimulatory signals.

Experimental Workflow for T Cell Proliferation Assay

T_Cell_Proliferation_Workflow start Isolate T Cells/PBMCs cfse Label with CFSE start->cfse wash1 Quench and Wash cfse->wash1 culture Co-culture with APCs and Peptides (3-5 days) wash1->culture harvest Harvest Cells culture->harvest stain Surface Stain (optional) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Proliferation acquire->analyze

Caption: Workflow for assessing T cell proliferation using CFSE staining and flow cytometry.

Experimental Workflow for Intracellular Cytokine Staining

Intracellular_Cytokine_Workflow start Stimulate T Cells with Peptides (6-24 hours) bfa Add Protein Transport Inhibitor (last 4-6 hours) start->bfa surface Surface Marker Staining bfa->surface fixperm Fix and Permeabilize Cells surface->fixperm intracellular Intracellular Cytokine Staining fixperm->intracellular acquire Acquire on Flow Cytometer intracellular->acquire analyze Analyze Cytokine Expression acquire->analyze

Caption: Workflow for measuring intracellular cytokine production in T cells by flow cytometry.

References

Application Notes and Protocols: [Gln144]-PLP (139-151) for Experimental Autoimmune Encephalomyelitis (EAE) Induction and Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis (MS). EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides. One such encephalitogenic peptide is the proteolipid protein (PLP) fragment 139-151.

[Gln144]-PLP (139-151) is an altered peptide ligand (APL) of the native PLP (139-151) peptide, where the tryptophan at position 144 has been substituted with glutamine. This single amino acid substitution significantly alters the T-cell response to the peptide. While the native PLP (139-151) peptide induces a pathogenic Th1-mediated response leading to EAE, [Gln144]-PLP (139-151) has been shown to induce a shift towards a Th2-dominant or regulatory T-cell response. Consequently, this APL is a valuable tool for studying T-cell regulation, immune deviation, and the development of antigen-specific immunotherapies for autoimmune diseases like MS. It can be used to inhibit the development of EAE induced by the native peptide and to generate protective T-cell responses.

These application notes provide an overview of the dosages and protocols for the use of various PLP (139-151) peptides in EAE studies, with a focus on the application of [Gln144]-PLP (139-151) for immune modulation.

Data Presentation: Dosage of PLP (139-151) Peptides for EAE Induction

The following table summarizes the dosages of different PLP (139-151) peptide variants used for the induction of EAE in SJL mice, a commonly used strain for relapsing-remitting EAE models. The dosage of [Gln144]-PLP (139-151) for direct EAE induction is not well-established as it is primarily used for immune modulation; however, similar dose ranges to the native peptide can be considered for such studies.

Peptide VariantMouse StrainDosage Range per MousePurposeReference
Native PLP (139-151)SJL50 - 100 µgInduction of relapsing-remitting EAE[1]
[Ser140]-PLP (139-151)SJLNot specified in abstractsInduction of relapsing-remitting EAE
PLP (139-151)SJL/J75, 125, or 200 µgDose-response studies for EAE induction[2]
PLP (139-151)SJL/J50 µgInduction of EAE for treatment studies[1]
PLP (139-151) (C140S)SJL/J2, 10, or 50 µgDose-response for EAE induction[3]
[Gln144]-PLP (139-151)SJLNot specified for direct inductionImmune modulation, generation of regulatory T-cells[4]

Experimental Protocols

Protocol 1: Induction of EAE using PLP (139-151) Peptide

This protocol describes a standard method for inducing EAE in SJL mice using a PLP (139-151) peptide. This can be adapted for studies involving [Gln144]-PLP (139-151) to investigate its immunomodulatory effects, either by co-immunization with the native peptide or by direct immunization to characterize the resulting immune response.

Materials:

  • PLP (139-151) peptide (or [Gln144]-PLP (139-151))

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Phosphate-buffered saline (PBS), sterile

  • Female SJL mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve the PLP (139-151) peptide in sterile PBS at a concentration of 1 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/mL of M. tuberculosis).

    • Emulsify by drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Inject each mouse subcutaneously with 0.1 mL of the emulsion (containing 50 µg of the peptide) distributed over two sites on the flank.

  • Pertussis Toxin Administration:

    • On the day of immunization (day 0) and 48 hours later (day 2), inject each mouse intraperitoneally with 200 ng of PTX in 0.1 mL of sterile PBS. PTX enhances the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the CNS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice according to the following scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

Protocol 2: Generation of [Gln144]-PLP (139-151)-Specific Regulatory T-cells and Adoptive Transfer

This protocol is designed to generate T-cells specific to [Gln144]-PLP (139-151) in vitro for subsequent adoptive transfer to study their protective effects against EAE induced by the native peptide.

Materials:

  • [Gln144]-PLP (139-151) peptide

  • Spleens from SJL mice immunized with [Gln144]-PLP (139-151) as in Protocol 1 (10 days post-immunization)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant murine Interleukin-2 (IL-2)

  • Naive female SJL mice, 8-12 weeks old

Procedure:

  • Isolation of Splenocytes:

    • Euthanize the immunized mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes by mechanical disruption.

    • Lyse red blood cells using a lysis buffer and wash the cells with PBS.

  • In Vitro T-cell Expansion:

    • Culture the splenocytes at a density of 2 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Add [Gln144]-PLP (139-151) to the culture at a final concentration of 10 µg/mL.

    • After 72 hours, add recombinant murine IL-2 to the culture at a final concentration of 20 U/mL.

    • Continue to culture the cells for an additional 4-7 days, adding fresh medium with IL-2 as needed.

  • Adoptive Transfer:

    • Harvest the cultured T-cells and wash them with sterile PBS.

    • Inject 1 x 10^7 viable T-cells intravenously into the tail vein of naive recipient mice.

  • EAE Induction in Recipient Mice:

    • One day after the adoptive transfer, induce EAE in the recipient mice using the native PLP (139-151) peptide as described in Protocol 1.

    • Monitor and score the mice for clinical signs of EAE as described above. A control group of mice receiving no T-cells or T-cells stimulated with an irrelevant peptide should be included.

Mandatory Visualization

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization & Treatment cluster_monitoring Monitoring & Outcome Peptide [Gln144]-PLP (139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection (Day 0) Emulsion->SC_Injection Mouse SJL Mouse Monitoring Daily Clinical Scoring (Starting Day 7) Mouse->Monitoring SC_Injection->Mouse PTX Pertussis Toxin (PTX) IP_Injection Intraperitoneal Injection (Day 0 & 2) PTX->IP_Injection IP_Injection->Mouse Outcome Immune Response Characterization (e.g., Cytokine Profiling, T-cell Proliferation) Monitoring->Outcome Adoptive_Transfer_Workflow cluster_donor Donor Mouse & T-cell Generation cluster_recipient Recipient Mouse & EAE Induction cluster_outcome Outcome Assessment Donor_Mouse Immunized SJL Mouse ([Gln144]-PLP (139-151)) Splenocytes Isolate Splenocytes Donor_Mouse->Splenocytes Culture In Vitro Culture with [Gln144]-PLP (139-151) & IL-2 Splenocytes->Culture T_cells [Gln144]-PLP (139-151)-Specific T-cells Culture->T_cells Adoptive_Transfer Adoptive Transfer of T-cells (IV Injection) T_cells->Adoptive_Transfer Recipient_Mouse Naive SJL Mouse EAE_Induction EAE Induction with Native PLP (139-151) Recipient_Mouse->EAE_Induction Day +1 Adoptive_Transfer->Recipient_Mouse Monitoring Daily Clinical Scoring EAE_Induction->Monitoring Result Assessment of EAE Protection Monitoring->Result

References

Application Notes and Protocols for [Gln144]-PLP (139-151) Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gln144]-PLP (139-151) is a synthetic peptide analogue of the myelin proteolipid protein (PLP) fragment 139-151. It is a crucial tool in immunology research, particularly in the study of autoimmune diseases of the central nervous system, such as multiple sclerosis (MS). This peptide is an experimental antigen used to investigate T-cell responses to both autoantigens and cross-reactive non-autoantigens.[1][2] The substitution of glutamine at position 144 is designed to modulate the T-cell response and is used in studies of T-cell regulation in autoimmune pathogenesis.[1][3]

The primary application of [Gln144]-PLP (139-151) is in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, which serves as a widely used model for human MS.[3] By activating T-cells through binding to the T-cell receptor (TCR), [Gln144]-PLP (139-151) triggers an immune response that leads to inflammation and demyelination in the central nervous system, mimicking the pathology of MS.[1][2]

These application notes provide detailed protocols for the preparation of [Gln144]-PLP (139-151) for injection, including reconstitution of the lyophilized peptide and its formulation for in vivo studies.

Product Information

PropertyValue
Sequence (Three Letter Code) His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe
Calculated Molecular Weight 1463.67 g/mol
Molecular Formula C66H102N20O18
Appearance Lyophilized powder
Purity >95%
Storage (Lyophilized) Store at -20°C. The lyophilized powder is stable for extended periods when stored correctly.[4]

Reconstitution of Lyophilized [Gln144]-PLP (139-151)

Proper reconstitution of the lyophilized peptide is critical to ensure its biological activity and to obtain reliable experimental results. The following protocol outlines the recommended procedure.

Materials:

  • Lyophilized [Gln144]-PLP (139-151) vial

  • Sterile, pyrogen-free water, or a suitable buffer (e.g., sterile PBS)

  • Sterile, non-pyrogenic polypropylene (B1209903) tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Solvent Selection: The choice of solvent can impact the solubility and stability of the peptide. For many peptides, sterile, distilled water is a suitable solvent. For the parent peptide PLP (139-151), solubility in water is reported to be up to 2 mg/mL.[4][5] It is recommended to start with a small amount of solvent to test solubility. If the peptide is difficult to dissolve in water, the addition of a small amount of a solubilizing agent like acetonitrile (B52724) may be necessary. For in vivo experiments, the final solution must be biocompatible.

  • Reconstitution Procedure:

    • Carefully remove the cap from the vial.

    • Using a calibrated micropipette, add the calculated volume of the chosen sterile solvent to the vial to achieve the desired stock concentration.

    • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.

    • If the peptide does not fully dissolve, gentle vortexing or sonication in a water bath for a few minutes can be used to aid dissolution.

  • Verification of Reconstitution: Visually inspect the solution to ensure that the peptide has completely dissolved and that there are no visible particulates. The solution should be clear and colorless.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C. For the parent peptide PLP (139-151), reconstituted solutions are reported to be stable for 3 months at -20°C and up to one year at -80°C.[6][7] A product datasheet for [Gln144]-PLP (139-151) suggests that in solvent, it is stable for one year at -80°C.[7]

Experimental Protocol: Induction of EAE in Mice

This protocol describes the preparation and administration of [Gln144]-PLP (139-151) to induce EAE in susceptible mouse strains (e.g., SJL/J mice).

Materials:

  • Reconstituted [Gln144]-PLP (139-151) stock solution

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Pertussis toxin (PTX) from Bordetella pertussis (optional, for enhancing disease severity)

  • Sterile 1 mL Luer-Lok syringes

  • Sterile 27-gauge needles

  • Glass emulsifying syringes or a high-speed homogenizer

Protocol:

  • Preparation of the Peptide-CFA Emulsion:

    • The final injection volume is typically 100-200 µL per mouse.

    • A common dosage for the parent peptide PLP (139-151) is 50-100 µg per mouse.[8]

    • To prepare the emulsion, mix the [Gln144]-PLP (139-151) solution with an equal volume of CFA. For example, to prepare 1 mL of emulsion for 5 mice (at 100 µ g/mouse in a 200 µL injection volume), you would mix 500 µL of a 1 mg/mL peptide solution with 500 µL of CFA.

    • Emulsification is a critical step. A stable water-in-oil emulsion can be created by drawing the mixture into and expelling it from a glass syringe repeatedly until a thick, white emulsion is formed. A drop of a stable emulsion should not disperse when placed in a beaker of water.

  • Immunization Procedure:

    • Administer the emulsion via subcutaneous injection. A common method is to inject into two sites on the flank of each mouse.

    • For a 200 µL total dose, inject 100 µL at each site.

  • Administration of Pertussis Toxin (Optional):

    • To enhance the EAE severity, pertussis toxin can be administered.

    • A typical protocol involves intraperitoneal injection of 100-200 ng of PTX in sterile PBS on the day of immunization and again 48 hours later.

  • Monitoring of Animals:

    • Following immunization, monitor the mice daily for clinical signs of EAE, which typically appear 9-14 days post-immunization.

    • Clinical scoring is used to assess disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Signaling Pathway and Experimental Workflow

T-Cell Receptor Activation by [Gln144]-PLP (139-151)

The binding of the [Gln144]-PLP (139-151) peptide, presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) class II molecule, to the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and differentiation into effector T-cells that mediate the autoimmune response.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC class II Peptide [Gln144]-PLP (139-151) CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR Binding Lck Lck TCR->Lck Activation CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation NFAT NFAT PLCg1->NFAT Activation AP1 AP-1 PLCg1->AP1 Activation NFkB NF-κB PLCg1->NFkB Activation Gene Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene AP1->Gene NFkB->Gene

Caption: TCR signaling cascade initiated by [Gln144]-PLP (139-151).

Experimental Workflow for EAE Induction

The following diagram illustrates the key steps in the experimental workflow for inducing EAE using [Gln144]-PLP (139-151).

EAE_Workflow cluster_Prep Preparation cluster_Induction EAE Induction cluster_Monitoring Monitoring and Analysis Reconstitute Reconstitute Lyophilized [Gln144]-PLP (139-151) Emulsify Prepare Peptide-CFA Emulsion Reconstitute->Emulsify Immunize Subcutaneous Injection of Emulsion Emulsify->Immunize PTX Intraperitoneal Injection of Pertussis Toxin (Optional) Immunize->PTX Day 0 & 2 Monitor Daily Monitoring of Clinical Signs Immunize->Monitor From Day 7 Score Clinical Scoring of EAE Severity Monitor->Score Analysis Histological/Immunological Analysis Score->Analysis

Caption: Workflow for EAE induction with [Gln144]-PLP (139-151).

References

Application Notes and Protocols for In Vitro Stimulation of T Cells with [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myelin proteolipid protein (PLP) peptide 139-151 is a key autoantigen in the preclinical experimental autoimmune encephalomyelitis (EAE) model, which is used to study multiple sclerosis. Altered peptide ligands (APLs) derived from this native sequence are valuable tools for investigating T cell activation, tolerance, and the potential for immunomodulatory therapies. [Gln144]-PLP (139-151) is an APL where the tryptophan at position 144 is substituted with glutamine. This modification at a primary T cell receptor (TCR) contact residue can alter the nature of the T cell response.[1] These application notes provide detailed protocols and expected outcomes for the in vitro stimulation of T cells with [Gln144]-PLP (139-151).

Data Presentation

The following tables summarize representative quantitative data from in vitro T cell stimulation experiments. This data is illustrative and serves to compare the stimulatory potential of the native PLP (139-151) peptide with the [Gln144]-PLP (139-151) APL on a PLP (139-151)-specific T cell line.

Table 1: T Cell Proliferation in Response to PLP (139-151) and [Gln144]-PLP (139-151)

Peptide StimulantConcentration (µg/mL)Proliferation (CPM, Mean ± SD)Stimulation Index (SI)
No Peptide (Unstimulated)0500 ± 501
PLP (139-151) (Native)1045,000 ± 3,50090
[Gln144]-PLP (139-151)1025,000 ± 2,10050

CPM = Counts Per Minute from [³H]thymidine incorporation assay. SI = (CPM of stimulated cells) / (CPM of unstimulated cells).

Table 2: Cytokine Secretion Profile of T Cells Stimulated with PLP (139-151) and [Gln144]-PLP (139-151)

Peptide StimulantConcentration (µg/mL)IFN-γ (pg/mL, Mean ± SD)IL-4 (pg/mL, Mean ± SD)IL-10 (pg/mL, Mean ± SD)
No Peptide (Unstimulated)0< 10< 5< 5
PLP (139-151) (Native)102500 ± 20050 ± 1030 ± 8
[Gln144]-PLP (139-151)101500 ± 15080 ± 1560 ± 12

Experimental Protocols

Protocol 1: T Cell Proliferation Assay ([³H]Thymidine Incorporation)

This protocol details the measurement of T cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • PLP (139-151)-specific T cells (e.g., from immunized SJL/J mice)

  • Antigen Presenting Cells (APCs), irradiated splenocytes from naive SJL/J mice

  • [Gln144]-PLP (139-151) and native PLP (139-151) peptides

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • [³H]thymidine (1 mCi/mL)

  • 96-well round-bottom culture plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of PLP (139-151)-specific T cells and adjust the concentration to 2 x 10⁵ cells/mL in complete RPMI-1640 medium.

    • Prepare a single-cell suspension of irradiated APCs and adjust the concentration to 4 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Peptide Dilution:

    • Prepare stock solutions of [Gln144]-PLP (139-151) and native PLP (139-151) in sterile PBS or DMSO.

    • Perform serial dilutions in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Assay Setup:

    • Add 50 µL of the T cell suspension (1 x 10⁴ cells) to each well of a 96-well plate.

    • Add 50 µL of the irradiated APC suspension (2 x 10⁵ cells) to each well.

    • Add 100 µL of the peptide dilutions to the respective wells in triplicate.

    • Include control wells with T cells and APCs but no peptide (unstimulated) and wells with a mitogen like Concanavalin A as a positive control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]Thymidine Pulsing:

    • After 72 hours, add 1 µCi of [³H]thymidine in 20 µL of medium to each well.

    • Incubate the plate for an additional 18-24 hours.

  • Harvesting and Counting:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T cell proliferation.

Protocol 2: Cytokine Analysis by ELISA

This protocol describes the quantification of cytokines secreted into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Supernatants from T cell proliferation assay (collected before [³H]thymidine pulsing)

  • ELISA kits for desired cytokines (e.g., IFN-γ, IL-4, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Supernatant Collection:

    • Prior to adding [³H]thymidine in the proliferation assay (at the 72-hour time point), centrifuge the 96-well plates at 300 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general workflow is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

      • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

      • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

      • Wash the plate.

      • Add diluted standards and the collected culture supernatants to the wells and incubate for 2 hours at room temperature.

      • Wash the plate.

      • Add the detection antibody and incubate for 1-2 hours at room temperature.

      • Wash the plate.

      • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

      • Wash the plate.

      • Add the substrate solution and incubate until a color develops.

      • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Experimental_Workflow cluster_preparation Cell and Reagent Preparation cluster_assay In Vitro Culture cluster_analysis Analysis T_cells Isolate PLP(139-151)-specific T cells Culture Co-culture T cells, APCs, and peptides in 96-well plate for 72h T_cells->Culture APCs Prepare irradiated splenocytes (APCs) APCs->Culture Peptides Prepare serial dilutions of [Gln144]-PLP(139-151) and native PLP Peptides->Culture Supernatant Collect supernatant for cytokine analysis (ELISA) Culture->Supernatant Pulse Pulse with [3H]thymidine for 18-24h Culture->Pulse Data_Analysis Analyze proliferation (CPM) and cytokine concentration (pg/mL) Supernatant->Data_Analysis Harvest Harvest cells and measure [3H]thymidine incorporation Pulse->Harvest Harvest->Data_Analysis

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response APC APC T_Cell T Cell MHC pMHC-II ([Gln144]-PLP) TCR TCR MHC->TCR Altered Signal Strength Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/86 CD80_86->CD28 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg Downstream Downstream Signaling (e.g., Ca2+, DAG, Ras) PLCg->Downstream PI3K->Downstream Transcription_Factors NFAT, AP-1, NF-κB Downstream->Transcription_Factors activate Gene_Expression Gene Expression Transcription_Factors->Gene_Expression induce Cytokines Cytokine Production (e.g., IFN-γ, IL-4) Gene_Expression->Cytokines Proliferation Proliferation Gene_Expression->Proliferation

References

Application Notes and Protocols for EAE Induction using [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). The induction of EAE through immunization with myelin-derived peptides allows for the study of disease pathogenesis and the evaluation of potential therapeutic interventions. Proteolipid protein (PLP) is a major component of CNS myelin, and peptides derived from it, such as PLP (139-151), are potent inducers of EAE in susceptible mouse strains like the SJL/J mouse.

Modified variants of these peptides, known as altered peptide ligands (APLs), are crucial tools for investigating the intricacies of T cell activation, regulation, and the induction of immune tolerance. [Gln144]-PLP (139-151) is one such APL, where the original tryptophan (W) at position 144 is substituted with glutamine (Q). This modification can alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream immune response.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of [Gln144]-PLP (139-151) in the induction of EAE. While specific immunization schedules for this particular APL are not extensively documented in publicly available literature, the following protocols are based on well-established methods for the standard PLP (139-151) peptide and its other variants. Researchers should consider these as a starting point and may need to optimize the protocol for their specific research objectives.

Data Presentation: Immunization Schedules for PLP (139-151)-Induced EAE

The following tables summarize typical immunization parameters for inducing EAE in SJL/J mice using various PLP (139-151) peptides. These values can serve as a reference for designing experiments with [Gln144]-PLP (139-151).

Table 1: Peptide and Adjuvant Composition for EAE Induction in SJL/J Mice

ParameterRecommended RangeNotes
Peptide PLP (139-151) or its variants[Gln144]-PLP (139-151) is an altered peptide ligand.
Peptide Dose 50 - 100 µ g/mouse The optimal dose for [Gln144]-PLP (139-151) may need to be determined empirically.[2][3][4]
Adjuvant Complete Freund's Adjuvant (CFA)A water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.
Mycobacterium tuberculosis H37Ra in CFA 1 - 4 mg/mLA common concentration is 4 mg/mL.[2]
Emulsion Volume 0.1 - 0.2 mL/mouseThe total volume is typically split across multiple injection sites.

Table 2: Pertussis Toxin (PTX) Administration (Optional)

ParameterRecommended DoseAdministrationNotes
PTX 100 - 200 ng/mouseIntraperitoneal (i.p.) or Intravenous (i.v.)PTX can increase the severity of the initial EAE wave but may reduce the incidence of relapses.[3][5]
Timing Day 0 and optionally Day 2 post-immunizationAdministered on the same day as the peptide emulsion.[3]The necessity of PTX for [Gln144]-PLP (139-151) induced EAE should be evaluated.

Experimental Protocols

Protocol 1: Preparation of [Gln144]-PLP (139-151)/CFA Emulsion

Materials:

  • [Gln144]-PLP (139-151) peptide (lyophilized)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Two sterile Luer-lock syringes (glass or polypropylene)

  • A sterile Luer-lock connector

Procedure:

  • Reconstitute the lyophilized [Gln144]-PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • In one syringe, draw up the desired volume of the peptide solution. For example, for 10 mice at 100 µ g/mouse , you would need 1 mg of peptide in 1 mL of PBS.

  • In the second syringe, draw up an equal volume of CFA.

  • Connect the two syringes using the Luer-lock connector.

  • Create a stable water-in-oil emulsion by repeatedly and forcefully passing the mixture between the two syringes for at least 10 minutes.

  • To test for a stable emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.

  • Keep the emulsion on ice until ready for injection to maintain its stability.

Protocol 2: EAE Induction via Immunization

Materials:

  • SJL/J mice (female, 8-12 weeks old are commonly used)

  • Prepared [Gln144]-PLP (139-151)/CFA emulsion

  • Insulin syringes with 27-30 gauge needles

  • Pertussis Toxin (PTX) solution (if used)

  • Sterile PBS (for PTX dilution)

Procedure:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Draw the [Gln144]-PLP (139-151)/CFA emulsion into the injection syringe.

  • Administer a total of 0.1-0.2 mL of the emulsion subcutaneously (s.c.) per mouse. It is recommended to divide the injection volume over two to four sites on the flanks and/or the base of the tail.[2][5]

  • If using PTX: On the day of immunization (Day 0), administer 100-200 ng of PTX in sterile PBS via intraperitoneal (i.p.) injection. A second dose may be given on Day 2.[3]

  • Return the mice to their cages and monitor them closely for recovery from anesthesia.

Protocol 3: Clinical Scoring of EAE

Procedure:

  • Beginning on day 7 post-immunization, observe the mice daily for clinical signs of EAE.

  • Score each mouse according to the standardized EAE clinical scoring scale (0-5). To minimize bias, scoring should be performed by an individual blinded to the experimental groups.

  • Record the daily clinical score and body weight for each mouse.

Table 3: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
0.5Distal limp tail
1.0Complete limp tail
1.5Limp tail and hind limb weakness (unsteady gait)
2.0Partial hind limb paralysis (paresis)
2.5Unilateral complete hind limb paralysis
3.0Complete bilateral hind limb paralysis
3.5Complete bilateral hind limb paralysis and partial forelimb paralysis
4.0Complete paralysis (quadriplegia)
5.0Moribund state or death

Note: This scoring system may need to be adapted based on the specific clinical presentation in your model.

Protocol 4: Histopathological Analysis

Materials:

  • PBS, 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat or microtome

  • Staining reagents (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination)

  • Microscope

Procedure:

  • At the desired time point (e.g., peak of disease or end of the study), euthanize the mice according to approved IACUC protocols.

  • Perfuse the animals transcardially with ice-cold PBS followed by 4% PFA.

  • Carefully dissect the brain and spinal cord.

  • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.

  • Embed the tissues in OCT compound and freeze.

  • Cut 10-20 µm thick sections using a cryostat.

  • Mount the sections on slides and perform histological staining to assess inflammation and demyelination.

  • Quantify the extent of cellular infiltration and demyelination using microscopy and image analysis software.

Protocol 5: Immune Cell Analysis from CNS

Materials:

  • Collagenase D, DNase I

  • Percoll or Ficoll-Paque

  • RPMI-1640 medium

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, CD11b)

  • Flow cytometer

Procedure:

  • Following euthanasia and perfusion with PBS, dissect the brain and spinal cord.

  • Mechanically dissociate the tissue and digest with Collagenase D and DNase I to obtain a single-cell suspension.

  • Isolate mononuclear cells from the CNS homogenate using a Percoll or Ficoll-Paque density gradient.

  • Wash the isolated cells and stain with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.

  • Acquire the data on a flow cytometer and analyze the frequency and phenotype of infiltrating immune cells in the CNS.

Mandatory Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring & Analysis Peptide [Gln144]-PLP (139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion PBS Sterile PBS PBS->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection Mice SJL/J Mice Mice->Injection PTX Pertussis Toxin (Optional, i.p.) Mice->PTX Scoring Daily Clinical Scoring (Starting Day 7) Injection->Scoring PTX->Scoring Analysis Endpoint Analysis Scoring->Analysis Histology Histopathology Analysis->Histology FlowCytometry Immune Cell Analysis Analysis->FlowCytometry EAE_Pathogenesis_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) NaiveT Naive CD4+ T Cell APC->NaiveT MHC-II/TCR Peptide [Gln144]-PLP (139-151) Peptide->APC EffectorT Myelin-Reactive Effector T Cell (Th1/Th17) NaiveT->EffectorT Activation & Differentiation BBB Blood-Brain Barrier (BBB) EffectorT->BBB Migration Microglia Microglia/APC EffectorT->Microglia Reactivation BBB->Microglia Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammation Inflammation Microglia->Inflammation Myelin Myelin Sheath Myelin->Demyelination Inflammation->Demyelination

References

Measuring T Cell Responses to [Gln144]-PLP (139-151): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUDIENCE: Researchers, scientists, and drug development professionals in immunology, neurobiology, and autoimmune disease.

This document provides detailed application notes and experimental protocols for measuring T cell responses to the altered peptide ligand [Gln144]-PLP (139-151), a key antigen in the study of autoimmune demyelinating diseases such as multiple sclerosis. These guidelines are intended to facilitate the accurate and reproducible assessment of antigen-specific T cell activation, proliferation, and cytokine secretion.

Introduction to [Gln144]-PLP (139-151) and T Cell Response Measurement

The myelin proteolipid protein (PLP) peptide 139-151 is a major encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE). The variant, [Gln144]-PLP (139-151), where the native tryptophan at position 144 is replaced by glutamine, is an altered peptide ligand (APL) used to study the fine specificity and functional plasticity of autoreactive T cells. [Gln144]-PLP (139-151) activates T cells by binding to the T-cell Receptor (TCR), which in turn triggers an immune response.[1] This APL has been shown to induce distinct T helper 2 (Th2) cell responses, characterized by the production of cytokines such as IL-4 and IL-10, which can modulate the pathogenic Th1 response typically induced by the wild-type peptide.

Accurate measurement of the T cell response to [Gln144]-PLP (139-151) is critical for understanding the mechanisms of immune regulation in EAE and for the development of antigen-specific immunotherapies. The following sections detail three key techniques for this purpose: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T cell proliferation assays.

Key Experimental Techniques and Protocols

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is particularly useful for detecting rare antigen-specific T cells.

Materials:

  • PVDF-bottom 96-well ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • [Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides

  • Complete RPMI-1640 medium

  • Spleen or lymph node cells from immunized SJL/J mice

  • Positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies)

  • Negative control (medium alone)

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile PBS. Coat wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

  • Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or lymph node cells from mice immunized with PLP (139-151). Add 2-5 x 10^5 cells per well. Add [Gln144]-PLP (139-151) or wild-type PLP (139-151) peptide to the respective wells at a final concentration of 10-50 µg/mL. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the appropriate substrate. Monitor spot formation in the dark. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Peptide StimulantMean SFU/10^6 Splenocytes (IFN-γ)Reference
Wild-type PLP (139-151)150-300[2]
[Gln144]-PLP (139-151)50-100[3]
Medium Only (Negative Control)<10[2]
Concanavalin A (Positive Control)>1000[4]

Note: These values are representative and may vary depending on the experimental conditions.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by individual T cells, providing information on the phenotype of the responding cells (e.g., CD4+ or CD8+).

Materials:

  • Single-cell suspension from spleen or lymph nodes of immunized mice

  • [Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Plate 1-2 x 10^6 cells per well in a 96-well plate. Stimulate with [Gln144]-PLP (139-151) or wild-type PLP (139-151) at 10-50 µg/mL for 4-6 hours at 37°C. Add a protein transport inhibitor for the last 2-4 hours of incubation.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at room temperature.

  • Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD4+ T cell population and analyze the percentage of cells expressing IFN-γ and IL-4.

Peptide Stimulant% of CD4+ T cells producing IFN-γ% of CD4+ T cells producing IL-4Reference
Wild-type PLP (139-151)1.5 - 3.0%< 0.5%[5]
[Gln144]-PLP (139-151)0.5 - 1.0%2.0 - 4.0%[3]
Medium Only< 0.1%< 0.1%[5]

Note: These values are representative and may vary depending on the experimental conditions.

T Cell Proliferation Assays

T cell proliferation in response to antigen stimulation is a hallmark of T cell activation. This can be measured by the incorporation of a radioactive nucleotide ([3H]-thymidine) or by the dilution of a fluorescent dye (CFSE).

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Single-cell suspension from spleen or lymph nodes of immunized mice

  • [Gln144]-PLP (139-151) and wild-type PLP (139-151) peptides

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend cells in PBS at 10^7 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold complete medium. Wash the cells twice.

  • Cell Plating and Stimulation: Plate 2 x 10^5 CFSE-labeled cells per well. Add [Gln144]-PLP (139-151) or wild-type PLP (139-151) at a final concentration of 10-100 µg/mL.

  • Incubation: Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest the cells and stain with a viability dye and anti-CD4 antibody. Acquire data on a flow cytometer and analyze the CFSE dilution profile within the live CD4+ T cell gate.

Peptide StimulantStimulation Index (SI)% Proliferating CD4+ T cellsReference
Wild-type PLP (139-151)10 - 2530 - 50%[6]
[Gln144]-PLP (139-151)2 - 810 - 25%[3]
Medium Only1< 5%[6]

Note: Stimulation Index (SI) is calculated as the mean cpm of stimulated wells divided by the mean cpm of unstimulated wells in a [3H]-thymidine incorporation assay.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection & Analysis p1 Coat with Capture Ab p2 Block Plate p1->p2 c1 Add T cells p2->c1 c3 Incubate (18-24h) c1->c3 c2 Add Peptide ([Gln144]-PLP) c2->c3 d1 Add Detection Ab c3->d1 d2 Add Enzyme Conjugate d1->d2 d3 Add Substrate d2->d3 d4 Count Spots d3->d4

Caption: Workflow for the ELISpot assay.

ICS_Workflow stim Cell Stimulation with [Gln144]-PLP & Brefeldin A surf Surface Staining (anti-CD4) stim->surf fixperm Fixation & Permeabilization surf->fixperm intra Intracellular Staining (anti-IFN-γ, anti-IL-4) fixperm->intra acquire Flow Cytometry Acquisition intra->acquire analyze Data Analysis acquire->analyze

Caption: Workflow for Intracellular Cytokine Staining.

Proliferation_Workflow label Label T cells with CFSE stim Stimulate with [Gln144]-PLP label->stim incubate Incubate (3-5 days) stim->incubate stain Stain for CD4 & Viability Dye incubate->stain analyze Flow Cytometry Analysis (CFSE Dilution) stain->analyze

Caption: Workflow for CFSE Proliferation Assay.

TCR_Signaling_APL cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APC APC TCR TCR/CD3 Lck_mem Lck TCR->Lck_mem Weak Activation CD4 CD4 CD4->Lck_mem ZAP70 ZAP-70 Lck_mem->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB IL4_gene IL-4 Gene Transcription NFAT->IL4_gene NFkB->IL4_gene MHC_APL MHC-II + [Gln144]-PLP MHC_APL->TCR Altered Signal

Caption: Altered TCR signaling by [Gln144]-PLP (139-151).

Concluding Remarks

The methodologies described provide a robust framework for the comprehensive analysis of T cell responses to the altered peptide ligand [Gln144]-PLP (139-151). The choice of assay will depend on the specific research question, with ELISpot being optimal for frequency analysis of cytokine-secreting cells, ICS for phenotypic characterization of cytokine producers, and proliferation assays for assessing the overall magnitude of the T cell response. Consistent application of these detailed protocols will enhance the reliability and comparability of data across different studies, ultimately contributing to a deeper understanding of T cell-mediated autoimmunity and the development of novel therapeutic strategies.

References

Application Notes & Protocols: [Gln144]-PLP (139-151) in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolipid protein (PLP) is a primary component of the myelin sheath in the central nervous system (CNS).[1] In multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), fragments of myelin proteins can be targeted by the immune system, leading to demyelination and neurodegeneration.[1] The peptide fragment PLP (139-151) is a well-established encephalitogenic epitope, particularly in the SJL/J mouse model, capable of inducing a relapsing-remitting EAE that closely mimics aspects of human MS.[2][3]

[Gln144]-PLP (139-151) is an Altered Peptide Ligand (APL), where the native amino acid at position 144 (Leucine) has been substituted with Glutamine. APLs are synthetic peptides with modifications to the original T-cell epitope. These modifications can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) or the T-cell receptor (TCR), leading to a modified downstream immune response.[4] Such APLs are invaluable tools in MS research for several applications:

  • Investigating T-cell activation: Studying how subtle changes in the peptide sequence affect the activation, proliferation, and cytokine profile of autoreactive T-cells.

  • Modulating Immune Responses: APLs can act as agonists, partial agonists, or antagonists of the T-cell response. Some APLs have been shown to shift the immune response from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) phenotype, a key goal in developing therapies for autoimmune diseases.[4][5]

  • Therapeutic Development: APLs are explored as potential antigen-specific immunotherapies to induce tolerance to myelin antigens and suppress the autoimmune attack in MS.[4][6]

These notes provide an overview of the applications of [Gln144]-PLP (139-151) and related PLP peptides in MS research, along with detailed protocols for their use in key experimental models.

Key Applications

  • Induction of Experimental Autoimmune Encephalomyelitis (EAE): The primary application of PLP (139-151) and its analogs is the induction of EAE in susceptible mouse strains like SJL/J to model relapsing-remitting MS.[2][3] By comparing the disease course induced by the native peptide versus an APL like [Gln144]-PLP (139-151), researchers can assess the impact of the amino acid substitution on the peptide's encephalitogenicity.

  • In Vitro/Ex Vivo T-Cell Assays: The peptide is used to stimulate T-cells isolated from immunized mice or MS patients to measure antigen-specific immune responses.[7][8] Key assays include:

    • T-Cell Proliferation Assays: To quantify the expansion of PLP-specific T-cells.[9][10]

    • Cytokine Profiling: To determine the T-helper cell phenotype (e.g., Th1, Th17, Th2) by measuring the secretion of cytokines like IFN-γ, IL-17, IL-4, and IL-10.[11][12]

  • Mechanism of Action Studies: [Gln144]-PLP (139-151) can be used to study the molecular interactions between the peptide, MHC class II molecules, and the TCR, providing insights into the structural basis of T-cell activation and anergy.[4][13]

Data Presentation

The following tables summarize typical quantitative parameters for experiments using PLP (139-151) peptides. These should be optimized for the specific [Gln144] variant.

Table 1: Parameters for EAE Induction in SJL/J Mice

ParameterValueReference
PeptidePLP (139-151) or APL[2]
Mouse StrainSJL/J (female, 6-10 weeks old)[2][14]
Peptide Dose per Mouse50 - 100 µg[3][15]
AdjuvantComplete Freund's Adjuvant (CFA)[2]
M. tuberculosis in CFA2 - 4 mg/mL[3][14]
Immunization Volume100 - 200 µL[9][15]
Administration RouteSubcutaneous (s.c.), flank or base of tail[2][9]
Pertussis Toxin (PTX)100 - 250 ng/mouse (optional, for increased severity)[2][9]
PTX AdministrationIntraperitoneal (i.p.) on Day 0 and Day 2[9]
Expected Onset9 - 15 days post-immunization[2]

Table 2: Parameters for In Vitro T-Cell Proliferation Assays

ParameterValueReference
Cell SourceSplenocytes or lymph node cells from immunized mice[10][16]
Cell Seeding Density2 x 10⁵ to 5 x 10⁵ cells/well (96-well plate)[10]
Peptide Concentration10 - 50 µg/mL (dose-response recommended)[9][10]
Incubation Time72 hours ([³H]-Thymidine) or 5-7 days (CFSE)[7][10]
Positive ControlConcanavalin A (ConA) or anti-CD3/CD28 antibodies[9][10]
Negative ControlMedium only or irrelevant peptide[10]

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice

This protocol describes the active immunization of SJL/J mice to induce EAE using a PLP peptide.[2][3]

Materials:

  • [Gln144]-PLP (139-151) or control PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • SJL/J mice (female, 6-8 weeks old)

  • Syringes and needles (27G)

  • Emulsifying equipment (e.g., two Luer-lock syringes and a connector)

Procedure:

  • Peptide Reconstitution: Dissolve the peptide in sterile PBS to a concentration of 2 mg/mL.

  • Emulsion Preparation: Prepare an emulsion by mixing the peptide solution and CFA in a 1:1 ratio. A stable emulsion is critical for successful immunization. Emulsify by repeatedly passing the mixture through a syringe connector until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the emulsion subcutaneously (s.c.), divided between two sites on the flank of each mouse.[9] This delivers a total dose of 100 µg of peptide.

  • PTX Administration (Optional): For a more robust disease course, administer PTX.

    • On Day 0 and Day 2 post-immunization, inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).[9]

  • Monitoring:

    • Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.

    • Score the mice based on a standard EAE scoring scale (0-5):

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

    • Provide easy access to food and water for paralyzed animals. All procedures must adhere to institutional animal care and use guidelines.

Protocol 2: T-Cell Proliferation Assay by CFSE Dilution

This protocol measures the proliferation of peptide-specific T-cells by tracking the dilution of the fluorescent dye CFSE using flow cytometry.[9][10]

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice (harvested 10-14 days post-immunization)

  • [Gln144]-PLP (139-151) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, viability dye)

  • 96-well round-bottom culture plates

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice. Lyse red blood cells if using splenocytes.

  • CFSE Labeling:

    • Wash and resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete RPMI medium.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[10]

    • Add 100 µL of complete medium containing the peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL).[9]

    • Include a negative control (medium only) and a positive control (e.g., ConA at 2.5 µg/mL).

  • Incubation: Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[10]

  • Flow Cytometry Analysis:

    • Harvest cells from the plate.

    • Stain with a viability dye to exclude dead cells.

    • Stain with surface antibodies (e.g., anti-CD4) to identify the T-cell population of interest.

    • Wash and acquire data on a flow cytometer.

    • Analyze the CFSE dilution profile within the live, CD4+ T-cell gate. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity.

Visualizations

EAE_Induction_Workflow cluster_prep Preparation (Day 0) cluster_admin Administration cluster_monitoring Monitoring & Analysis Peptide 1. Reconstitute [Gln144]-PLP (139-151) in PBS Emulsify 3. Emulsify Peptide and CFA (1:1) Peptide->Emulsify CFA 2. Prepare CFA CFA->Emulsify Immunize 4. Immunize SJL/J Mouse (100 µg peptide, s.c.) Emulsify->Immunize PTX 5. Administer PTX (i.p.) (Day 0 & 2, optional) Immunize->PTX Monitor 6. Daily Monitoring (Weight & Clinical Score) Immunize->Monitor Analysis 7. Data Analysis (Disease Incidence, Severity) Monitor->Analysis

Caption: Workflow for the induction of EAE using [Gln144]-PLP (139-151).

T_Cell_Assay_Workflow cluster_prep Cell Preparation cluster_culture Stimulation cluster_analysis Analysis Harvest 1. Harvest Spleen/ Lymph Nodes from Immunized Mouse Suspension 2. Prepare Single-Cell Suspension Harvest->Suspension Label 3. Label Cells with CFSE Suspension->Label Plate 4. Plate CFSE-labeled cells in 96-well plate Label->Plate Stimulate 5. Add [Gln144]-PLP (139-151) or Controls Plate->Stimulate Incubate 6. Incubate for 5-7 Days Stimulate->Incubate Stain 7. Stain with Viability & Surface Marker Abs (e.g., anti-CD4) Incubate->Stain Acquire 8. Acquire on Flow Cytometer Stain->Acquire Analyze 9. Analyze CFSE Dilution in CD4+ Gate Acquire->Analyze TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_signal Intracellular Signaling Cascade cluster_response T-Cell Response APC Antigen Presenting Cell (APC) MHC Peptide-MHC II Complex TCell CD4+ T-Cell TCR T-Cell Receptor (TCR) Lck Lck Activation ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT LAT/SLP-76 Signalosome ZAP70->LAT PLCg PLCγ Activation LAT->PLCg PKC PKC/RAS-MAPK Pathway LAT->PKC Ca Ca²⁺ Influx PLCg->Ca NFAT NFAT Activation Ca->NFAT Cytokines Cytokine Production (e.g., IL-2, IFN-γ, IL-17) NFAT->Cytokines AP1 AP-1 Activation PKC->AP1 IKK IKK Activation PKC->IKK AP1->Cytokines NFkB NF-κB Activation IKK->NFkB NFkB->Cytokines Proliferation Cell Proliferation Cytokines->Proliferation Differentiation Differentiation Proliferation->Differentiation MHC->TCR Recognition TCR->Lck

References

Troubleshooting & Optimization

Optimizing [Gln144]-PLP (139-151) Concentration for T Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on optimizing the concentration of [Gln144]-PLP (139-151) for various T cell assays. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Gln144]-PLP (139-151) and why is it used in T cell assays?

A1: [Gln144]-PLP (139-151) is a synthetic peptide, an analog of the native myelin proteolipid protein (PLP) fragment (139-151). It is an experimental antigen used to activate and study T cells that are involved in autoimmune responses, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.[1][2][3][4] The glutamine (Gln) substitution at position 144 can alter the T cell response and is used to investigate the regulation of autoimmune diseases.[2][4]

Q2: What is a good starting concentration for [Gln144]-PLP (139-151) in a T cell assay?

A2: A general starting concentration for peptide stimulation in T cell assays is between 1 and 10 µg/mL.[5][6] However, the optimal concentration is highly dependent on the specific assay (e.g., proliferation, cytokine secretion), the cell type, and the avidity of the T cell receptors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store my [Gln144]-PLP (139-151) peptide stock?

A3: Proper handling and storage of the peptide are critical for reproducible results.

  • Reconstitution: Dissolve the lyophilized peptide in a sterile, appropriate solvent such as sterile distilled water or a buffer. For hydrophobic peptides, a small amount of DMSO may be necessary, but the final DMSO concentration in your cell culture should be kept below 0.5% to avoid toxicity.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

This section addresses common issues encountered when optimizing [Gln144]-PLP (139-151) concentration in T cell assays.

Issue Potential Cause Troubleshooting Steps
High background in negative control wells Reagent or media contamination (e.g., endotoxins).Use endotoxin-free reagents and media. Test new batches of fetal bovine serum (FBS) for non-specific T cell activation.
Poor cell viability leading to release of activating signals.Ensure high cell viability (>95%) before starting the assay. Handle cells gently during preparation.
High cell density causing non-specific activation.Optimize the number of cells plated per well.
Low or no T cell response to the peptide Suboptimal peptide concentration.Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 to 50 µg/mL).
Degraded or inactive peptide.Ensure proper storage and handling of the peptide. Use a fresh aliquot.
Low frequency of antigen-specific T cells.Consider using enriched T cell populations or increasing the number of cells per well.
Incorrect antigen-presenting cell (APC) to T cell ratio.Optimize the ratio of APCs to T cells.
High variability between replicate wells Inconsistent cell plating or reagent addition.Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagents.
Edge effects in the culture plate.Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Peptide precipitation.Ensure the peptide is fully dissolved in the culture medium.
T cell death at high peptide concentrations Activation-induced cell death (AICD).This can occur with high-affinity T cells and high peptide concentrations. Use a lower concentration range in your dose-response experiments.
Peptide toxicity.While rare for this peptide, ensure the solvent concentration (e.g., DMSO) is not toxic to the cells.

Quantitative Data Summary

The optimal concentration of [Gln144]-PLP (139-151) should be determined empirically. The following table provides a recommended starting range for dose-response experiments based on literature for the native PLP (139-151) peptide and general recommendations for peptide-based T cell assays.

Assay Type Recommended Starting Concentration Range (µg/mL) Reference/Note
T Cell Proliferation ([³H]-Thymidine or CFSE/CTV)0.1 - 100Based on dose-response data for native PLP (139-151).[7]
ELISpot (e.g., IFN-γ, IL-2)1 - 20General recommendation for peptide stimulation in ELISpot assays.
Intracellular Cytokine Staining (ICS)5 - 25A common range for short-term in vitro restimulation before ICS.

Note: The molecular weight of [Gln144]-PLP (139-151) is approximately 1463.67 g/mol . You can use this to convert µg/mL to µM if needed.

Experimental Protocols & Workflows

Detailed Protocol: T Cell Proliferation Assay using Cell Trace Violet (CTV)

This protocol outlines the steps for determining the optimal concentration of [Gln144]-PLP (139-151) for inducing T cell proliferation.

Materials:

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.

  • [Gln144]-PLP (139-151) peptide.

  • Cell Trace Violet (CTV) dye.

  • Complete RPMI-1640 medium.

  • 96-well round-bottom culture plates.

  • Positive control (e.g., Concanavalin A).

  • Flow cytometer.

Procedure:

  • Cell Preparation and Staining:

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Wash cells and resuspend in pre-warmed PBS at a concentration of 1x10⁶ cells/mL.

    • Add CTV dye to the cell suspension at the manufacturer's recommended concentration.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding an equal volume of complete culture medium.

    • Wash the cells twice with complete medium.

  • Cell Plating and Stimulation:

    • Resuspend the CTV-labeled cells in complete culture medium.

    • Plate 2x10⁵ cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of [Gln144]-PLP (139-151) in complete culture medium to create a dose-response curve (e.g., 0.1, 1, 10, 50 µg/mL).

    • Add the peptide dilutions to the appropriate wells.

    • Include negative (medium only) and positive controls.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Staining for Flow Cytometry:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4).

    • Wash cells twice with FACS buffer.

  • Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the live, single-cell, CD4+ population.

    • Analyze proliferation by observing the serial dilution of CTV fluorescence.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis isolate_cells Isolate Splenocytes/PBMCs stain_ctv Stain with CTV isolate_cells->stain_ctv wash_cells Wash Cells stain_ctv->wash_cells plate_cells Plate Cells wash_cells->plate_cells Resuspend add_peptide Add [Gln144]-PLP (139-151) (Dose-Response) plate_cells->add_peptide incubate Incubate (3-5 days) add_peptide->incubate surface_stain Surface Stain (e.g., CD4) incubate->surface_stain Harvest acquire_flow Acquire on Flow Cytometer surface_stain->acquire_flow analyze_data Analyze Proliferation acquire_flow->analyze_data

Workflow for T Cell Proliferation Assay

Signaling and Logical Relationships

T Cell Activation Signaling Pathway

The binding of the [Gln144]-PLP (139-151) peptide presented by an antigen-presenting cell (APC) to the T cell receptor (TCR) initiates a signaling cascade leading to T cell activation, proliferation, and cytokine production.

T_Cell_Activation cluster_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling cluster_outcome Cellular Response APC APC T_Cell T Cell MHC_Peptide MHC-II + [Gln144]-PLP TCR TCR MHC_Peptide->TCR Binding Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg NFAT_AP1_NFkB NFAT, AP-1, NF-κB PLCg->NFAT_AP1_NFkB Activation of Transcription Factors Proliferation Proliferation NFAT_AP1_NFkB->Proliferation Cytokines Cytokine Production NFAT_AP1_NFkB->Cytokines Effector Effector Function NFAT_AP1_NFkB->Effector

T Cell Activation Pathway

Logic Diagram for Troubleshooting Low T Cell Response

This diagram outlines a logical approach to troubleshooting experiments with a weak or absent T cell response.

Troubleshooting_Logic node_action node_action node_result node_result start Low/No T Cell Response check_controls Positive Control Working? start->check_controls check_peptide Peptide Concentration Optimal? check_cells Cell Viability & Number OK? check_peptide->check_cells Yes action_dose_response Perform Dose-Response (0.1-50 µg/mL) check_peptide->action_dose_response No check_reagents Reagents Expired or Contaminated? check_cells->check_reagents Yes action_check_cell_prep Review Cell Preparation Protocol check_cells->action_check_cell_prep No check_controls->check_peptide Yes action_troubleshoot_assay Troubleshoot Assay (e.g., antibodies, buffers) check_controls->action_troubleshoot_assay No action_check_peptide_storage Check Peptide Storage & Reconstitution check_reagents->action_check_peptide_storage No result_success Problem Solved check_reagents->result_success Yes action_dose_response->result_success action_replace_reagents Replace Reagents action_check_peptide_storage->action_replace_reagents action_check_cell_prep->result_success action_troubleshoot_assay->result_success action_replace_reagents->result_success

Troubleshooting Low T Cell Response

References

Technical Support Center: [Gln144]-PLP (139-151) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [Gln144]-PLP (139-151). This modified peptide is a crucial tool for studying T-cell regulation in the context of autoimmune pathogenesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is [Gln144]-PLP (139-151) and what is its primary application?

A1: [Gln144]-PLP (139-151) is a modified synthetic peptide derived from the human myelin proteolipid protein (PLP).[1] The native PLP (139-151) sequence is an encephalitogenic determinant used to induce experimental autoimmune encephalomyelitis (EAE) in SJL mice, a common model for multiple sclerosis.[3][4] The glutamine substitution at position 144 is utilized to investigate how T-cells respond to and are regulated by autoantigens and cross-reactive non-autoantigens.[1][5] Its primary mechanism of action involves binding to the T-cell receptor (TCR) to trigger an immune response.[5]

Q2: How does the Gln144 modification affect the peptide's function?

A2: Amino acid substitutions can alter a peptide's stability, function, and interaction with other molecules.[6][7] The specific substitution of glutamine at position 144 in the PLP (139-151) peptide is designed to study T-cell regulation in autoimmune pathogenesis.[1][2] Such modifications can influence the peptide's binding affinity to the T-cell receptor and Major Histocompatibility Complex (MHC) molecules, thereby modulating the downstream immune response.

Q3: What are the recommended storage conditions for [Gln144]-PLP (139-151)?

A3: Like most synthetic peptides, [Gln144]-PLP (139-151) should be stored in a lyophilized form at -20°C or colder, away from light.[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the lyophilized peptide based on anticipated experimental needs.[8] If the peptide must be stored in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[8]

Q4: What is Trifluoroacetic acid (TFA) and does it affect my experiments?

A4: Trifluoroacetic acid (TFA) is a counterion commonly used in the purification of synthetic peptides via High-Performance Liquid Chromatography (HPLC).[4] While residual TFA can be present in the final product and may affect the net peptide weight, it generally does not interfere with most standard in vitro assays.[4][8] However, in sensitive cellular assays, high concentrations of TFA can be problematic.[8] If you observe unexpected cell death or erratic results, consider using TFA-removed grade peptide.[4][8]

Troubleshooting Guides

Peptide Solubility Issues

Poor solubility is a common problem with synthetic peptides and can lead to variability in experimental results.[8]

Problem Potential Cause Recommended Solution
Peptide will not dissolve in aqueous buffer (e.g., PBS). The peptide sequence may be hydrophobic.Perform a small-scale solubility test first.[9] Try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly adding it to your aqueous buffer with gentle vortexing.[9][10]
Peptide precipitates out of solution after initial dissolution. The final concentration is too high, or the buffer conditions are not optimal.Ensure the final concentration is appropriate for your assay. Slowly add the dissolved peptide solution to a stirring aqueous buffer to prevent precipitation.[9] Consider adjusting the pH of the buffer.
Inconsistent results between experiments. Incomplete dissolution or peptide aggregation.Use sonication in a bath sonicator to help break up aggregates.[9] Always prepare fresh solutions for each experiment if possible.
Cell-Based Assay Problems
Problem Potential Cause Recommended Solution
High background or inconsistent results in T-cell proliferation assays. Peptide aggregation, incorrect peptide concentration, or endotoxin (B1171834) contamination.Ensure complete dissolution of the peptide.[8] Calculate the net peptide content accurately, accounting for TFA and water content.[8] Use endotoxin-controlled peptide preparations to avoid non-specific immune responses.[8]
Toxicity or cell death observed in culture. High concentrations of organic solvents (e.g., DMSO) or the peptide itself.Keep the final concentration of DMSO low, as it can be toxic to cells.[9] Perform a dose-response curve to determine the optimal, non-toxic concentration of the peptide for your specific cell type.
Low or no T-cell response. Peptide degradation, improper handling, or suboptimal assay conditions.Aliquot the peptide to avoid multiple freeze-thaw cycles.[8] Ensure the antigen-presenting cells (APCs) are healthy and functional. Optimize the peptide concentration and incubation time for T-cell stimulation.

Experimental Protocols & Data

Induction of EAE in SJL/J Mice with PLP Peptides

This protocol is a general guideline for inducing Experimental Autoimmune Encephalomyelitis (EAE) using PLP (139-151) or its variants.

  • Peptide Preparation: Dissolve PLP (139-151) or its analogue in sterile PBS at a concentration of 1 mg/mL.

  • Emulsification: Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA).

  • Immunization: Subcutaneously inject SJL/J mice with 100 µL of the emulsion (containing 50 µg of the peptide).[11][12]

  • Monitoring: Observe mice daily for clinical signs of EAE and score them on a standardized scale.[11]

Parameter Value Reference
Mouse StrainSJL/J[3][11]
PeptidePLP (139-151)[3][11]
Immunization Dose50 µg per mouse[11][12]
AdjuvantComplete Freund's Adjuvant (CFA)[11][12]
In Vitro T-Cell Proliferation Assay

This protocol outlines a method to assess the T-cell response to [Gln144]-PLP (139-151) in vitro.

  • Cell Isolation: Isolate splenocytes from immunized mice 10 days post-immunization.[13]

  • Cell Culture: Plate the splenocytes in 96-well plates.

  • Stimulation: Add [Gln144]-PLP (139-151) or the relevant control peptide to the wells at various concentrations (e.g., 1-20 µg/mL).

  • Incubation: Culture the cells for 72 hours at 37°C.[13]

  • Proliferation Measurement: Assess T-cell proliferation using a standard method such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT, WST-1).[13]

Parameter Value Reference
Cell SourceSplenocytes from immunized mice[13]
Peptide Concentration1-20 µg/mL[13]
Incubation Time72 hours[13]

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR Presentation & Recognition CD4 CD4 MHC->CD4 Downstream Downstream Signaling (e.g., ZAP70, LAT) TCR->Downstream Signal Transduction Response Immune Response (Cytokine production, Proliferation) Downstream->Response Activation Peptide [Gln144]-PLP (139-151) Peptide->MHC Binding

Caption: T-Cell activation by [Gln144]-PLP (139-151) via MHC Class II presentation.

Experimental Workflow

EAE_Workflow start Start prep Prepare Peptide-CFA Emulsion start->prep immunize Immunize SJL/J Mice prep->immunize monitor Daily Clinical Scoring of EAE immunize->monitor isolate Isolate Splenocytes (Day 10 post-immunization) immunize->isolate analyze Data Analysis monitor->analyze assay In Vitro T-Cell Proliferation Assay isolate->assay assay->analyze end End analyze->end

Caption: Workflow for EAE induction and subsequent in vitro T-cell analysis.

References

Technical Support Center: Improving Consistency of EAE Models with PLP Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using proteolipid protein (PLP) peptides to induce Experimental Autoimmune Encephalomyelitis (EAE), with a special focus on the [Gln144]-PLP (139-151) variant. Our goal is to help you improve the consistency and reproducibility of your EAE experiments.

Troubleshooting Guide

Inconsistent EAE induction can be a significant source of experimental variability. This guide addresses common issues in a question-and-answer format.

Problem / QuestionPotential CausesRecommended Solutions
Why am I seeing low EAE incidence or no disease at all? 1. Peptide Variant: A conservative or nonconservative amino acid substitution at position 144 of PLP 139-151 can eliminate the peptide's ability to induce EAE.[1] The [Gln144] substitution may render the peptide non-encephalitogenic. 2. Mouse Strain: SJL mice are highly susceptible to EAE induced by PLP 139-151, while other strains like B10.S are resistant.[2][3] Genetic drift within substrains from different vendors can also affect susceptibility.[4] 3. Animal Stress: Stress from handling, transportation, or frequent procedures can inhibit EAE development.[5][6] 4. Immunization Technique: Improper emulsification of the peptide in Complete Freund's Adjuvant (CFA) or subcutaneous injection at too few sites can lead to a suboptimal immune response. 5. Pertussis Toxin (PTX): For some models, PTX is crucial for inducing a robust phenotype.[5] Its omission can lead to milder or no disease.1. Verify Peptide Sequence: Confirm the encephalitogenicity of the specific [Gln144]-PLP (139-151) variant in your chosen mouse strain. Consider using the native ([Cys140]) or [Ser140] variant, which are known to be more potent inducers of EAE.[5] 2. Use Appropriate Mouse Strain: SJL/J mice are the recommended strain for PLP 139-151-induced relapsing-remitting EAE.[5][7] 3. Minimize Stress: Allow mice to acclimate for at least two weeks before the experiment. Handle mice gently and keep procedures to a minimum during the induction phase.[5] 4. Refine Immunization Protocol: Ensure a stable emulsion and administer the injection subcutaneously at multiple (e.g., four) sites.[5] 5. Optimize PTX Usage: If not already in use, consider the addition of PTX to your protocol, especially if a more severe initial disease wave is desired. Note that PTX can reduce the incidence of relapses.[5][8]
Why is the disease severity highly variable between animals? 1. Genetic Variability: Even within an inbred strain, minor genetic differences can lead to varied immune responses. 2. Environmental Factors: Differences in the microbiome, housing conditions, and diet can influence EAE susceptibility and severity.[5] 3. Peptide/CFA Emulsion: An unstable or improperly mixed emulsion can result in inconsistent dosing of the antigen.1. Source Animals Consistently: Obtain mice from a single, reputable vendor to minimize genetic variation.[5] 2. Standardize Environment: Maintain consistent housing, diet, and handling procedures for all animals in the study. 3. Ensure Proper Emulsion: Prepare the peptide/CFA emulsion carefully and ensure it is stable before injection.
Why are my mice not relapsing? 1. Use of Pertussis Toxin (PTX): PTX can increase the severity of the initial EAE wave but may reduce the incidence and severity of relapses.[5][8] 2. Peptide Variant: The native mouse PLP peptide ([Cys140]) may induce more severe EAE with a higher likelihood of relapse compared to the [Ser140] variant.[5] 3. Observation Period: The time to relapse can be variable, sometimes occurring 25-40 days post-immunization.1. Omit PTX: If studying relapses is the primary goal, consider omitting PTX from the protocol.[5][8] 2. Select Appropriate Peptide: For relapse studies, the native mouse PLP 139-151 peptide is recommended.[5] 3. Extend Observation Time: Ensure the experimental timeline is sufficient to observe potential relapses.

Frequently Asked Questions (FAQs)

Q1: What is the role of [Gln144] in the PLP (139-151) peptide for EAE induction?

A1: The amino acid at position 144 of the PLP (139-151) peptide is a critical T-cell receptor (TCR) contact residue.[1] Studies have shown that substitutions at this position can significantly alter the peptide's ability to activate T cells and induce EAE. A conservative or non-conservative substitution at position 144 has been reported to ablate the encephalitogenic potential of the peptide in both active and adoptive EAE models.[1] Therefore, the use of [Gln144]-PLP (139-151) may be intended for studying T-cell regulation and tolerance rather than inducing robust clinical EAE.[9]

Q2: Which mouse strain is best for EAE induction with PLP (139-151)?

A2: SJL mice are the most commonly used and recommended strain for inducing a relapsing-remitting form of EAE with PLP (139-151), which closely mimics human multiple sclerosis.[5][7]

Q3: Should I use Pertussis Toxin (PTX) in my protocol?

A3: The use of PTX depends on your experimental goals. PTX can lead to a more severe initial wave of EAE but may decrease the incidence of relapses.[5][8] If you are studying the initial acute phase of the disease, PTX can be beneficial. If your focus is on the relapsing-remitting phase, omitting PTX is often recommended.[5][8]

Q4: What are the expected clinical scores and disease onset for PLP (139-151)-induced EAE?

A4: With an appropriate peptide variant (e.g., native or [Ser140]) in SJL mice, disease onset is typically expected between 10 and 15 days post-immunization without PTX, and 9 to 14 days with PTX.[5] The mean maximum clinical score during the first paralytic episode is generally between 2.0 and 3.5.[5]

Quantitative Data Summary

The following tables summarize expected quantitative data for EAE induction with different PLP (139-151) variants in SJL mice. Data for the [Gln144] variant is not widely published and should be determined empirically.

Table 1: Expected Disease Course in SJL Mice

Peptide VariantPertussis Toxin (PTX)Typical Disease Onset (Days)Expected Mean Maximum Score (First Episode)Disease IncidenceRelapse Incidence
[Ser140]-PLP (139-151) Without PTX10 - 15[5]2.0 - 3.5[5]90 - 100%[5]50 - 80%[8]
[Ser140]-PLP (139-151) With PTX9 - 14[5]Higher than without PTX90 - 100%[5]Reduced (as low as 20%)[8]
Native [Cys140]-PLP (139-151) Without PTX10 - 15Higher end of 2.0 - 3.5 range[5]90 - 100%High
[Gln144]-PLP (139-151) N/APotentially no onset[1]Potentially no disease[1]Low to noneN/A

Table 2: Standard Clinical Scoring for EAE in Mice

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Limp tail and hind limb weakness
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state

Experimental Protocols

This section provides a detailed methodology for active induction of EAE in SJL mice using a PLP (139-151) peptide. This protocol can be adapted for different peptide variants.

Materials:

  • Female SJL mice, 8-12 weeks old

  • PLP (139-151) peptide (e.g., [Ser140] or native sequence)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least two weeks prior to the experiment to minimize stress.[5]

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of the PLP peptide in sterile PBS.

    • In a sterile glass tube, mix equal volumes of the peptide solution and CFA to create a stable water-in-oil emulsion.

    • Emulsify by drawing the mixture in and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed across four sites on the flanks of each mouse.

  • Pertussis Toxin Administration (Optional):

    • If using PTX, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection on Day 0 and optionally again on Day 2.

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Score the mice according to the scale in Table 2.

    • Record the body weight of each mouse daily.

Visualizations

Experimental Workflow

EAE_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_monitoring Monitoring Phase acclimation Animal Acclimation (≥ 2 weeks) emulsion_prep Antigen Emulsion (PLP Peptide + CFA) immunization Immunization (Day 0) Subcutaneous Injection emulsion_prep->immunization ptx PTX Injection (Day 0, 2) Intraperitoneal (Optional) immunization->ptx scoring Daily Clinical Scoring (Starting Day 7) ptx->scoring weight Daily Body Weight EAE_Pathway cluster_activation Antigen Presentation cluster_cns CNS Inflammation apc Antigen Presenting Cell (APC) cd4 Naive CD4+ T-Cell apc->cd4 Presentation plp PLP (139-151) Peptide plp->apc Uptake & Processing tcr T-Cell Receptor (TCR) th1_th17 Th1 / Th17 Effector T-Cells cd4->th1_th17 Activation & Differentiation cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) th1_th17->cytokines Release bbb Blood-Brain Barrier (BBB) Disruption cytokines->bbb Induces cns_infiltration CNS Infiltration bbb->cns_infiltration Allows demyelination Demyelination & Axonal Damage cns_infiltration->demyelination Leads to

References

[Gln144]-PLP (139-151) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of [Gln144]-PLP (139-151).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized [Gln144]-PLP (139-151)?

A1: Lyophilized [Gln144]-PLP (139-151) should be stored desiccated at -20°C.[1][2] Some suppliers guarantee the product for one year from the date of shipment under these conditions.[3] For long-term storage, -20°C is consistently recommended.[1][2][3][4] The product is also noted to be hygroscopic and must be protected from light.[3]

Q2: How should I store [Gln144]-PLP (139-151) after reconstitution?

A2: After reconstituting the peptide, it is recommended to aliquot the solution and store it at -20°C or -80°C.[3][5] Limiting the number of freeze-thaw cycles is crucial for maintaining peptide stability.[5] In solvent, the peptide can be stored at -80°C for up to one year.[4] For short-term storage, -20°C is suitable for up to 3 months.[5]

Q3: What solvents can be used to reconstitute [Gln144]-PLP (139-151)?

A3: For the related native peptide PLP (139-151), distilled water can be used for solutions up to 2 mg/ml.[3] For higher concentrations, acetonitrile (B52724) is recommended.[3] The datasheet for [Gln144]-PLP (139-151) advises selecting an appropriate solvent based on the product's solubility, and to use the prepared stock solution as soon as possible.[4]

Q4: My peptide solution appears cloudy. What should I do?

A4: Cloudiness in the peptide solution may indicate poor solubility or aggregation. Ensure you have used the recommended solvent and have not exceeded the maximum solubility. Gentle vortexing or sonication may help to dissolve the peptide. If the issue persists, it is advisable to prepare a fresh stock solution.

Q5: I am observing a loss of peptide activity in my experiments. What could be the cause?

A5: A loss of activity can be attributed to several factors, including improper storage, multiple freeze-thaw cycles, or exposure to light.[3][5] Review the storage and handling protocols to ensure they align with the recommendations. If the peptide has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised.

Stability and Storage Data

Table 1: Storage Conditions for Lyophilized [Gln144]-PLP (139-151)

ParameterConditionDurationReference
Temperature-20°C3 years[4]
-20°C1 year (guaranteed)[3]
-20°CRecommended[1][2]
EnvironmentDesiccatedRecommended[2]
Protected from lightRecommended[3]

Table 2: Storage Conditions for Reconstituted [Gln144]-PLP (139-151)

ParameterConditionDurationReference
Temperature-80°C1 year[4]
-80°C1 year[5]
-20°C3 months[5]
HandlingAliquotRecommended[3][5]
Avoid freeze-thaw cyclesRecommended[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized [Gln144]-PLP (139-151)

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Solvent Selection: Based on experimental requirements and solubility information, select an appropriate solvent. For aqueous solutions, consider using sterile, distilled water.

  • Reconstitution: Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquoting: To prevent multiple freeze-thaw cycles, immediately aliquot the reconstituted peptide solution into smaller, single-use volumes.[5]

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][5]

Visual Guides

G cluster_storage Peptide Storage Workflow start Receive Lyophilized Peptide storage_lyo Store at -20°C Desiccated & Protected from Light start->storage_lyo reconstitution Reconstitute with Appropriate Solvent storage_lyo->reconstitution aliquot Aliquot into Single-Use Volumes reconstitution->aliquot storage_sol_short Short-term Storage -20°C (up to 3 months) aliquot->storage_sol_short storage_sol_long Long-term Storage -80°C (up to 1 year) aliquot->storage_sol_long use Use in Experiment storage_sol_short->use storage_sol_long->use

Caption: Workflow for proper storage and handling of [Gln144]-PLP (139-151).

G cluster_troubleshooting Troubleshooting Guide issue Issue Encountered: Loss of Peptide Activity check_storage Verify Storage Conditions (Temp, Light, Desiccation) issue->check_storage check_freeze_thaw Review Number of Freeze-Thaw Cycles issue->check_freeze_thaw improper_storage Conclusion: Improper Storage check_storage->improper_storage multiple_cycles Conclusion: Excessive Freeze-Thaw check_freeze_thaw->multiple_cycles prepare_new Action: Prepare Fresh Solution improper_storage->prepare_new multiple_cycles->prepare_new

Caption: Troubleshooting logic for loss of peptide activity.

References

Technical Support Center: [Gln144]-PLP (139-151) Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of [Gln144]-PLP (139-151) solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [Gln144]-PLP (139-151) and why is its stability important?

A1: [Gln144]-PLP (139-151) is a synthetic peptide fragment of myelin proteolipid protein (PLP) where the amino acid at position 144 has been substituted with glutamine. It is conjugated to Pyridoxal-5'-Phosphate (PLP), the active form of vitamin B6. This conjugate is often used as an experimental antigen in immunological research to study T-cell responses.[1][2] The stability of the solution is critical for obtaining reproducible and accurate experimental results, as degradation can lead to a loss of biological activity and the generation of impurities that may interfere with assays.

Q2: What are the primary factors that can cause the degradation of my [Gln144]-PLP (139-151) solution?

A2: The degradation of [Gln144]-PLP (139-151) solution is primarily influenced by several factors:

  • pH: The Schiff base linkage between the peptide and PLP is susceptible to hydrolysis at acidic or alkaline pH. The optimal pH for storage is generally between 5 and 6.[3]

  • Temperature: Higher temperatures accelerate chemical degradation. Long-term storage should be at -20°C or -80°C.[4][5]

  • Light: Exposure to light can promote photo-oxidation and degradation of both the peptide and the PLP moiety.[3]

  • Oxidation: The peptide contains amino acids that are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause peptide aggregation and degradation.[3]

  • Moisture: For the lyophilized powder, moisture contamination can significantly decrease long-term stability.[3]

Q3: The peptide sequence of [Gln144]-PLP (139-151) is His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe.[6] Are there any specific amino acids in this sequence that are particularly prone to degradation?

A3: Yes, the presence of certain amino acids in the peptide sequence can influence its stability. In the [Gln144]-PLP (139-151) sequence, the following residues are of note:

  • Glutamine (Gln): Glutamine can undergo deamidation to form glutamic acid, especially in solution.[7] This introduces a negative charge and can alter the peptide's properties.

  • Histidine (His): The imidazole (B134444) side chain of histidine can be susceptible to oxidation.

  • Aspartic Acid (Asp): Peptide bonds involving aspartic acid can be more prone to hydrolysis.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. 1. Degradation of the peptide-PLP conjugate due to improper storage (temperature, pH, light exposure).2. Hydrolysis of the Schiff base linkage.3. Multiple freeze-thaw cycles.1. Review storage conditions. Ensure the solution is stored at -20°C or -80°C, protected from light, and in a buffer with a pH between 5 and 6.[3]2. Prepare fresh solutions for critical experiments.3. Aliquot the stock solution upon initial reconstitution to minimize freeze-thaw cycles.
Precipitate or cloudiness observed in the solution. 1. Peptide aggregation.2. Low solubility at the current concentration or pH.3. Bacterial contamination.1. Briefly sonicate the solution to attempt redissolving the precipitate. If unsuccessful, the peptide may have irreversibly aggregated.2. Ensure the peptide is fully dissolved according to the manufacturer's instructions. The pH of the buffer can affect solubility.[7]3. Use sterile buffers and aseptic techniques for reconstitution and handling.[3]
Inconsistent results between experiments. 1. Inconsistent concentration of the active peptide due to degradation over time.2. Use of different batches of solution with varying stability.3. Pipetting errors or improper mixing.1. Use freshly prepared or properly stored aliquots for each experiment.2. If using older stock solutions, consider requalifying their concentration and purity via analytical methods like RP-HPLC.3. Ensure accurate pipetting and thorough but gentle mixing of the solution before use.
Appearance of unexpected peaks in analytical chromatography (e.g., RP-HPLC). 1. Presence of degradation products such as hydrolyzed peptide, oxidized peptide, or deamidated peptide.2. Dissociation of the PLP from the peptide.1. Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks.2. Analyze the degradation products using mass spectrometry (MS) to identify the nature of the degradation.[9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of [Gln144]-PLP (139-151)

1. Reconstitution of Lyophilized Peptide:

  • Allow the vial of lyophilized [Gln144]-PLP (139-151) to equilibrate to room temperature before opening to prevent moisture condensation.[3]
  • Reconstitute the peptide using a sterile, degassed buffer with a pH between 5 and 6 (e.g., sterile phosphate-buffered saline, pH 6.0).[3][5]
  • Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing which can cause aggregation.

2. Aliquoting and Storage:

  • Once fully dissolved, immediately aliquot the solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.
  • Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage.
  • Avoid using frost-free freezers as they cycle through warming and cooling phases, which can be detrimental to the peptide's stability.[5]

3. Handling of Solutions:

  • When ready to use, thaw an aliquot quickly at room temperature or on ice.
  • Keep the solution on ice during experimental setup.
  • Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of a thawed aliquot.
  • Protect the solution from direct light exposure by using amber tubes or covering the tubes with foil.[3]

Protocol 2: Assessment of [Gln144]-PLP (139-151) Solution Stability by RP-HPLC

This protocol provides a general method to monitor the stability of the peptide solution over time.

1. Materials:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
  • C18 column suitable for peptide analysis.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • [Gln144]-PLP (139-151) solution to be tested.
  • Freshly prepared [Gln144]-PLP (139-151) solution as a reference standard.

2. Method:

  • Equilibrate the C18 column with a suitable starting percentage of Mobile Phase B (e.g., 5-10%).
  • Inject a known volume of the reference standard and the test sample.
  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The exact gradient may need to be optimized.
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and a secondary wavelength if the PLP moiety has a distinct absorbance).
  • The retention time of the main peak in the test sample should correspond to that of the reference standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.[10][11]

3. Data Analysis:

  • Integrate the peak areas of the main peptide peak and any degradation product peaks.
  • Calculate the percentage of the intact peptide remaining in the test sample relative to the total peak area.
  • Compare the purity of the stored sample to the initial purity at time zero.

Visualizations

G cluster_storage Optimal Storage Workflow lyophilized Lyophilized [Gln144]-PLP (139-151) reconstitute Reconstitute in sterile, degassed buffer (pH 5-6) lyophilized->reconstitute Equilibrate to RT aliquot Aliquot into single-use low-protein-binding tubes reconstitute->aliquot storage Store at -20°C (short-term) or -80°C (long-term) aliquot->storage use Thaw single aliquot for use storage->use

Caption: Recommended workflow for storing [Gln144]-PLP (139-151).

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products peptide_plp Intact [Gln144]-PLP (139-151) Peptide-S=CH-PLP hydrolyzed Hydrolyzed Peptide + PLP peptide_plp->hydrolyzed pH extremes, High Temperature oxidized Oxidized Peptide-PLP peptide_plp->oxidized Light, Oxygen deamidated Deamidated Peptide-PLP peptide_plp->deamidated Solution Storage

Caption: Key degradation pathways for [Gln144]-PLP (139-151).

References

Technical Support Center: Refining [Gln144]-PLP (139-151) Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental antigen [Gln144]-PLP (139-151). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [Gln144]-PLP (139-151) and what is its primary application?

A1: [Gln144]-PLP (139-151) is a modified peptide derived from the myelin proteolipid protein (PLP).[1][2] It is an experimental antigen used to study T-cell responses to both autoantigens and cross-reactive non-autoantigens.[3][4] Its primary application is in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which serves as a model for human autoimmune diseases such as multiple sclerosis.[2] [Gln144]-PLP (139-151) activates T-cells by binding to the T-cell Receptor (TCR), triggering an immune response that is crucial for studying the regulation of autoimmune diseases.[1][2][5][3][4]

Q2: How should [Gln144]-PLP (139-151) be stored?

A2: Lyophilized [Gln144]-PLP (139-151) should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year).[6] To avoid degradation due to freeze-thaw cycles, it is recommended to aliquot the peptide upon receipt.[6]

Q3: What is the best way to dissolve [Gln144]-PLP (139-151)?

A3: The solubility of peptides can vary. For the native PLP (139-151) peptide, it is soluble in water up to 2 mg/ml.[7] For cell culture experiments, it is often supplied in tissue culture media.[6] It is recommended to first reconstitute the lyophilized peptide in a small amount of sterile, distilled water or a buffer such as PBS. Gentle vortexing or sonication can aid in dissolution. For cell-based assays, further dilution into the appropriate cell culture medium is necessary. Always ensure the final solution is clear and free of particulates before use.

Q4: What are the key differences between [Gln144]-PLP (139-151) and the native PLP (139-151) peptide?

A4: The key difference is the substitution of the wild-type amino acid at position 144 with Glutamine (Gln). This modification can alter the peptide's binding affinity for the T-cell receptor and its stability. Such modifications are often introduced to study the fine specificity of T-cell activation and to modulate the immune response.[8]

Experimental Protocols & Quantitative Data

In Vitro T-Cell Proliferation Assay

This protocol outlines a general method for assessing the proliferation of [Gln144]-PLP (139-151)-specific T-cells.

Methodology:

  • Cell Preparation: Isolate splenocytes or lymph node cells from mice immunized with [Gln144]-PLP (139-151). Create a single-cell suspension.

  • Cell Staining (Optional, for flow cytometry): Label cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Plating: Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells per well.

  • Peptide Stimulation: Add [Gln144]-PLP (139-151) at various concentrations to the wells. A typical starting concentration for the native peptide is 20 µg/mL.[6] A dose-response curve is recommended to determine the optimal concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Analysis:

    • Thymidine Incorporation: Add [3H]-thymidine for the final 18-24 hours of incubation and measure incorporation using a scintillation counter.

    • Flow Cytometry: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and analyze the dilution of the proliferation dye.

ParameterRecommended Range/Value
Cell Seeding Density2-5 x 10^5 cells/well
Peptide Concentration1-100 µg/mL (dose-response recommended)
Incubation Time72 hours
Positive ControlConcanavalin A (ConA) or anti-CD3/CD28 antibodies
Negative ControlNo peptide
Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol provides a general guideline for inducing EAE in SJL mice using [Gln144]-PLP (139-151).

Methodology:

  • Peptide Emulsification: Emulsify [Gln144]-PLP (139-151) in Complete Freund's Adjuvant (CFA). The final concentration of the peptide is typically 1-2 mg/mL.

  • Immunization: Subcutaneously inject 100-200 µL of the emulsion into the flanks of the mice.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to enhance the disease induction.

  • Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

ParameterRecommended Value
Mouse StrainSJL/J
Peptide Dose100-200 µ g/mouse
AdjuvantComplete Freund's Adjuvant (CFA)
Pertussis Toxin Dose100-300 ng/mouse

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no T-cell proliferation in vitro Peptide degradation: Improper storage or handling.Store peptide at -80°C in aliquots. Avoid repeated freeze-thaw cycles.[6]
Suboptimal peptide concentration: Concentration is too low to stimulate T-cells or too high, causing cell death.Perform a dose-response experiment to determine the optimal peptide concentration. A common starting point for similar peptides is 20 µg/mL.[6]
Poor cell viability: Harsh cell isolation techniques or poor culture conditions.Handle cells gently during isolation and ensure optimal culture conditions (media, serum, CO2).
High background in assays Peptide aggregation: The peptide may form aggregates that non-specifically activate cells.Ensure the peptide is fully dissolved. Consider using a different solvent or brief sonication.
Contamination: Mycoplasma or endotoxin (B1171834) contamination in reagents or cultures.Use sterile techniques and test reagents for contamination.
Failure to induce EAE Improper emulsion: The peptide and adjuvant are not properly emulsified.Ensure a stable emulsion is formed by vigorous mixing. A drop of the emulsion should not disperse when placed in water.
Incorrect mouse strain: The mouse strain used may not be susceptible to EAE induction with this peptide.Use a susceptible strain such as SJL/J mice.
Insufficient adjuvant or pertussis toxin: The immune response is not sufficiently stimulated.Ensure the correct amounts of CFA and pertussis toxin are used.
Peptide will not dissolve Hydrophobicity: The peptide sequence may have hydrophobic regions.Try dissolving in a small amount of a polar organic solvent like DMSO before diluting in aqueous buffer. Note that high concentrations of organic solvents can be toxic to cells.
Incorrect pH: The pH of the solvent is close to the isoelectric point of the peptide.Adjust the pH of the buffer.

Visualizations

T_Cell_Receptor_Signaling cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC MHC TCR TCR MHC->TCR PLP [Gln144]-PLP (139-151) PLP->MHC CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT NFAT Activation Calcineurin->NFAT NFAT->Gene_Expression

Caption: T-Cell Receptor Signaling Pathway initiated by [Gln144]-PLP (139-151).

Experimental_Workflow Start Start: Lyophilized [Gln144]-PLP (139-151) Reconstitution Reconstitute Peptide (e.g., in sterile water) Start->Reconstitution In_Vitro In Vitro Assay Reconstitution->In_Vitro In_Vivo In Vivo Experiment (EAE Induction) Reconstitution->In_Vivo T_Cell_Assay T-Cell Proliferation or Cytokine Release Assay In_Vitro->T_Cell_Assay EAE_Induction Emulsify with CFA and Immunize Mice In_Vivo->EAE_Induction Data_Analysis_Vitro Data Analysis: Dose-Response Curve, EC50 Calculation T_Cell_Assay->Data_Analysis_Vitro Data_Analysis_Vivo Data Analysis: Clinical Scoring, Histology EAE_Induction->Data_Analysis_Vivo

Caption: General experimental workflow for using [Gln144]-PLP (139-151).

Troubleshooting_Logic Problem Problem Encountered (e.g., No T-Cell Activation) Check_Peptide Check Peptide Integrity and Concentration Problem->Check_Peptide Check_Cells Check Cell Viability and Number Problem->Check_Cells Check_Reagents Check Other Reagents (Media, Serum, Adjuvant) Problem->Check_Reagents Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Cells_OK Cells OK? Check_Cells->Cells_OK Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Peptide_OK->Cells_OK Yes Optimize_Conc Optimize Peptide Concentration Peptide_OK->Optimize_Conc No Cells_OK->Reagents_OK Yes Re_Isolate_Cells Re-isolate or Thaw New Cells Cells_OK->Re_Isolate_Cells No New_Reagents Use New Batch of Reagents Reagents_OK->New_Reagents No Solution Problem Resolved Reagents_OK->Solution Yes Optimize_Conc->Solution Re_Isolate_Cells->Solution New_Reagents->Solution

Caption: Logical troubleshooting workflow for experimental issues.

References

Technical Support Center: Addressing Variability in T Cell Response to [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the altered peptide ligand [Gln144]-PLP (139-151). This resource aims to help address the inherent variability in T cell responses observed during in vitro and in vivo experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with [Gln144]-PLP (139-151).

Problem Possible Cause Recommended Solution
Low or no T cell proliferation Suboptimal peptide concentration: The dose-response curve for altered peptide ligands can be shifted compared to the native peptide.Perform a dose-response titration of [Gln144]-PLP (139-151) to determine the optimal concentration for T cell activation. Concentrations typically range from 1 to 100 µg/mL.
Inadequate antigen presentation: Insufficient number or activation state of antigen-presenting cells (APCs).Ensure a sufficient ratio of APCs to T cells (e.g., 1:1 to 5:1 for splenocytes). Activate APCs with a suitable stimulus like LPS if necessary.
T cell population characteristics: Naive T cells have more stringent activation requirements than antigen-experienced T cells.[1]Use T cells from mice previously immunized with the native PLP (139-151) peptide to generate a memory/effector T cell population that is more responsive.
Peptide quality and handling: Degradation or improper storage of the peptide.Ensure the peptide is of high purity (>95%). Store lyophilized peptide at -20°C or -80°C and reconstituted peptide in small aliquots at -80°C to avoid freeze-thaw cycles.
High background proliferation in unstimulated controls APC activation: APCs may be activated by components in the culture medium or by the isolation procedure.Culture APCs alone overnight before adding T cells and peptide to allow them to return to a resting state.
Non-specific T cell activation: Mitogens or other contaminants in the culture medium.Use high-quality, endotoxin-tested reagents and serum.
Inconsistent cytokine profiles Differential signaling by the altered peptide ligand: [Gln144]-PLP (139-151) can induce a different pattern of signal transduction compared to the native peptide.[2]Characterize the full cytokine profile (e.g., IFN-γ, IL-2, IL-4, IL-10, IL-17) using a multiplex assay to understand the specific T cell phenotype being induced.
Timing of cytokine measurement: Cytokine production kinetics can vary.Perform a time-course experiment to determine the peak of production for each cytokine of interest.
Cross-reactivity with other TCRs: The T cell population may contain clones with varying affinities for the altered peptide.Use T cell clones or lines with a defined TCR to reduce variability.
Discrepancy between in vitro and in vivo results Different activation thresholds: Naive T cells in vivo may have different activation requirements than pre-activated T cells used in vitro.[1]Compare responses of naive T cells and in vitro-activated T cell lines to [Gln144]-PLP (139-151).
Bystander suppression or activation in vivo: The in vivo environment contains a complex mix of cells and cytokines that can influence the T cell response.[3]Co-culture experiments with other immune cell populations (e.g., regulatory T cells) can help to dissect these interactions in vitro.

Frequently Asked Questions (FAQs)

1. What is [Gln144]-PLP (139-151) and why is it used?

[Gln144]-PLP (139-151) is an altered peptide ligand (APL) of the native myelin proteolipid protein (PLP) peptide 139-151. The native peptide is immunodominant in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[4] The glutamine (Gln) substitution at position 144, a T-cell receptor (TCR) contact residue, modifies the peptide's interaction with the TCR.[5][6] This APL is used to study the mechanisms of T cell activation, tolerance, and the potential for therapeutic intervention in autoimmune diseases.[7][8][9]

2. What is the expected T cell response to [Gln144]-PLP (139-151)?

The response to [Gln144]-PLP (139-151) can be highly variable and depends on the experimental conditions. Generally, as an APL, it may induce a different response compared to the native peptide. This can range from partial agonism, leading to a selective activation of certain T cell functions (e.g., cytokine production without proliferation), to antagonism, where it inhibits the response to the native peptide.[2][3] Some studies have shown that substitutions at position 144 can ablate the ability to induce proliferative responses in T cells primed to the native peptide.[1]

3. How does the response to [Gln144]-PLP (139-151) differ from the native PLP (139-151) peptide?

The native PLP (139-151) peptide is a strong agonist that typically induces robust T cell proliferation and a pro-inflammatory cytokine response, including IFN-γ and IL-2, leading to the development of EAE in susceptible mouse strains.[5][10] In contrast, [Gln144]-PLP (139-151) may induce a weaker proliferative response and a skewed cytokine profile, potentially favoring Th2 (e.g., IL-4, IL-10) or anergic responses.[3][5]

4. What are the key factors that can influence the variability in T cell response?

Several factors contribute to the variability:

  • T Cell Precursor Frequency and Avidity: The number of T cells specific for the peptide and the strength of their TCR interaction will dictate the magnitude of the response.[4]

  • Genetic Background of Mice: Different mouse strains (e.g., SJL vs. B10.S) show varying susceptibility to EAE induced by PLP peptides due to non-MHC genes that control T cell responses.[11]

  • Activation State of T Cells: Naive T cells have a higher activation threshold compared to antigen-experienced (memory/effector) T cells.[1]

  • Antigen Presenting Cell (APC) Type and Activation Status: Different APCs (e.g., dendritic cells, macrophages, B cells) can provide different co-stimulatory signals, influencing the T cell outcome.

  • Experimental System: In vitro assays may not fully recapitulate the complex cellular and cytokine milieu of an in vivo response.[3]

5. What is the role of co-stimulation in the response to [Gln144]-PLP (139-151)?

Co-stimulatory signals, such as the interaction between CD28 on T cells and B7 molecules on APCs, are crucial for full T cell activation.[12] The weaker or altered signaling through the TCR by [Gln144]-PLP (139-151) may make the T cell response more dependent on the strength and nature of co-stimulatory signals.

Quantitative Data Summary

The following tables summarize quantitative data on T cell responses to PLP (139-151) and its analogs from published studies. Note that experimental conditions vary between studies.

Table 1: T Cell Proliferation in Response to PLP (139-151) Analogs

PeptideMouse StrainT Cell SourceAssayProliferative Response (Stimulation Index)Reference
PLP (139-151)SJLDraining Lymph Node Cells (immunized)[³H]-Thymidine~15-20[11]
[Gln144]-PLP (139-151)SJLPLP (139-151)-primed T cellsNot specifiedAblated[1]
Oligomerized PLP(139–151)SJLPLP(139–151)-specific T cell lines[³H]-ThymidineEqual or better than monomeric peptide[13]

Table 2: Cytokine Production in Response to PLP (139-151) Analogs

PeptideMouse StrainT Cell SourceCytokineConcentration/FrequencyReference
PLP (139-151)SJLSplenocytes (immunized)IFN-γ~183 spots/10^6 cells[10]
PLP (139-151)SJLSplenocytes (immunized)IL-2~519 spots/10^6 cells[10]
[L144, R147]-PLP(139-151)SJLDraining Lymph Node CellsTh2/Th0 cytokinesIncreased[3]
Linear [L144, R147]PLP139-151SJL/JImmunized miceIL-4High levels[5]
Linear [L144, R147]PLP139-151SJL/JImmunized miceIFN-γNot induced[5]

Experimental Protocols

T Cell Proliferation Assay using CFSE

This protocol is for measuring the proliferation of T cells in response to [Gln144]-PLP (139-151) by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from immunized or naive mice.

  • [Gln144]-PLP (139-151) peptide.

  • CFSE stock solution (5 mM in DMSO).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

  • Phosphate-Buffered Saline (PBS).

  • 96-well round-bottom culture plates.

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension from spleens or lymph nodes. If using spleens, lyse red blood cells.

  • Wash cells with PBS and resuspend at a concentration of 1-10 x 10⁶ cells/mL in PBS.

  • Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Add 100 µL of complete RPMI-1640 medium containing [Gln144]-PLP (139-151) at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Include a positive control (e.g., anti-CD3/CD28 beads or Concanavalin A) and a negative control (medium alone).

  • Culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if desired.

  • Analyze the cells by flow cytometry. Gate on the CD4+ T cell population and measure proliferation by the serial dilution of CFSE fluorescence.

Cytokine ELISpot Assay

This protocol is for quantifying the frequency of cytokine-producing cells.

Materials:

  • ELISpot plates pre-coated with capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4).

  • Single-cell suspension of splenocytes or lymph node cells.

  • [Gln144]-PLP (139-151) peptide.

  • Complete RPMI-1640 medium.

  • Detection antibody conjugated to an enzyme (e.g., biotinylated antibody followed by streptavidin-alkaline phosphatase).

  • Substrate for the enzyme (e.g., BCIP/NBT).

  • ELISpot plate reader.

Procedure:

  • Pre-wet the ELISpot plate with sterile PBS for 1 minute, then aspirate.

  • Add 100 µL of complete RPMI-1640 medium to each well and incubate for at least 30 minutes at 37°C to block.

  • Prepare a single-cell suspension and resuspend in complete RPMI-1640 medium.

  • Remove the blocking medium from the plate and add 100 µL of the cell suspension to each well (e.g., 2-5 x 10⁵ cells/well).

  • Add 100 µL of complete RPMI-1640 medium containing [Gln144]-PLP (139-151) at the desired concentration.

  • Incubate for 18-24 hours (for IFN-γ) or 36-48 hours (for IL-4, IL-10) at 37°C in a humidified 5% CO₂ incubator.

  • Wash the plate according to the manufacturer's instructions.

  • Add the detection antibody and incubate as recommended.

  • Wash the plate and add the enzyme conjugate. Incubate as recommended.

  • Wash the plate and add the substrate. Monitor spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

Visualizations

T_Cell_Signaling_APL cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4 CD4 TCR->CD4 Lck Lck CD4->Lck Recruitment & Partial Activation pMHC pMHC ([Gln144]-PLP) pMHC->TCR Altered Binding Kinetics ZAP70 ZAP70 Lck->ZAP70 Reduced Phosphorylation LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Inefficient Complex Formation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Vav1 Vav1 LAT_SLP76->Vav1 Downstream_Signaling Downstream Signaling (Ca2+, Ras/MAPK, NF-κB, NFAT) PLCg1->Downstream_Signaling Vav1->Downstream_Signaling Altered_Response Altered T Cell Response (Partial Activation/Anergy) Downstream_Signaling->Altered_Response

Caption: Hypothetical signaling pathway for an altered peptide ligand.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Assays cluster_analysis Data Analysis Immunization 1. Immunize Mice (e.g., SJL/J with PLP 139-151) Isolation 2. Isolate T Cells & APCs (Spleen/Lymph Nodes) Immunization->Isolation Stimulation 3. Co-culture with Peptide ([Gln144]-PLP vs. Native PLP) Isolation->Stimulation Proliferation 4a. Proliferation Assay (CFSE or [3H]-Thymidine) Stimulation->Proliferation Cytokine 4b. Cytokine Assay (ELISpot, CBA, or ELISA) Stimulation->Cytokine Phenotyping 4c. Flow Cytometry (Surface Markers, Intracellular Cytokines) Stimulation->Phenotyping Analysis 5. Analyze & Compare Responses Proliferation->Analysis Cytokine->Analysis Phenotyping->Analysis

Caption: General workflow for assessing T cell responses.

Logical_Relationships cluster_native Native Peptide cluster_altered Altered Peptide Ligand ([Gln144]) Peptide PLP (139-151) Peptide Variant Native Strong TCR Agonist Peptide->Native Altered Partial Agonist / Antagonist Peptide->Altered Native_Response Full T Cell Activation - Proliferation - Pro-inflammatory Cytokines - EAE Induction Native->Native_Response Altered_Response Variable T Cell Response - Reduced Proliferation - Skewed Cytokines - No EAE / Tolerance Altered->Altered_Response

Caption: Logical diagram of differential T cell responses.

References

Technical Support Center: Enhancing the Immunogenicity of [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions, troubleshooting advice, and detailed protocols for experiments involving the synthetic peptide [Gln144]-PLP (139-151). This peptide is an altered peptide ligand of the myelin proteolipid protein epitope PLP (139-151), commonly used to study T cell responses in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.[1]

Frequently Asked Questions (FAQs)

Q1: What is [Gln144]-PLP (139-151) and how does it differ from the native PLP (139-151) peptide?

A1: [Gln144]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) fragment PLP (139-151). In this altered peptide ligand (APL), the Tryptophan (W) at position 144 is replaced with Glutamine (Q). This modification is often used to study how changes in T-cell receptor (TCR) contact residues affect T cell activation, regulation, and autoimmune responses.[1][2] Immunizing mice with the Q144 analog can generate T cells that are cross-reactive with the native W144 peptide, providing a tool to investigate T cell activation thresholds and effector functions.[2]

Q2: What is the primary application of [Gln144]-PLP (139-151) in research?

A2: The primary application is in the study of autoimmune demyelinating diseases, specifically using the EAE model.[1] Researchers use this peptide to induce EAE in susceptible mouse strains (like SJL/J) to understand the mechanisms of T cell-mediated autoimmunity and to test potential immunotherapies.[3][4]

Q3: What are the most common methods to enhance the immunogenicity of PLP peptides?

A3: The most common methods include:

  • Use of powerful adjuvants: Emulsifying the peptide in Complete Freund's Adjuvant (CFA) is the standard method for inducing EAE.[5][6][7] CFA contains inactivated Mycobacterium tuberculosis, which activates the innate immune system and promotes a strong T helper 1 (Th1) response necessary for EAE induction.[6]

  • Chemical Modifications: Attaching lipid side chains (lipidation), such as palmitic acid, to the peptide can significantly enhance its immunogenicity and encephalitogenicity.[8] This modification can lead to greater T cell and antibody responses.[8]

  • Co-administration with Pertussis Toxin (PTX): For some protocols and mouse strains, PTX is administered to increase the permeability of the blood-brain barrier, facilitating the entry of pathogenic T cells into the central nervous system.[7][9]

Q4: Can modifications like cyclization or mannosylation enhance immunogenicity?

A4: Not necessarily for the purpose of inducing a strong pathogenic response. In fact, these modifications have been shown to alter the immune response in different ways:

  • Cyclization of the PLP (139-151) peptide has been shown to reduce its encephalitogenic potential, leading to lower T-cell proliferation and antibody responses compared to the linear version.[10]

  • Mannosylation (conjugation to mannan) can also lead to peptide-specific tolerance rather than enhanced immunogenicity.[11][12] While it may enhance uptake by antigen-presenting cells, it can induce poor T-cell effector functions, steering the immune response away from a pathogenic Th1 phenotype.[13]

Troubleshooting Guides

Problem 1: Low or No T-Cell Proliferation in an In Vitro Assay
Possible CauseRecommended Solution
Suboptimal Peptide Concentration The dose of the peptide antigen should be titrated to find the optimal concentration for T-cell stimulation. A typical starting range for in vitro assays is 1-10 µg/mL.[14][15]
Poor Peptide Solubility Ensure the peptide is properly dissolved before use. A common method is to first dissolve the lyophilized peptide in a small amount of DMSO and then dilute to the final working concentration in cell culture medium. The final DMSO concentration should not exceed 1% (v/v) to avoid cellular toxicity.[14]
Inadequate Antigen Presentation The health and number of antigen-presenting cells (APCs), such as dendritic cells or macrophages, are critical. Ensure APCs are viable and present in sufficient numbers in your culture system (e.g., splenocytes or PBMCs).
Incorrect Controls Always include a positive control (e.g., PMA/Ionomycin or a known control peptide pool like CEF) to confirm the T cells are responsive, and a negative control (e.g., vehicle/DMSO alone) to establish a baseline for proliferation.[14]
Problem 2: Failure to Induce or Low Incidence of EAE In Vivo
Possible CauseRecommended Solution
Improper Adjuvant Emulsion The peptide/CFA emulsion must be stable. A proper emulsion is thick, white, and does not separate upon standing. Test this by dropping a small amount into water; a stable emulsion will not disperse. Prepare the emulsion by vigorously mixing or sonicating equal volumes of the peptide solution and CFA.[7]
Incorrect Mouse Strain EAE induction with PLP peptides is highly dependent on the mouse strain and its MHC haplotype. SJL/J mice (H-2s) are the standard strain for EAE induction with PLP (139-151).[3][4]
Insufficient Peptide or PTX Dose Ensure the correct dose of peptide and pertussis toxin (if used) is administered. A typical protocol involves immunizing SJL/J mice subcutaneously with 200 µg of PLP (139-151) in CFA, followed by intravenous or intraperitoneal injections of pertussis toxin on days 0 and 2 post-immunization.[7]
Improper Injection Technique Subcutaneous injections should be administered at multiple sites on the flanks to ensure proper distribution and presentation of the antigen.[7]

Data Presentation

Table 1: Effect of PLP (139-151) Modifications on Immune Response

Peptide VariantModificationKey Immunological OutcomeReference
Linear PLP (139-151)Standard AgonistInduces strong Th1 responses (IFN-γ) and EAE.[3]
Thiopalmitoylated PLP (139-151)Covalent attachment of palmitic acidEnhanced T-cell and antibody responses; increased severity and chronicity of EAE compared to non-acylated peptide.[8][16]
[L144, R147]-PLP (139-151)Altered Peptide LigandInduced high levels of IL-4 (Th2 response) and low levels of total IgG.[3]
Cyclo(139-151) PLP (139-151)Cyclization of peptide backboneMinimally encephalitogenic; 2.5-fold lower T-cell proliferation compared to linear peptide.[10]
Mannosylated PLP (139-151)Conjugation to Mannan (B1593421)Induces peptide-specific tolerance to EAE; decreased T-cell proliferation and IgG2a upon re-challenge.[11]

Experimental Protocols

Protocol 1: Active Induction of EAE in SJL/J Mice

This protocol describes the standard method for inducing EAE using a PLP peptide.

Materials:

  • [Gln144]-PLP (139-151) or native PLP (139-151) peptide

  • Sterile PBS

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL)[7]

  • Pertussis Toxin (PTX)

  • 8-10 week old female SJL/J mice

  • Syringes and needles

Procedure:

  • Peptide Preparation: Dissolve the PLP peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsion Preparation: In a sterile tube, mix equal volumes of the peptide solution (2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by vigorous vortexing, sonication, or repeated passage through a syringe until a thick, stable white emulsion is formed. The total volume should be sufficient to inject 0.1 mL per mouse.

  • Immunization (Day 0): Anesthetize the mice. Inject a total of 0.1 mL (containing 100 µg of peptide) of the emulsion subcutaneously, distributed over two sites on the flanks.

  • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) or intravenous (i.v.) injection.[7]

  • Monitoring: Begin monitoring mice daily for clinical signs of EAE starting around day 7. Use a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This assay measures antigen-specific T-cell proliferation by dye dilution.

Materials:

  • Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-10 medium

  • [Gln144]-PLP (139-151) peptide

  • 96-well round-bottom plates

  • Flow cytometer and antibodies (e.g., anti-CD4, anti-CD3)

Procedure:

  • Cell Preparation: Isolate splenocytes or PBMCs from mice 10-14 days post-immunization. Prepare a single-cell suspension.

  • CFSE Labeling: Resuspend cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C.[17]

  • Quenching: Quench the labeling reaction by adding 5 volumes of cold complete medium (containing 10% FCS) and incubate on ice for 5 minutes.

  • Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Cell Plating: Resuspend the labeled cells at 2x10^6 cells/mL in complete medium. Plate 100 µL of the cell suspension (2x10^5 cells) into wells of a 96-well plate.

  • Antigen Stimulation: Add 100 µL of medium containing the PLP peptide at 2x the desired final concentration (e.g., 20 µg/mL for a 10 µg/mL final concentration). Include negative control wells (medium only) and positive control wells (e.g., anti-CD3/CD28 beads or Concanavalin A).

  • Incubation: Culture the plates for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells, wash, and stain with fluorescently-labeled antibodies (e.g., anti-CD4). Analyze the cells on a flow cytometer. Proliferating CD4+ T cells will show a sequential halving of CFSE fluorescence intensity.

Visualizations

G cluster_prep Phase 1: Preparation & Immunization cluster_monitoring Phase 2: In Vivo Monitoring cluster_analysis Phase 3: Ex Vivo Analysis peptide Dissolve PLP Peptide in PBS emulsion Emulsify Peptide in Complete Freund's Adjuvant (CFA) peptide->emulsion immunize Immunize SJL/J Mouse (Subcutaneous, Day 0) emulsion->immunize ptx Administer Pertussis Toxin (Day 0 & 2) immunize->ptx scoring Daily Clinical Scoring (Starting Day 7) isolate Isolate Splenocytes (Day 10-14) scoring->isolate histology CNS Histology (Inflammation, Demyelination) scoring->histology assay In Vitro Recall Assay (Proliferation, Cytokine) isolate->assay

Caption: Experimental workflow for EAE induction and analysis.

Troubleshooting start Low/No T-Cell Proliferation q1 Was the positive control (e.g., PMA/Ionomycin) responsive? start->q1 q2 Was the peptide concentration titrated? q1->q2 Yes s1 Issue with T-cell viability or assay setup (reagents, instrument). Check isolation protocol. q1->s1 No q3 Was the peptide dissolved correctly (e.g., in DMSO first)? q2->q3 Yes s2 Perform a dose-response experiment (e.g., 0.1-20 µg/mL). q2->s2 No q4 Were APCs sufficient and viable? q3->q4 Yes s3 Re-dissolve peptide. Ensure final DMSO is <1%. q3->s3 No s4 Check APC viability/count. Consider using irradiated splenocytes as feeders. q4->s4 No s5 Peptide may be non-immunogenic in this system. Consider peptide modification (e.g., lipidation) or a different adjuvant for immunization. q4->s5 Yes

References

Validation & Comparative

A Comparative Guide: [Gln144]-PLP (139-151) vs. Native PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological and clinical effects of the altered peptide ligand [Gln144]-PLP (139-151) versus the native proteolipid protein peptide PLP (139-151) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Executive Summary

Native PLP (139-151) is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains. It elicits a pro-inflammatory T helper 1 (Th1) cell response, leading to central nervous system (CNS) inflammation, demyelination, and clinical paralysis. In contrast, [Gln144]-PLP (139-151), an altered peptide ligand (APL) with a single amino acid substitution at a key T-cell receptor (TCR) contact residue, demonstrates a profound ability to prevent the induction of EAE. This protective effect is primarily attributed to a phenomenon known as "immune deviation," where the APL redirects the immune response towards an anti-inflammatory or regulatory T helper 2 (Th2) or T helper 0 (Th0) phenotype.

Comparative Data

Table 1: Comparison of In Vivo Effects in EAE Models

ParameterNative PLP (139-151)[Gln144]-PLP (139-151)
Primary Outcome Induces EAEPrevents EAE induction[1]
Disease Incidence High (typically >90% in susceptible strains)Significantly reduced or completely abrogated[1]
Mean Maximal Clinical Score Moderate to severe paralysisMinimal to no clinical signs of disease[1]
CNS Histopathology Significant inflammatory cell infiltration and demyelinationMarkedly reduced or absent inflammation and demyelination

Table 2: Immunological Profile Comparison

ParameterNative PLP (139-151)[Gln144]-PLP (139-151)
Primary T-Cell Response Th1 polarizationTh2/Th0 polarization (Immune Deviation)[1]
Key Pro-inflammatory Cytokines High levels of Interferon-gamma (IFN-γ)Low to undetectable levels of IFN-γ[1]
Key Anti-inflammatory/Regulatory Cytokines Low to undetectable levels of Interleukin-4 (IL-4) and Interleukin-10 (IL-10)Increased production of IL-4 and IL-10[1]
T-Cell Proliferation Strong proliferative response of PLP-specific T-cellsInduces proliferation of cross-reactive T-cells with a different cytokine profile[1]

Signaling Pathways and Mechanisms of Action

The differential effects of native PLP (139-151) and [Gln144]-PLP (139-151) stem from their distinct interactions with the T-cell receptor, leading to divergent downstream signaling and cytokine production.

G Comparative Signaling Pathways in T-Cell Activation cluster_0 Native PLP (139-151) Presentation cluster_1 [Gln144]-PLP (139-151) Presentation APC_native Antigen Presenting Cell (APC) MHC_II_native MHC class II + Native PLP APC_native->MHC_II_native Presents TCR T-Cell Receptor (TCR) on Naive T-Cell MHC_II_native->TCR Strong Agonistic Interaction APC_gln Antigen Presenting Cell (APC) MHC_II_gln MHC class II + [Gln144]-PLP APC_gln->MHC_II_gln Presents MHC_II_gln->TCR Altered Interaction Th1_diff Th1 Differentiation TCR->Th1_diff Signal Transduction Cascade A Th2_Th0_diff Th2/Th0 Differentiation (Immune Deviation) TCR->Th2_Th0_diff Signal Transduction Cascade B IFN_gamma IFN-γ Production Th1_diff->IFN_gamma IL4_IL10 IL-4 & IL-10 Production Th2_Th0_diff->IL4_IL10 EAE_Induction EAE Induction: CNS Inflammation & Demyelination IFN_gamma->EAE_Induction EAE_Prevention EAE Prevention: Suppression of Autoimmunity IL4_IL10->EAE_Prevention

Caption: Differential T-cell signaling by native vs. altered peptide ligand.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments.

Induction of EAE with Native PLP (139-151)

This protocol describes the active immunization of mice to induce EAE.

G Workflow for Active EAE Induction Start Day 0: Immunization Emulsion Prepare Emulsion: Native PLP (139-151) in Complete Freund's Adjuvant (CFA) Start->Emulsion PTX_1 Intraperitoneal Injection of Pertussis Toxin (PTX) Start->PTX_1 Injection Subcutaneous Injection of Emulsion into SJL/J Mice Emulsion->Injection Injection->PTX_1 PTX_2 Day 2: Second PTX Injection PTX_1->PTX_2 Monitoring Daily Monitoring: Clinical Scoring & Weight PTX_2->Monitoring Onset ~Day 10-14: Onset of Clinical Signs Monitoring->Onset Endpoint Endpoint Analysis: Histopathology, Cytokine Profiling Onset->Endpoint G Workflow for Adoptive Transfer of Protective T-Cells cluster_0 Donor Mice cluster_1 Recipient Mice Immunize_Donor Immunize Donor Mice with [Gln144]-PLP (139-151) in CFA Harvest_LN 10 days post-immunization, harvest draining lymph nodes Immunize_Donor->Harvest_LN Culture_TCells Culture lymph node cells with [Gln144]-PLP (139-151) to expand APL-specific T-cells Harvest_LN->Culture_TCells Induce_EAE Induce EAE in recipient mice with native PLP (139-151) Transfer_TCells Inject expanded APL-specific T-cells intravenously into recipient mice Induce_EAE->Transfer_TCells Monitor_Recipients Monitor for clinical signs of EAE Transfer_TCells->Monitor_Recipients

References

A Comparative Guide to T Cell Responses: [Gln144]-PLP (139-151) vs. Other Myelin Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T cell responses to the altered peptide ligand (APL) [Gln144]-PLP (139-151) and other key myelin antigens, including the native proteolipid protein (PLP) peptide (139-151) and myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55. Understanding the differential effects of these antigens on T cell activation, proliferation, and cytokine production is critical for the development of novel therapeutics for autoimmune diseases such as multiple sclerosis (MS).

Executive Summary

The native PLP (139-151) peptide is a well-established encephalitogenic antigen used to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for MS. T cell responses to this peptide are predominantly of a Th1 phenotype, characterized by the production of pro-inflammatory cytokines like IFN-γ, leading to autoimmune-mediated demyelination.

In contrast, the altered peptide ligand [Gln144]-PLP (139-151), where the tryptophan at position 144 is substituted with glutamine, exhibits immunomodulatory properties. This single amino acid change significantly alters the T cell response, shifting it towards a Th2 or regulatory phenotype. T cells stimulated with [Gln144]-PLP (139-151) show reduced proliferative capacity in response to the native peptide and produce anti-inflammatory cytokines such as IL-4 and IL-10. This immune deviation has been shown to inhibit the development of EAE induced by the native PLP (139-151) peptide, highlighting the potential of APLs as therapeutic agents.

Comparative Analysis of T Cell Responses

The following tables summarize the key differences in T cell responses elicited by [Gln144]-PLP (139-151), native PLP (139-151), and MOG (35-55).

AntigenT Cell ProliferationPredominant T Helper Cell PhenotypeKey Cytokine ProductionIn Vivo Effect (EAE Model)
[Gln144]-PLP (139-151) Induces T cells with low proliferative response to native PLP (139-151)Th2 / Regulatory T cells (Treg)IL-4, IL-10, some IFN-γ (Th0)[1]Inhibits EAE induced by native PLP (139-151)[1]
Native PLP (139-151) Strong proliferation of specific T cellsTh1IFN-γ, TNF-αInduces relapsing-remitting EAE in SJL mice
MOG (35-55) Strong proliferation of specific CD4+ T cellsTh1 / Th17IFN-γ, IL-17Induces chronic EAE in C57BL/6 mice[2]

Experimental Data Highlights

Studies have demonstrated that the substitution at position 144 of the PLP (139-151) peptide is critical in determining the nature of the T cell response. While the native peptide with tryptophan at position 144 is highly encephalitogenic, the [Gln144] variant actively suppresses the autoimmune response.

T cell lines generated by immunization with [Gln144]-PLP (139-151) are cross-reactive with the native PLP peptide but exhibit a distinct cytokine profile, with increased production of IL-4 and IL-10.[1] The adoptive transfer of these T cell lines has been shown to protect recipient mice from EAE induction by the native peptide.[1] This suggests that [Gln144]-PLP (139-151) induces a population of regulatory T cells that can actively downregulate the inflammatory response mediated by pathogenic Th1 cells.

In contrast, other substitutions at position 144 can have dramatically different effects. For instance, a leucine (B10760876) substitution at this position can lead to a "superagonist" response, with hyper-proliferation of T cells and a broader cytokine profile, which could potentially exacerbate autoimmune inflammation.[3]

Signaling Pathways and Experimental Workflows

The differential responses to native and altered peptide ligands are rooted in the intricacies of T cell receptor (TCR) signaling. The specific amino acid at the TCR contact residue influences the stability and kinetics of the TCR-peptide-MHC interaction, leading to qualitatively different downstream signaling cascades.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC_Peptide pMHC TCR TCR MHC_Peptide->TCR Binding CD4 CD4 TCR->CD4 Lck Lck CD4->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates NFAT_AP1_NFkB NFAT, AP-1, NF-κB IP3_DAG->NFAT_AP1_NFkB activate Cytokine_Production Cytokine Production NFAT_AP1_NFkB->Cytokine_Production Proliferation Proliferation NFAT_AP1_NFkB->Proliferation

Canonical T cell activation signaling pathway.

Altered peptide ligands like [Gln144]-PLP (139-151) are thought to induce a suboptimal or altered TCR signal, leading to a different pattern of downstream signaling events and ultimately resulting in a distinct cytokine output and functional phenotype.

Experimental_Workflow Immunization Immunization of Mice (e.g., SJL or C57BL/6) with Myelin Peptide in CFA Isolation Isolation of Splenocytes and Lymph Node Cells Immunization->Isolation EAE_Induction Induction of EAE Immunization->EAE_Induction T_Cell_Culture In vitro T Cell Culture Isolation->T_Cell_Culture Stimulation Stimulation with [Gln144]-PLP, Native PLP, or other antigens T_Cell_Culture->Stimulation Proliferation_Assay T Cell Proliferation Assay ([3H]-Thymidine or CFSE) Stimulation->Proliferation_Assay Cytokine_Assay Cytokine Analysis (ELISA or ELISpot) Stimulation->Cytokine_Assay Clinical_Scoring Clinical Scoring of EAE Severity EAE_Induction->Clinical_Scoring

General experimental workflow for comparing T cell responses.

Detailed Experimental Protocols

T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
  • Cell Preparation: Isolate splenocytes and/or lymph node cells from immunized mice (e.g., SJL mice immunized with native PLP (139-151)).

  • Cell Culture: Plate 2 x 105 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.

  • Antigen Stimulation: Add the respective antigens ([Gln144]-PLP (139-151), native PLP (139-151), or other control peptides) at varying concentrations (e.g., 1, 10, 50 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Collect supernatants from the T cell cultures at 48-72 hours post-stimulation.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ, IL-4, or IL-10) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection: Add a biotinylated detection antibody specific for the cytokine, followed by an enzyme-linked streptavidin conjugate.

  • Substrate Addition and Measurement: Add a chromogenic substrate and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the samples.

Induction and Assessment of EAE
  • Immunization: Emulsify the encephalitogenic peptide (e.g., native PLP (139-151) or MOG (35-55)) in Complete Freund's Adjuvant (CFA) and inject subcutaneously into susceptible mice (e.g., SJL for PLP, C57BL/6 for MOG). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to enhance disease induction.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Comparative Studies: To test the therapeutic effect of [Gln144]-PLP (139-151), a separate group of mice can be pre-treated with this APL before immunization with the native encephalitogenic peptide.

Conclusion

The comparative analysis of T cell responses to [Gln144]-PLP (139-151) and other myelin antigens reveals the profound impact that single amino acid substitutions can have on the nature of an immune response. While native myelin peptides like PLP (139-151) and MOG (35-55) drive pathogenic Th1 and Th17 responses that lead to autoimmune demyelination, the altered peptide ligand [Gln144]-PLP (139-151) promotes a shift towards a protective Th2/regulatory phenotype. This highlights the potential of using APLs as a therapeutic strategy to induce antigen-specific tolerance in autoimmune diseases like multiple sclerosis. Further research into the precise molecular mechanisms underlying this immune deviation will be crucial for the design of next-generation immunotherapies.

References

Validating T Cell Cross-Reactivity: A Comparative Guide to [Gln144]-PLP (139-151) and its Wild-Type Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunological responses elicited by the altered peptide ligand (APL) [Gln144]-PLP (139-151) and the wild-type (WT) proteolipid protein peptide PLP (139-151). Understanding the nuances of T cell cross-reactivity with such APLs is crucial for the development of novel therapeutics for autoimmune diseases like multiple sclerosis. This document outlines the expected quantitative differences in T cell activation, details the experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.

[Gln144]-PLP (139-151) is an experimental antigen utilized in the study of T cell responses to both autoantigens and cross-reactive non-autoantigens.[1] It is a modified version of the myelin proteolipid protein (PLP) peptide 139-151, where the tryptophan (W) at position 144 has been substituted with glutamine (Q). This single amino acid change can significantly alter the interaction with the T cell receptor (TCR), leading to a modified immune response. Such altered peptide ligands are instrumental in dissecting the mechanisms of T cell activation and tolerance.

Data Presentation: Comparative Analysis of T Cell Responses

The following tables summarize the anticipated quantitative data from key validation assays comparing the effects of [Gln144]-PLP (139-151) and WT PLP (139-151) on T cell responses. It is important to note that while direct comparative studies with specific numerical data for the [Gln144] substitution are not extensively published, the presented data is synthesized from studies on other substitutions at the same critical TCR contact residue and reflects the expected outcomes. Substitutions at position 144 of the PLP(139-151) peptide have been shown to significantly impact T cell proliferation and cytokine profiles.[2][3]

Peptide Concentration (µg/mL) Proliferation Index (CFSE Assay) Notes
WT PLP (139-151)104.5 ± 0.5Strong proliferative response expected.
[Gln144]-PLP (139-151)101.2 ± 0.3Significantly reduced or ablated proliferation anticipated.[2]
Unstimulated Control01.0 ± 0.1Baseline proliferation.

Table 1: T Cell Proliferation in Response to PLP Peptides. This table illustrates the expected differential effects on the proliferation of PLP-specific T cells.

Peptide Concentration (µg/mL) IFN-γ (Spot Forming Units / 10^6 cells) IL-4 (Spot Forming Units / 10^6 cells) Cytokine Profile Skew
WT PLP (139-151)10250 ± 3025 ± 5Th1-dominant
[Gln144]-PLP (139-151)1050 ± 10150 ± 20Th2-skewed
Unstimulated Control0< 5< 5No significant cytokine production

Table 2: Cytokine Secretion Profile of PLP-Specific T Cells. This table highlights the expected shift in the cytokine microenvironment from a pro-inflammatory Th1 response (IFN-γ) to an anti-inflammatory or allergic Th2 response (IL-4) upon stimulation with the altered peptide ligand.[3]

Peptide-MHC Complex TCR Affinity (K_D) TCR Avidity (Functional) Notes
WT PLP (139-151) - I-A^sHighHighStrong and stable interaction leading to full T cell activation.
[Gln144]-PLP (139-151) - I-A^sLow to ModerateLowWeaker and/or altered interaction resulting in partial or no activation.

Table 3: T Cell Receptor (TCR) Binding Characteristics. This table outlines the theoretical differences in the biophysical interaction between the TCR and the peptide-MHC complex, which underpins the observed functional outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

T Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

a. Cell Preparation:

  • Isolate splenocytes or lymph node cells from SJL/J mice immunized with WT PLP (139-151).

  • Prepare a single-cell suspension and enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Resuspend the purified T cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

b. CFSE Staining:

  • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

  • Wash the cells twice with complete RPMI medium to remove excess CFSE.

c. Cell Culture and Stimulation:

  • Plate irradiated, syngeneic antigen-presenting cells (APCs), such as splenocytes, in a 96-well flat-bottom plate (2 x 10^5 cells/well).

  • Add the CFSE-labeled T cells to the wells (2 x 10^5 cells/well).

  • Add WT PLP (139-151), [Gln144]-PLP (139-151), or a negative control peptide to the designated wells at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (media only).

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

d. Flow Cytometry Analysis:

  • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ T cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. The proliferation index can be calculated using appropriate software.

ELISpot Assay for Cytokine Secretion (IFN-γ and IL-4)

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

a. Plate Preparation:

  • Coat a 96-well PVDF membrane plate with anti-mouse IFN-γ or anti-mouse IL-4 capture antibody overnight at 4°C.

  • The next day, wash the plate with sterile PBS to remove unbound antibody.

  • Block the membrane with complete RPMI medium for at least 1 hour at 37°C to prevent non-specific binding.

b. Cell Culture and Stimulation:

  • Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.

  • Add the cells to the coated and blocked ELISpot plate (e.g., 2.5 x 10^5 cells/well).

  • Add WT PLP (139-151), [Gln144]-PLP (139-151), or control peptides to the wells at the desired concentrations. Include a positive control (e.g., Concanavalin A) and a negative control (media only).

  • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

c. Detection and Development:

  • Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

  • Add a biotinylated anti-mouse IFN-γ or IL-4 detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate with PBST.

  • Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

  • Wash the plate again with PBST and then with PBS.

  • Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots emerge.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS allows for the simultaneous measurement of cytokine production and cell surface marker expression by individual cells using flow cytometry.

a. Cell Stimulation:

  • Prepare a single-cell suspension from immunized mice.

  • Stimulate the cells in culture for 4-6 hours with WT PLP (139-151), [Gln144]-PLP (139-151), or controls in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the accumulation of cytokines within the cells.

b. Surface Staining:

  • Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) for 20-30 minutes on ice.

c. Fixation and Permeabilization:

  • Wash the cells to remove unbound surface antibodies.

  • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

  • Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based buffer).

d. Intracellular Staining:

  • Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) diluted in permeabilization buffer.

  • Incubate for 30-45 minutes at room temperature, protected from light.

e. Flow Cytometry Analysis:

  • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analyze the data by gating on the T cell population of interest (e.g., CD4+) and then quantifying the percentage of cells positive for each cytokine.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

T_Cell_Cross_Reactivity_Validation Logical Workflow for Validating T Cell Cross-Reactivity cluster_0 Peptide Antigens cluster_1 T Cell Source cluster_2 Functional Assays cluster_3 Expected Outcomes WT_PLP WT PLP (139-151) Proliferation Proliferation Assay (CFSE) WT_PLP->Proliferation Cytokine Cytokine Secretion (ELISpot/ICS) WT_PLP->Cytokine Binding TCR Binding Assay (SPR/Tetramer) WT_PLP->Binding Gln144_PLP [Gln144]-PLP (139-151) Gln144_PLP->Proliferation Gln144_PLP->Cytokine Gln144_PLP->Binding T_Cells PLP (139-151)-Specific T Cells T_Cells->Proliferation T_Cells->Cytokine T_Cells->Binding WT_Outcome Strong Proliferation Th1 Cytokines (IFN-γ) High Affinity/Avidity Proliferation->WT_Outcome High Gln144_Outcome Reduced/No Proliferation Th2 Cytokines (IL-4) Low Affinity/Avidity Proliferation->Gln144_Outcome Low/None Cytokine->WT_Outcome IFN-γ >> IL-4 Cytokine->Gln144_Outcome IL-4 > IFN-γ Binding->WT_Outcome Strong Binding->Gln144_Outcome Weak

Caption: Validating T Cell Cross-Reactivity Workflow.

TCR_Signaling_Pathway Simplified T Cell Receptor (TCR) Signaling Pathway pMHC Peptide-MHC TCR TCR/CD3 pMHC->TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin Gene Gene Transcription (e.g., IL-2, IFN-γ) NFkB->Gene NFAT NFAT Calcineurin->NFAT NFAT->Gene

Caption: TCR Signaling Cascade.

CFSE_Assay_Workflow Experimental Workflow for CFSE Proliferation Assay start Isolate & Purify CD4+ T Cells stain Label with CFSE start->stain culture Co-culture with APCs + Peptides stain->culture incubate Incubate for 3-5 Days culture->incubate harvest Harvest & Stain Surface Markers incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze CFSE Dilution acquire->analyze

Caption: CFSE Assay Workflow.

References

Comparative Efficacy of Myelin Peptides in Inducing Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroinflammation and Drug Development

This guide provides a comparative analysis of [Gln144]-PLP (139-151), its wild-type counterpart PLP (139-151), and the alternative peptide MOG (35-55) in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for their research needs.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a paramount model for studying the pathogenesis of multiple sclerosis. The induction of EAE is typically achieved through immunization with myelin-derived peptides, which triggers an autoimmune response against the myelin sheath. The choice of the encephalitogenic peptide is a critical determinant of the disease phenotype, including the clinical course, severity, and histopathological features. This guide focuses on a comparative evaluation of three such peptides: the standard proteolipid protein fragment PLP (139-151), its modified variant [Gln144]-PLP (139-151), and the myelin oligodendrocyte glycoprotein (B1211001) peptide MOG (35-55).

Modified variants of PLP (139-151), such as [Gln144]-PLP (139-151), are utilized to investigate the intricacies of T-cell regulation in the context of autoimmune pathogenesis.[1] While extensive quantitative data for the direct encephalitogenic efficacy of [Gln144]-PLP (139-151) is not as widely published as for the wild-type and MOG peptides, its role in modulating the immune response is of significant interest.

Comparative Efficacy in EAE Induction

The efficacy of these peptides in inducing EAE is typically assessed by monitoring clinical signs, disease incidence, and the extent of demyelination and inflammation in the CNS. The following tables summarize the typical experimental outcomes for wild-type PLP (139-151) and MOG (35-55).

Table 1: Clinical Parameters of EAE Induced by PLP (139-151) and MOG (35-55)

ParameterPLP (139-151)MOG (35-55)
Mouse Strain SJL/JC57BL/6
Typical Disease Course Relapsing-RemittingChronic Progressive
Typical Day of Onset 10-15 days post-immunization9-14 days post-immunization
Typical Peak Severity Score 2.0 - 3.5Score 3.0 - 4.0
Disease Incidence >90%>90%

Note: Disease scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death. The exact scoring can vary between laboratories.

Table 2: Histopathological Features of EAE Induced by PLP (139-151) and MOG (35-55)

FeaturePLP (139-151) in SJL/J miceMOG (35-55) in C57BL/6 mice
Inflammatory Infiltrates Perivascular cuffs of mononuclear cells in the brain and spinal cord.Extensive mononuclear cell infiltration in the spinal cord, and to a lesser extent, the brain.
Demyelination Patchy areas of demyelination, often associated with inflammatory lesions.Confluent areas of demyelination, particularly in the spinal cord.
Axonal Damage Present, but can be less severe than in the MOG model.Significant axonal loss and damage are common features.

Experimental Protocols

Detailed methodologies are crucial for the reproducible induction of EAE. Below are standard protocols for using PLP (139-151) and MOG (35-55). A similar protocol would be followed for [Gln144]-PLP (139-151), with adjustments to the peptide concentration and observation for altered disease kinetics as per the specific research question.

Protocol 1: EAE Induction with PLP (139-151) in SJL/J Mice
  • Animals: Female SJL/J mice, 6-10 weeks old.

  • Antigen Preparation: Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

  • Adjuvant Preparation: Prepare an emulsion by mixing the PLP (139-151) solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL). Emulsify until a thick, stable emulsion is formed.

  • Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 200 µL per mouse), delivering 100 µg of peptide.

  • Pertussis Toxin Administration (Optional): For a more severe and synchronized disease course, an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS can be administered on day 0 and day 2 post-immunization. However, EAE can be induced with PLP (139-151) in SJL mice without PTX.[2]

  • Clinical Scoring: Monitor the mice daily from day 7 for clinical signs of EAE using a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).

Protocol 2: EAE Induction with MOG (35-55) in C57BL/6 Mice
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen Preparation: Dissolve MOG (35-55) peptide in sterile PBS at a concentration of 2 mg/mL.

  • Adjuvant Preparation: Prepare an emulsion by mixing the MOG (35-55) solution 1:1 (v/v) with CFA containing Mycobacterium tuberculosis H37Ra (4 mg/mL).

  • Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 200 µL per mouse), delivering 200 µg of peptide.

  • Pertussis Toxin Administration: Administer 200 ng of PTX in 100 µL of PBS via i.p. injection on day 0 and day 2 post-immunization. The use of PTX is generally required for robust EAE induction with MOG (35-55) in C57BL/6 mice.[2]

  • Clinical Scoring: Monitor the mice daily from day 7 for clinical signs of EAE using a standardized scoring system.

Signaling Pathways and Experimental Workflow

The induction of EAE by these myelin peptides is predicated on the activation of autoreactive T-cells. The following diagrams illustrate the generalized experimental workflow and the key signaling events involved.

EAE_Induction_Workflow Experimental Workflow for EAE Induction cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring & Analysis Peptide Myelin Peptide ([Gln144]-PLP, PLP, or MOG) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (with M. tuberculosis) CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization PTX Pertussis Toxin (i.p.) (Optional for PLP, required for MOG) Immunization->PTX Clinical Daily Clinical Scoring (from Day 7) Immunization->Clinical Histo Histopathology (Inflammation, Demyelination) Clinical->Histo Immuno Immunological Analysis (T-cell proliferation, Cytokine profiles) Clinical->Immuno

Caption: Generalized workflow for EAE induction and analysis.

The autoimmune response is initiated when antigen-presenting cells (APCs) process and present the myelin peptides on MHC class II molecules to CD4+ T-helper cells. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into pro-inflammatory subsets such as Th1 and Th17 cells. These activated T-cells then migrate to the CNS, where they orchestrate an inflammatory attack on the myelin sheath.

T_Cell_Activation_Pathway T-Cell Activation and Demyelination Cascade cluster_presentation Antigen Presentation cluster_tcell T-Cell Activation cluster_cns CNS Pathology APC Antigen Presenting Cell (APC) Peptide_MHC Peptide-MHC Class II Complex APC->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Signal 1 TCell Naive CD4+ T-Cell TCell->TCR Activation T-Cell Activation, Proliferation, Differentiation (Th1/Th17) TCR->Activation CoStim Co-stimulatory Signal (e.g., CD28/B7) CoStim->Activation BBB Blood-Brain Barrier Penetration Activation->BBB Inflammation CNS Inflammation (Cytokine/Chemokine Release) BBB->Inflammation Demyelination Myelin Sheath Damage (Demyelination) Inflammation->Demyelination

Caption: Key signaling events in T-cell mediated demyelination.

Conclusion

The choice between [Gln144]-PLP (139-151), wild-type PLP (139-151), and MOG (35-55) for inducing EAE depends on the specific research objectives. Wild-type PLP (139-151) in SJL/J mice provides a model of relapsing-remitting disease, which is highly relevant for studying disease exacerbations and remissions. MOG (35-55) in C57BL/6 mice, on the other hand, typically induces a chronic progressive disease, which is advantageous for studies requiring a more sustained clinical phenotype.

While direct comparative data on the encephalitogenicity of [Gln144]-PLP (139-151) is limited in publicly available literature, its utility lies in the investigation of how specific amino acid substitutions at T-cell receptor contact sites can alter the autoimmune response. Research using such altered peptide ligands is crucial for understanding the mechanisms of T-cell activation and for the development of novel antigen-specific immunotherapies.

This guide provides a foundational understanding of these different EAE models. Researchers are encouraged to consult the primary literature for more detailed information and to optimize protocols for their specific experimental needs.

References

Validating the Autoimmune Phenotype Induced by [Gln144]-PLP (139-151): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the autoimmune phenotype induced by the altered peptide ligand (APL) [Gln144]-PLP (139-151) versus its native counterpart, proteolipid protein (PLP) (139-151). The information presented herein is supported by experimental data to assist researchers in evaluating its use in the study and development of therapeutics for autoimmune diseases such as multiple sclerosis.

The native PLP (139-151) peptide is a well-established encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model of multiple sclerosis.[1][2][3] In susceptible mouse strains like the SJL/J mouse, immunization with PLP (139-151) in Complete Freund's Adjuvant (CFA) triggers a CD4+ T cell-mediated autoimmune response, primarily driven by Th1 and Th17 cells, leading to neuroinflammation, demyelination, and the clinical manifestation of paralysis.[2]

In contrast, [Gln144]-PLP (139-151) is a synthetic analog where the tryptophan residue at position 144 is substituted with glutamine. This single amino acid change significantly alters the peptide's interaction with the T-cell receptor (TCR), leading to a modified downstream immune response.[4][5][6] This APL has been investigated for its potential to modulate the autoimmune response and induce a state of immune tolerance.

Comparative Analysis of Immunological Outcomes

The primary distinction between the native PLP (139-151) and the [Gln144] APL lies in the nature of the T-cell response they elicit. While the native peptide promotes a pro-inflammatory Th1-dominant phenotype, the APL skews the response towards a non-pathogenic or even protective Th0/Th2 phenotype. This is characterized by a shift in the cytokine profile from pro-inflammatory mediators like IFN-γ and IL-2 to anti-inflammatory or regulatory cytokines such as IL-4 and IL-10.

Quantitative Data Summary

The following tables summarize the key quantitative differences observed in preclinical studies comparing the effects of native PLP (139-151) and its altered counterparts.

Table 1: Comparison of EAE Clinical Scores

Peptide AdministeredMouse StrainPeak Mean Clinical Score (± SEM)Disease IncidenceStudy Reference
Native PLP (139-151)SJL/J3.0 - 3.590-100%[7][8]
[Gln144]-PLP (139-151)SJL/JNot typically used to induce EAE; used for tolerance inductionN/A[9]
[Ser140]-PLP (139-151)SJL/J2.0 - 3.590-100%[7][8]

Note: EAE clinical scoring is typically on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Higher scores indicate more severe paralysis.

Table 2: T-Cell Proliferation and Cytokine Profiles

Stimulating PeptidePriming PeptideT-Cell Proliferation (Stimulation Index)Dominant Cytokine ProfileKey Cytokines DetectedStudy Reference
Native PLP (139-151)Native PLP (139-151)HighTh1IFN-γ, IL-2[9]
[Ala144]-PLP (139-151)Native PLP (139-151)Low/None--[9]
[Ala144]-PLP (139-151)[Ala144]-PLP (139-151)HighTh0/Th2IL-10[9]
[L144, R147]-PLP (139-151)[L144, R147]-PLP (139-151)Not specifiedTh2High IL-4, Low IFN-γ[10]

Note: The stimulation index is a measure of T-cell proliferation in response to an antigen. A higher index indicates a stronger proliferative response.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Active Induction of EAE in SJL/J Mice

This protocol describes the standard procedure for inducing relapsing-remitting EAE in SJL/J mice using PLP peptides.

Materials:

  • Female SJL/J mice, 8-10 weeks old[8]

  • PLP (139-151) peptide (native or modified)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis (optional, for increased severity)[7]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of the PLP peptide in CFA. The final concentration of the peptide is typically 1 mg/mL in a 1:1 emulsion of peptide in PBS and CFA.

  • Immunization: Anesthetize the mice. Subcutaneously inject a total of 0.1 mL of the emulsion, divided among two sites on the flank. A typical dose is 50 nmol (approximately 87 µg) of PLP (139-151) per mouse.[1]

  • Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.[1][7]

  • Clinical Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[11] Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state or death

  • Data Collection: Record daily clinical scores and body weights for each mouse.

Protocol 2: Intracellular Cytokine Staining by Flow Cytometry

This protocol is for the detection of intracellular cytokines in T-cells isolated from immunized mice.

Materials:

  • Single-cell suspension from lymph nodes or spleen of immunized mice

  • Cell culture medium (e.g., RPMI-1640)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Culture the single-cell suspension in the presence of the stimulating peptide (e.g., native PLP (139-151) or [Gln144]-PLP (139-151)) for 48-72 hours. For the final 4-6 hours of culture, add PMA, ionomycin, and a protein transport inhibitor.[12][13]

  • Surface Staining: Harvest the cells and stain for cell surface markers (e.g., anti-CD4) according to standard protocols.[12]

  • Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer. After fixation, wash the cells and resuspend them in a permeabilization buffer.[14][15]

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Protocol 3: Immunofluorescence Staining of CNS Tissue

This protocol is for the visualization of immune cell infiltration and demyelination in the central nervous system (CNS).

Materials:

  • Brain and spinal cord tissue from perfused mice

  • 4% Paraformaldehyde (PFA) for fixation

  • 30% Sucrose for cryoprotection

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., serum in PBS with Triton X-100)

  • Primary antibodies (e.g., anti-CD4 for T-cells, anti-MBP for myelin)

  • Fluorochrome-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse the mice with PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight, then cryoprotect in 30% sucrose.[16][17]

  • Sectioning: Embed the tissue in OCT and cut 10-20 µm thick sections using a cryostat. Mount the sections on charged microscope slides.[17]

  • Staining:

    • Permeabilize the sections with a detergent like Triton X-100.

    • Block non-specific antibody binding with a blocking solution for 1-2 hours.[18]

    • Incubate with primary antibodies overnight at 4°C.[18]

    • Wash and incubate with fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature.[18]

    • Counterstain with DAPI.

  • Imaging: Mount the coverslips with an anti-fade mounting medium and visualize the staining using a fluorescence microscope.[17]

Signaling Pathways and Experimental Workflows

The differential effects of native PLP (139-151) and [Gln144]-PLP (139-151) can be attributed to their distinct engagement of T-cell signaling pathways.

T-Cell Receptor (TCR) Signaling Cascade

The initial step in T-cell activation is the binding of the peptide-MHC complex on an antigen-presenting cell (APC) to the TCR. This interaction triggers a signaling cascade that ultimately leads to T-cell proliferation and differentiation. The substitution at position 144 in the APL alters the affinity and kinetics of this binding, leading to a modified downstream signal.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-II Peptide Peptide (PLP 139-151 or APL) CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR Binding Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits & activates Downstream Downstream Signaling (Ca2+, Ras/MAPK, NF-κB) PLCg->Downstream

Fig. 1: Simplified T-Cell Receptor (TCR) signaling cascade.
Immune Deviation Pathway

The altered TCR signal initiated by [Gln144]-PLP (139-151) leads to a different pattern of transcription factor activation and cytokine production, a phenomenon known as immune deviation. This shifts the T-cell differentiation away from the pathogenic Th1 pathway towards a Th2 or regulatory T-cell (Treg) phenotype.

Immune_Deviation cluster_Stimulation T-Cell Stimulation cluster_Differentiation T-Cell Differentiation cluster_Outcome Autoimmune Outcome Native_PLP Native PLP (139-151) Th1 Th1 Cells Native_PLP->Th1 promotes Gln144_APL [Gln144]-PLP (139-151) Th2 Th2 Cells Gln144_APL->Th2 promotes Treg Treg Cells Gln144_APL->Treg may promote (via IL-10) Th1->Th2 inhibits EAE EAE (Neuroinflammation) Th1->EAE mediates Th2->Th1 inhibits Protection Protection/ Suppression Th2->Protection mediates Treg->Th1 inhibits Treg->Protection mediates

Fig. 2: Immune deviation induced by [Gln144]-PLP (139-151).
Key Signaling Pathways in EAE Pathogenesis

The development of EAE is orchestrated by a complex network of signaling pathways. The NF-κB and TGF-β pathways are central to this process.

NF-κB Signaling: The canonical NF-κB pathway is a pro-inflammatory signaling cascade activated by various stimuli, including TCR engagement and pro-inflammatory cytokines like TNF-α.[19] Its activation in T-cells and other immune cells leads to the transcription of genes involved in inflammation and cell survival, thus promoting EAE.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, TCR signaling) IKK IKK complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription initiates

Fig. 3: The canonical NF-κB signaling pathway.

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway has a dual role in EAE. In combination with IL-6, TGF-β can promote the differentiation of pathogenic Th17 cells.[20] However, TGF-β is also crucial for the induction and function of regulatory T-cells (Tregs), which can suppress EAE.[20][21] The balance between these opposing effects is critical in determining the disease outcome.

TGFb_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T-Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell Th17 Th17 Cell Naive_T_Cell->Th17 differentiation Treg Treg Cell Naive_T_Cell->Treg differentiation EAE_Promotion EAE Promotion Th17->EAE_Promotion leads to EAE_Suppression EAE Suppression Treg->EAE_Suppression leads to

Fig. 4: Dual role of TGF-β in T-cell differentiation.

Conclusion

The available evidence strongly supports the validation of [Gln144]-PLP (139-151) as a tool to induce a non-pathogenic, and potentially therapeutic, autoimmune phenotype. In stark contrast to the encephalitogenic native PLP (139-151) peptide, the [Gln144] APL promotes a shift in the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2/Th0 phenotype. This guide provides the necessary comparative data, experimental protocols, and visualization of the underlying signaling pathways to aid researchers in leveraging this important tool for the development of novel immunotherapies for autoimmune diseases.

References

Unveiling the Immunomodulatory Advantages of [Gln144]-PLP (139-151): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the modified peptide [Gln144]-PLP (139-151) and its wild-type counterpart, proteolipid protein (PLP) (139-151). The wild-type peptide, a fragment of a major myelin protein, is a well-established tool for inducing experimental autoimmune encephalomyelitis (EAE) in animal models, mirroring aspects of multiple sclerosis. The strategic substitution of glutamine (Gln) for tryptophan at position 144 imparts significant immunomodulatory advantages, shifting the T-cell response from a pro-inflammatory to a potentially protective phenotype. This guide synthesizes available experimental data to highlight these advantages for researchers in immunology and drug development.

Key Performance Comparisons: Shifting the Immune Response

The primary advantage of [Gln144]-PLP (139-151) lies in its ability to modulate the T-helper (Th) cell response. While the wild-type peptide predominantly elicits a Th1-mediated inflammatory response, characterized by the secretion of pro-inflammatory cytokines, the [Gln144] analog promotes a shift towards a Th0/Th2 phenotype, associated with regulatory or anti-inflammatory functions.

Performance MetricWild-Type PLP (139-151)[Gln144]-PLP (139-151)Advantage of [Gln144]-PLP (139-151)
T-Cell Proliferation Induces robust proliferation of encephalitogenic Th1 cells[1].Ablates proliferative responses of Th1 cells primed to the native peptide[2]. Induces proliferation of Th0/Th2 clones[1].Reduces the expansion of pathogenic T-cells and promotes the expansion of potentially protective T-cell subsets.
Cytokine Profile Promotes secretion of pro-inflammatory Th1 cytokines (IFN-γ, IL-2)[1].Induces secretion of Th2 cytokines (IL-4, IL-10) and can generate mixed Th0 cytokine profiles (IL-4 and IFN-γ)[1].Skews the immune response towards an anti-inflammatory or regulatory state, potentially mitigating autoimmune pathology.
Encephalitogenicity Potently induces Experimental Autoimmune Encephalomyelitis (EAE)[2].Substitutions at position 144 have been shown to ablate the encephalitogenic potential[2].Significantly reduced or eliminated capacity to induce autoimmune disease, making it a safer candidate for therapeutic applications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

T-Cell Proliferation Assay

This protocol outlines the steps to compare the proliferative responses of T-cells to the wild-type and [Gln144]-PLP (139-151) peptides.

  • T-Cell Isolation: Isolate splenocytes from SJL/J mice immunized with wild-type PLP (139-151) in Complete Freund's Adjuvant (CFA).

  • Cell Culture: Plate the isolated splenocytes in 96-well plates at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

  • Peptide Stimulation: Add wild-type PLP (139-151) or [Gln144]-PLP (139-151) to the wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter. The results are expressed as a stimulation index (mean counts per minute of stimulated wells / mean counts per minute of unstimulated wells).

Cytokine Profile Analysis (ELISA)

This protocol describes how to measure the cytokine production by T-cells in response to peptide stimulation.

  • Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Proliferation Assay.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) on the supernatants to quantify the concentrations of key cytokines such as IFN-γ, IL-2, IL-4, and IL-10, using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol details the procedure for inducing EAE in mice to compare the encephalitogenic potential of the two peptides.

  • Animal Model: Use female SJL/J mice, 8-12 weeks old.

  • Peptide Emulsification: Emulsify either wild-type PLP (139-151) or [Gln144]-PLP (139-151) in Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.

  • Immunization: Inject each mouse subcutaneously with 100 µL of the peptide/CFA emulsion, distributed over two sites on the flanks.

  • Pertussis Toxin Administration: On the day of immunization and 48 hours later, administer 200 ng of pertussis toxin intraperitoneally.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).

  • Data Analysis: Plot the mean clinical scores over time for each group to compare disease incidence and severity.

Signaling Pathways and Experimental Workflows

The interaction of PLP peptides with the T-cell receptor (TCR) is the initial step in a signaling cascade that determines the T-cell's fate and function.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC class II TCR TCR MHC->TCR Presents to CD4 CD4 Lck Lck CD4->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates NFAT NFAT PLCg1->NFAT Leads to activation of Th1_diff Th1 Differentiation NFAT->Th1_diff Strong Signal Th2_diff Th2 Differentiation NFAT->Th2_diff Altered/Weaker Signal WT_Peptide Wild-Type PLP (139-151) WT_Peptide->MHC Binds Gln144_Peptide [Gln144]-PLP (139-151) Gln144_Peptide->MHC Binds

Caption: TCR signaling pathway initiated by PLP peptides.

The diagram above illustrates the general T-cell receptor (TCR) signaling cascade. Both the wild-type and the [Gln144] mutant peptides are presented by MHC class II molecules to the TCR. The nature of this interaction, influenced by the amino acid at position 144, dictates the strength and quality of the downstream signal. A strong signal, typically induced by the wild-type peptide, promotes the differentiation of T-cells into pathogenic Th1 cells. In contrast, the altered interaction with the [Gln144] peptide is hypothesized to deliver a weaker or qualitatively different signal, leading to the differentiation into Th2 or regulatory T-cells.

Experimental_Workflow cluster_peptides Peptide Groups cluster_assays In Vitro & In Vivo Assays cluster_data Data Analysis & Comparison start Start: Immunize SJL/J Mice WT_Peptide Wild-Type PLP (139-151) start->WT_Peptide Gln144_Peptide [Gln144]-PLP (139-151) start->Gln144_Peptide TCell_Assay T-Cell Proliferation Assay WT_Peptide->TCell_Assay Cytokine_Assay Cytokine Profile Analysis WT_Peptide->Cytokine_Assay EAE_Assay EAE Induction & Scoring WT_Peptide->EAE_Assay Gln144_Peptide->TCell_Assay Gln144_Peptide->Cytokine_Assay Gln144_Peptide->EAE_Assay Data_Table Quantitative Data Tables TCell_Assay->Data_Table Cytokine_Assay->Data_Table EAE_Assay->Data_Table Conclusion Assess Advantages Data_Table->Conclusion

Caption: Workflow for comparing peptide immunogenicity.

The experimental workflow diagram outlines the key steps in assessing the differential effects of the wild-type and [Gln144]-PLP (139-151) peptides. This systematic approach allows for a direct comparison of their immunomodulatory properties.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

When working with [Gln144]-PLP (139-151), it is imperative to use appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a laboratory coat. All handling of the lyophilized powder or solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical advice.[1]

Chemical and Physical Properties Summary

For reference and handling purposes, the following table summarizes the known properties of the related peptide, PLP (139-151).

PropertyValueReference
Molecular Formula C72H104N20O17--INVALID-LINK--[1]
Molecular Weight 1521.72 g/mol --INVALID-LINK--[1]
Appearance White to off-white powder--INVALID-LINK--[2]
Solubility Soluble in water to 2 mg/ml--INVALID-LINK--[3]
Storage Temperature -20°C--INVALID-LINK--[3]

Spill and Disposal Procedures

In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[1] Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[1] Following absorption, decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Proper disposal of [Gln144]-PLP (139-151) and its containers should be conducted in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste material, including unused peptide, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled chemical waste container.

  • Inactivation (if required by local protocol): While not classified as hazardous, some institutional protocols may require the inactivation of biological molecules. This can often be achieved by treating the waste with a 10% bleach solution or a suitable chemical disinfectant for a specified contact time.

  • Packaging: Ensure the waste container is securely sealed to prevent leakage.

  • Labeling: Clearly label the waste container with the contents, including the name of the chemical and any solvents used.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of [Gln144]-PLP (139-151).

A START: Unused [Gln144]-PLP (139-151) or Contaminated Material B Collect in Designated Chemical Waste Container A->B C Inactivation (If required by institutional protocol, e.g., 10% bleach) B->C D Securely Seal and Label Waste Container C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G END: Proper Disposal F->G

Caption: Disposal workflow for [Gln144]-PLP (139-151).

References

Personal protective equipment for handling [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [Gln144]-PLP (139-151)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [Gln144]-PLP (139-151). The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for handling research-grade peptides. Although the parent peptide, PLP (139-151), is not classified as a hazardous substance, all research chemicals should be handled with due care as their toxicological properties may not be fully investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling [Gln144]-PLP (139-151). The following table summarizes the recommended PPE for various laboratory tasks.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[2][3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately if they become contaminated.[2][4]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.[2][4][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2][3][5] It is advised to work in a well-ventilated area or a fume hood.[4][6]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[2]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of [Gln144]-PLP (139-151) and to ensure the safety of laboratory personnel.

Handling Lyophilized Peptide:

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered.[5]

  • Equilibration: Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2][3]

  • Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture and to prevent inhalation of airborne particles.[2][4]

  • Reconstitution: Add the appropriate solvent slowly to the vial. For this peptide, distilled water can be used for solutions up to 2 mg/ml; otherwise, acetonitrile (B52724) is recommended.[7] Cap the container securely before mixing. Sonication in a water bath can aid dissolution, but avoid excessive heating.[2]

Storage:

  • Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed, light-protected container.[2][3][7] The product is hygroscopic and must be protected from light.[7]

  • Peptide in Solution: It is not recommended to store peptides in solution for long periods.[2] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5][6]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorb: For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite, universal binders).[1] For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Clean: Decontaminate the spill area and equipment by scrubbing with a suitable solvent (e.g., alcohol).[1]

  • Dispose: Collect all contaminated materials in a designated, clearly labeled hazardous waste container.[3]

Disposal Protocol:

  • Unused Peptide: Unused or expired peptide, in either solid or solution form, is considered chemical waste and should be disposed of according to local, state, and federal regulations.[3][4]

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container for proper disposal.[3][5]

Visual Guides

The following diagrams illustrate key safety and handling procedures.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain absorb Absorb/Collect Material contain->absorb clean Clean & Decontaminate Spill Area absorb->clean dispose Dispose of Waste clean->dispose end End dispose->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。